Seldane-D
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
123245-78-3 |
|---|---|
Molecular Formula |
C42H57ClN2O3 |
Molecular Weight |
673.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1 |
InChI Key |
ZMKDJNCMGOQKLZ-MNIONDOCSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Synonyms |
Seldane-D |
Origin of Product |
United States |
Foundational & Exploratory
terfenadine mechanism of action on H1 receptors
An In-depth Technical Guide on the Core Mechanism of Action of Terfenadine (B1681261) on H1 Receptors For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Terfenadine, a second-generation antihistamine, serves as a pivotal case study in pharmacology, notable for its potent and selective antagonism of the histamine (B1213489) H1 receptor and its subsequent withdrawal from the market due to significant off-target cardiotoxicity. This document provides a comprehensive technical overview of terfenadine's mechanism of action at the H1 receptor. It details its role as an inverse agonist, the downstream signaling pathways it modulates, and its metabolic conversion to fexofenadine (B15129), its non-cardiotoxic active metabolite. This guide includes quantitative pharmacological data, detailed experimental protocols for receptor binding assays, and visualizations of key molecular pathways and experimental workflows to support advanced research and drug development.
Molecular Interaction with the Histamine H1 Receptor
Terfenadine functions as a highly potent and selective antagonist of the histamine H1 receptor.[1][2] Modern pharmacological understanding classifies most H1 antihistamines, including terfenadine, not merely as antagonists but as inverse agonists .
The H1 receptor, a G-protein-coupled receptor (GPCR), exists in an equilibrium between an inactive (R) and an active (R*) conformation. While a traditional antagonist blocks an agonist from binding, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the receptor.[3] This action shifts the equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine. This mechanism is crucial for mitigating the constitutive activity of the H1 receptor, which contributes to inflammatory processes.
The binding affinity of terfenadine and its active metabolite, fexofenadine, for the H1 receptor has been quantified in various studies. Fexofenadine is the primary active compound in circulation after oral administration of terfenadine.
Table 1: Comparative Binding Affinity for the Human Histamine H1 Receptor
| Compound | Binding Affinity (Ki) | Cell System | Reference |
|---|---|---|---|
| Terfenadine | 2 nM | Cloned human H1-receptors | [4] |
| Fexofenadine | 10 nM | Cloned human H1-receptors | [4] |
| Fexofenadine | 10 nM | - | |
Note: Ki values can vary between studies based on experimental conditions and cell systems used.
Inhibition of Downstream Signaling Pathways
The histamine H1 receptor is canonically coupled to the Gq/11 family of G-proteins. Agonist binding by histamine initiates a well-defined signaling cascade that terfenadine effectively blocks.
The signaling process proceeds as follows:
-
Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gαq subunit.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response:
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG and elevated intracellular Ca²⁺ levels co-activate protein kinase C (PKC), which phosphorylates downstream targets, leading to the expression of pro-inflammatory mediators.
-
By acting as an inverse agonist, terfenadine stabilizes the H1 receptor in its inactive state, preventing G-protein coupling and halting the entire downstream cascade. This blockade is the basis of its anti-allergic effects, such as reducing vasodilation and tissue swelling.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Terfenadine.
Pharmacokinetics: Metabolic Conversion to Fexofenadine
Terfenadine is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][6] This process converts terfenadine into its pharmacologically active carboxylic acid metabolite, fexofenadine.[5] Fexofenadine is responsible for the majority of the antihistaminergic effects observed after terfenadine administration and, crucially, does not possess the cardiotoxic properties of the parent drug.[7]
This metabolic dependence is central to terfenadine's historical safety issues. Co-administration of drugs that inhibit CYP3A4 (like ketoconazole (B1673606) or erythromycin) or conditions of liver impairment can lead to an accumulation of unmetabolized terfenadine in the plasma, increasing the risk of adverse cardiac events.
Caption: Metabolic conversion of terfenadine to fexofenadine via CYP3A4.
Off-Target Effects: Mechanism of Cardiotoxicity
The clinical use of terfenadine was discontinued (B1498344) due to its potential to cause life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with QT interval prolongation. This toxicity is not related to its action at H1 receptors but results from a high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8]
The hERG channel (also known as KCNH2 or KV11.1) is critical for cardiac repolarization, conducting the rapid component of the delayed rectifier potassium current (IKr).[9] By blocking this channel, terfenadine delays the repolarization of the cardiac action potential, leading to a lengthened QT interval. This creates an electrophysiological environment ripe for the development of ventricular arrhythmias. Fexofenadine has a dramatically lower affinity for the hERG channel, explaining its favorable cardiac safety profile.[7]
Table 2: Inhibitory Activity of Terfenadine on Key Cardiac Ion Channels
| Channel Target | Current | Preparation | IC50 / Kd Value | Reference |
|---|---|---|---|---|
| hERG (KV11.1) | IKr | HEK293 Cells (Manual Patch-Clamp, 37°C) | 31 nM | [9] |
| hERG (KV11.1) | IKr | HEK293 Cells (Automated Patch-Clamp, 37°C) | 165 nM | [9] |
| hERG (KV11.1) | IKr | Xenopus Oocytes | Kd: 350 nM | [5][10] |
| hERG (KV11.1) | IKr | Guinea Pig Ventricular Myocytes | 50 nM | [8] |
| Kir6 (KATP) | IKATP | - | 1.2 µM |[8] |
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound like terfenadine for the H1 receptor.
Objective: To determine the affinity of a test compound for the human H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).
-
Test Compound: Terfenadine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist (e.g., mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and homogenize in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add membrane homogenate, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.
-
Non-specific Binding (NSB): Add membrane homogenate, [³H]-Mepyramine, and the non-specific control compound.
-
Competition Binding: Add membrane homogenate, [³H]-Mepyramine, and varying concentrations of the serially diluted terfenadine.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 4 hours) with gentle agitation.[11]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, separating bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the terfenadine concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of terfenadine that inhibits 50% of specific [³H]-Mepyramine binding).
-
Calculate the inhibitory constant (Ki ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.[12]
References
- 1. Terfenadine, the first non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terfenadine, a potent histamine H1-receptor antagonist in the treatment of grass pollen sensitive asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
The Sympathomimetic Effects of Pseudoephedrine on Nasal Vasculature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the pharmacological effects of pseudoephedrine on the nasal vasculature. It outlines the core mechanism of action, presents quantitative data from clinical studies, and details the experimental protocols used to evaluate its efficacy.
Mechanism of Action
Pseudoephedrine is a sympathomimetic amine that functions as a nasal decongestant by inducing vasoconstriction in the nasal mucosa.[1][2] Its effect is mediated through a mixed mechanism of action, involving both direct and indirect stimulation of adrenergic receptors.
-
Indirect Action: The principal mechanism involves pseudoephedrine acting on presynaptic nerve endings to displace norepinephrine (B1679862) from storage vesicles.[3] This release of endogenous norepinephrine into the neuronal synapse allows it to bind to and activate postsynaptic α-adrenergic receptors.[4]
-
Direct Action: Pseudoephedrine also acts as a direct agonist, primarily on α-adrenergic receptors and to a lesser extent on β-adrenergic receptors, located on the vascular smooth muscle cells of the nasal mucosa.[1][3][5]
The activation of postjunctional α-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs), is the key step leading to vasoconstriction.[2][6] This initiates a downstream signaling cascade, resulting in the shrinkage of swollen nasal mucosal tissue, a reduction in blood flow, and consequently, a decrease in nasal congestion.[4]
Signaling Pathway
The binding of an agonist (norepinephrine or pseudoephedrine) to the α-1 adrenergic receptor triggers the activation of the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC) and calmodulin, leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.
Quantitative Efficacy Data
Clinical studies have objectively quantified the decongestant effect of pseudoephedrine using methods such as rhinomanometry and peak nasal inspiratory flow (PNIF). The following table summarizes key findings from these studies.
| Dosage | Subject Group | Primary Outcome Measure | Key Result | Citation(s) |
| 60 mg (single dose) | Patients with rhinitis | Nasal Decongestant Response | 57.2% mean decongestant response (delta % from baseline). | [7] |
| 60 mg, 120 mg, 180 mg | Healthy subjects | Nasal Airway Resistance (NAR) after histamine (B1213489) challenge | All doses significantly reduced histamine-induced NAR vs. placebo. 60 mg was deemed optimal as higher doses showed cardiovascular effects. | |
| 60 mg (single dose) | Patients with allergic rhinitis | Subjective Nasal Congestion Score | 21.7% mean decrease from baseline over 6 hours; significantly more effective than placebo and phenylephrine. | [8] |
| 60 mg (single dose) | Patients with URTI | Area Under the NAR Curve (AUC 0-3h) | Statistically significant reduction in NAR AUC compared to placebo (p=0.006). | [9] |
| 7.5 mg / 15 mg (age-dependent) | Children with common cold | Instantaneous Nasal Congestion Severity Score | Superior to placebo in reducing congestion severity over 8 hours (p=0.029). | [10] |
Experimental Protocols
The evaluation of pseudoephedrine's effects on nasal vasculature relies on both in vivo clinical measurements and in vitro pharmacological assays.
In Vivo Measurement of Nasal Patency
3.1.1 Active Anterior Rhinomanometry (AAR)
AAR is an objective method to measure nasal airway resistance (NAR) by recording nasal pressure and airflow during respiration.[11][12] It is considered a standard for quantifying the effects of decongestants.
-
Patient Preparation: The patient is asked to gently blow their nose to clear excess mucus. They are seated in an upright, comfortable position.[3][11]
-
Apparatus Setup: A flexible, airtight face mask is placed over the patient's nose and mouth. For unilateral measurement, one nostril is sealed with adhesive tape, into which a pressure-sensing tube is inserted. The other nostril remains open to the flow-measuring component of the rhinomanometer.[3][11]
-
Measurement Procedure:
-
A baseline measurement of NAR is taken as the patient breathes normally through the unoccluded nostril. The device measures the transnasal pressure and the corresponding airflow rate.
-
The procedure is repeated for the contralateral nostril.
-
A nasal decongestant (e.g., pseudoephedrine) or placebo is administered.
-
After a specified time (e.g., 30-60 minutes), the NAR measurements are repeated for both nostrils.
-
-
Data Analysis: NAR is typically calculated at a reference pressure point (e.g., 150 Pa). The change in NAR before and after decongestant administration provides a quantitative measure of the drug's effect on the nasal mucosa.[13]
3.1.2 Peak Nasal Inspiratory Flow (PNIF)
PNIF is a simple, noninvasive method that measures the maximum airflow achieved during a forceful inspiration through the nose.[8][14]
-
Apparatus Setup: A peak flow meter is fitted with an appropriate-sized facial mask that creates a seal around the nose and mouth without compressing the nasal cartilage.[14]
-
Measurement Procedure:
-
The patient is seated and instructed to exhale fully.
-
With their mouth closed, they are asked to take a short, sharp, forceful inspiration through the nose via the mask.[14]
-
The procedure is repeated three times, and the highest of the three consistent readings is recorded in liters per minute (L/min).[15]
-
-
Data Analysis: PNIF values are compared before and after drug administration to assess the change in nasal patency.
In Vitro Pharmacological Assays
3.2.1 Isolated Tissue Organ Bath for Vasoconstriction
This assay directly measures the contractile response of isolated blood vessels to a pharmacological agent.[9][16]
-
Tissue Preparation:
-
A blood vessel (e.g., rodent aorta or mesenteric artery) is carefully dissected and cleaned of adherent connective tissue.[17]
-
The vessel is cut into small rings (2-4 mm).
-
The rings are mounted on stainless steel hooks or wires within an organ bath chamber. One hook is fixed, and the other is connected to an isometric force transducer.[18]
-
-
Experimental Setup: The chamber is filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2). The tissue is allowed to equilibrate under a small amount of passive tension.[18]
-
Measurement Procedure:
-
The viability of the tissue is confirmed by inducing a maximal contraction with a high-potassium solution (e.g., KCl).
-
After washout and return to baseline, cumulative concentrations of pseudoephedrine are added to the bath.
-
The force of contraction generated by the vascular ring is recorded by the transducer at each concentration.
-
-
Data Analysis: A concentration-response curve is plotted to determine the potency (EC50) and efficacy (Emax) of pseudoephedrine as a vasoconstrictor.
3.2.2 Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor, in this case, the α-1 adrenergic receptor.[1][19]
-
Membrane Preparation:
-
Assay Procedure:
-
In a multi-well plate, three sets of reactions are prepared in triplicate:
-
Total Binding: Membrane preparation + a fixed concentration of a radiolabeled ligand (e.g., [3H]-Prazosin for α1-receptors).
-
Non-specific Binding: Total binding components + a high concentration of an unlabeled competing ligand to saturate the receptors.
-
Competitive Binding: Total binding components + varying concentrations of the test compound (pseudoephedrine).
-
-
The plate is incubated to allow binding to reach equilibrium.[7]
-
-
Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The radioactivity trapped on the filters is measured using a scintillation counter.[19]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competitive binding wells are used to generate an inhibition curve, from which the IC50 (concentration of pseudoephedrine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. scispace.com [scispace.com]
- 4. The pharmacology of alpha-adrenergic decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Peak Nasal Inspiratory Flow (PNIF) for Nasal Breathing Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. benchchem.com [benchchem.com]
- 11. Rhinomanometry - Wikipedia [en.wikipedia.org]
- 12. Active anterior rhinomanometry in paediatrics. Normality criteria | Allergologia et Immunopathologia [elsevier.es]
- 13. Active anterior rhinomanometry: A study on nasal airway resistance, paradoxical reactions to decongestion, and repeatability in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Facial Plastic Surgery / Abstract [thieme-connect.com]
- 15. Peak Nasal Inspiratory Flow (PNIF) Meter | GM Instruments [gm-instruments.com]
- 16. Isolated organ/tissue test – organ bath [panlab.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
The Advent of Non-Sedating Antihistamines: A Technical Guide to the Development of Terfenadine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
First-generation antihistamines, while effective in mitigating the symptoms of allergic reactions, were notoriously hampered by their sedative and anticholinergic side effects. This limitation spurred the quest for novel histamine (B1213489) H1 receptor antagonists devoid of central nervous system (CNS) depressant activity. This technical guide provides a comprehensive overview of the historical development of one of the first and most pivotal non-sedating antihistamines, terfenadine (B1681261). It details its journey from discovery and mechanism of action to the unforeseen cardiotoxicity that ultimately led to its withdrawal and the subsequent development of its safer metabolite, fexofenadine (B15129).
The Dawn of a New Era: The Discovery and Development of Terfenadine
Terfenadine (marketed as Seldane) was a groundbreaking development in allergy treatment, introduced in the United States in 1985 as the first non-sedating antihistamine for allergic rhinitis.[1] Its discovery was a result of a targeted effort to develop an antihistamine that did not cross the blood-brain barrier, the primary reason for the sedative effects of its predecessors.[2]
Mechanism of Action
Terfenadine functions as a potent and selective peripheral histamine H1 receptor antagonist.[3][4] It competes with histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby preventing the allergic response.[3] Unlike first-generation antihistamines, terfenadine exhibits minimal affinity for cholinergic, alpha-adrenergic, and serotonergic receptors, contributing to its favorable side-effect profile.[4][5]
A crucial aspect of terfenadine's pharmacology is that it is a prodrug.[1][6] After oral administration, it undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its pharmacologically active carboxylic acid metabolite, fexofenadine.[1][7] Under normal circumstances, plasma concentrations of the parent drug, terfenadine, are very low or undetectable.[1][6]
The Unforeseen Shadow: Cardiotoxicity and the hERG Channel
Despite its initial success, post-marketing surveillance revealed a rare but life-threatening side effect associated with terfenadine: a specific type of cardiac arrhythmia known as torsades de pointes, which is linked to QT interval prolongation.[1][8] This adverse effect was more pronounced when terfenadine was co-administered with drugs that inhibit CYP3A4, such as certain macrolide antibiotics (e.g., erythromycin) and antifungal agents (e.g., ketoconazole), or in individuals with liver dysfunction.[7][9] These conditions lead to an accumulation of unmetabolized terfenadine in the plasma.[6][7]
Subsequent research identified the underlying mechanism of this cardiotoxicity: the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (KCNH2, Kv11.1).[8][10][11] The hERG channel is critical for the repolarization phase of the cardiac action potential.[12] Blockade of this channel by terfenadine prolongs the QT interval, increasing the risk of early afterdepolarizations and ventricular arrhythmias.[5][8] Importantly, the active metabolite, fexofenadine, does not block the hERG channel at therapeutic concentrations and is therefore not associated with this cardiotoxicity.[10][11]
From Peril to Progress: The Development of Fexofenadine
The discovery of terfenadine's cardiotoxicity and the safety of its active metabolite led to a paradigm shift in antihistamine development. Fexofenadine, the carboxylated metabolite of terfenadine, was subsequently developed as a standalone drug and approved by the FDA in 1996.[13][14] Marketed as Allegra, fexofenadine retains the antihistaminic properties of its parent drug without the associated cardiac risks.[12][13][15] It is a selective peripheral H1 receptor antagonist that does not readily cross the blood-brain barrier and has a significantly better safety profile than terfenadine.[14][16]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing first-generation antihistamines, terfenadine, and fexofenadine.
Table 1: Comparative Efficacy of Antihistamines in Allergic Rhinitis
| Antihistamine | Total Symptom Score (TSS) Reduction vs. Placebo (SMD) | Onset of Action |
| Chlorpheniramine (B86927) | Significant reduction in sneezing and rhinorrhea[9] | Rapid |
| Terfenadine | -1.956 (vs. placebo for rupatadine, a similar second-gen)[8] | Slower than cetirizine (B192768), faster than loratadine (B1675096) and astemizole[17] |
| Fexofenadine | -1.26 (vs. placebo for olopatadine, a similar second-gen)[13] | Rapid |
| Cetirizine | Ranked highest for onset and efficacy[17] | Rapid |
| Loratadine | Ranked lower than cetirizine and terfenadine for onset and efficacy[17] | Slower |
SMD: Standardized Mean Difference. Data from network meta-analyses and comparative clinical trials.
Table 2: Comparative Safety Profile of Antihistamines
| Antihistamine | Incidence of Sedation | Cardiotoxicity (hERG Blockade) |
| Chlorpheniramine | 19%[6] | No significant hERG blockade |
| Terfenadine | 7.6% (similar to placebo at 2.4%)[6] | Significant hERG blockade (IC50 ~350 nM)[10] |
| Fexofenadine | ~2% (similar to placebo)[18] | No significant hERG blockade at therapeutic concentrations[10] |
Table 3: Pharmacokinetic Properties
| Parameter | Terfenadine | Fexofenadine |
| Bioavailability | Low and variable | ~33%[19] |
| Metabolism | Extensive first-pass metabolism by CYP3A4 to fexofenadine[1][7] | Negligible hepatic metabolism[3] |
| Elimination Half-life | 3.5 hours (for the parent compound)[1] | 3 to 17 hours (highly dependent on study design)[3] |
| Excretion | Primarily as metabolites in feces | Primarily unchanged in feces[3] |
Key Experimental Protocols
Preclinical Evaluation of Antihistamine Activity
Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound to the histamine H1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the H1 receptor (e.g., guinea pig cerebellum or recombinant cell lines).
-
Radioligand Binding: Incubate the membrane preparation with a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) in the presence of varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) and the Ki (inhibition constant) to determine the binding affinity.
-
In Vivo Models of Allergic Rhinitis
-
Objective: To evaluate the efficacy of the test compound in reducing the symptoms of allergic rhinitis in an animal model.
-
Methodology (Guinea Pig Model):
-
Sensitization: Sensitize guinea pigs with an allergen (e.g., ovalbumin) to induce an allergic phenotype.
-
Drug Administration: Administer the test compound or vehicle to the sensitized animals.
-
Allergen Challenge: Challenge the animals with the allergen via intranasal administration.
-
Symptom Assessment: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the allergen challenge.
-
Data Analysis: Compare the symptom scores between the drug-treated and vehicle-treated groups to determine the efficacy of the test compound.
-
Clinical Trial Protocol for Allergic Rhinitis (Based on Terfenadine Trials)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6][7][9]
-
Patient Population:
-
Inclusion Criteria: Male and female patients (e.g., 6-12 years for pediatric studies) with a history of seasonal allergic rhinitis, positive skin tests to relevant seasonal allergens, and active symptoms at the time of enrollment.[7]
-
Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; use of other antihistamines or medications that could interfere with the study results.
-
-
Treatment:
-
Efficacy Assessments:
-
Total Symptom Score (TSS): Patients and/or physicians rate the severity of individual symptoms (e.g., sneezing, rhinorrhea, nasal congestion, itchy nose/palate/throat, and itchy/watery/red eyes) on a scale (e.g., 0-3, where 0=none and 3=severe). The TSS is the sum of these individual scores.
-
Global Assessment: Patients and physicians provide an overall assessment of the treatment's effectiveness at the end of the study.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Specific questioning about sedative effects (e.g., drowsiness, fatigue).
-
Laboratory tests (e.g., complete blood count, liver function tests) at baseline and end of the study.
-
Electrocardiogram (ECG) monitoring, especially for studies investigating potential cardiotoxicity.
-
-
Statistical Analysis:
-
Comparison of the change in TSS from baseline between the treatment groups using appropriate statistical methods (e.g., ANCOVA).
-
Comparison of the incidence of adverse events between the groups.
-
hERG Channel Blockade Assay
Fluorescence Polarization (FP) Assay
-
Objective: To screen for compounds that bind to and potentially block the hERG channel.
-
Methodology:
-
Assay Principle: This is a competitive binding assay where a fluorescent tracer with high affinity for the hERG channel is displaced by a test compound that also binds to the channel. The displacement of the tracer leads to a decrease in fluorescence polarization.[4]
-
Procedure:
-
Incubate a membrane preparation containing the hERG channel with the fluorescent tracer.
-
Add varying concentrations of the test compound.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: Determine the IC50 value for the test compound, which represents the concentration required to displace 50% of the fluorescent tracer.
-
Patch Clamp Electrophysiology
-
Objective: To directly measure the effect of a compound on the function of the hERG channel.
-
Methodology:
-
Cell Preparation: Use a cell line that stably expresses the hERG channel (e.g., HEK293 cells).
-
Patch Clamp Recording:
-
A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).
-
The membrane patch is then ruptured to allow for whole-cell recording of the ionic currents flowing through the hERG channels.
-
-
Drug Application: Apply the test compound at various concentrations to the cell while recording the hERG current.
-
Data Analysis: Measure the degree of inhibition of the hERG current by the test compound and determine the IC50 value.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Blockade.
Caption: Metabolic Pathway of Terfenadine and Mechanism of Cardiotoxicity.
Caption: Generalized Workflow of a Randomized Controlled Clinical Trial for an Antihistamine.
Conclusion
The story of terfenadine is a seminal case study in pharmacovigilance and rational drug design. It heralded the era of non-sedating antihistamines, significantly improving the quality of life for allergy sufferers. However, the discovery of its potential for severe cardiotoxicity underscored the importance of thorough post-marketing surveillance and a deep understanding of drug metabolism and ion channel pharmacology. The subsequent development of fexofenadine exemplifies how a detailed understanding of a drug's metabolic and toxicity profile can lead to the creation of a safer and equally effective therapeutic agent. This journey continues to inform the preclinical and clinical development of new chemical entities, emphasizing the critical need for early and comprehensive safety assessments, particularly concerning cardiovascular risk.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Some pharmacokinetic aspects of the lipophilic terfenadine and zwitterionic fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 6. Multicenter, double-blind, placebo-controlled trial of terfenadine in seasonal allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter, double-blind, placebo-controlled trial of terfenadine suspension in the treatment of fall-allergic rhinitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of allergic rhinitis with a new selective H1 antihistamine: terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Effectiveness and Safety of Second-Generation Antihistamines Treatments for Chronic Urticaria: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical studies of terfenadine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy and Acceptability of Licensed Dose Second-Generation Antihistamines in Chronic Spontaneous Urticaria: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Onset of action and efficacy of terfenadine, astemizole, cetirizine, and loratadine for the relief of symptoms of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antihistamine effects and safety of fexofenadine: a systematic review and Meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Discovery of Terfenadine-Induced Cardiac Arrhythmia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The post-marketing discovery of severe, life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with the non-sedating antihistamine terfenadine (B1681261), marked a pivotal moment in drug safety and preclinical cardiac risk assessment. This technical guide provides an in-depth analysis of the core scientific investigations that unraveled the molecular mechanism behind terfenadine's cardiotoxicity. It details the key experiments, presents the critical quantitative data, and visualizes the underlying signaling pathways and experimental workflows. The central finding was that the parent drug, terfenadine, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. This blockade leads to a prolongation of the QT interval on the electrocardiogram, creating a vulnerable window for the development of fatal arrhythmias. A crucial aspect of this discovery was the role of drug metabolism; terfenadine is normally rapidly converted by the cytochrome P450 3A4 (CYP3A4) enzyme to its non-cardiotoxic metabolite, fexofenadine (B15129).[1][2][3] Concomitant administration of CYP3A4 inhibitors (like ketoconazole (B1673606) or erythromycin) or liver dysfunction led to elevated plasma concentrations of the parent terfenadine, precipitating its cardiotoxic effects.[1][4][5] This guide serves as a comprehensive resource for understanding the scientific journey that transformed our approach to cardiovascular safety pharmacology.
The Molecular Mechanism: hERG Channel Blockade
The primary mechanism of terfenadine-induced cardiac arrhythmia is the direct blockade of the hERG (KCNH2) potassium channel.[6][7] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), which is essential for the timely repolarization of the cardiac action potential.[6][8] Inhibition of IKr by terfenadine prolongs the action potential duration (APD), which manifests as a prolonged QT interval on the surface ECG.[9][10] This prolongation creates an electrophysiological substrate for early afterdepolarizations (EADs) and subsequent Torsades de Pointes.[9][11]
Key Amino Acid Interactions
Site-directed mutagenesis studies have identified specific amino acid residues within the hERG channel's inner pore cavity that are crucial for terfenadine binding. These studies revealed that polar residues near the base of the pore helix (Threonine 623 and Serine 624) and aromatic residues in the S6 domain (Tyrosine 652 and Phenylalanine 656) are key determinants for high-affinity binding of terfenadine.[12][13] Mutation of these residues to alanine (B10760859) was shown to significantly reduce the channel's sensitivity to terfenadine blockade.[12][13][14]
Signaling Pathway of Terfenadine-Induced Arrhythmia
The following diagram illustrates the sequence of events from terfenadine administration to the potential onset of cardiac arrhythmia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological and clinical studies that were instrumental in defining the cardiotoxic profile of terfenadine.
Table 1: In Vitro hERG Channel Blockade by Terfenadine
| Preparation | Method | IC50 | Reference |
| Xenopus laevis oocytes expressing hERG | Two-microelectrode voltage clamp | 350 nM | [14] |
| Guinea pig ventricular myocytes (IKr) | Patch clamp | 50 nM | |
| Human atrial myocytes (IKr) | Patch clamp | Clinically relevant concentrations | [15] |
| hERG channels (intracellular application) | Whole-cell patch clamp | 27.7 nM (bath), 6.9 µM (pipette) | [16][17] |
Table 2: Effects of Terfenadine on Cardiac Action Potential and QT Interval
| Model System | Parameter | Effect | Concentration/Dose | Reference |
| Guinea pig myocytes | Action Potential Duration | Significant, reverse frequency-dependent prolongation | 10 µM | [9] |
| Anesthetized dogs | QTc Interval | Significant prolongation | 1.0 to 3.0 mg/kg IV | [9] |
| Isolated guinea pig heart | QT Interval & APD | ~8% prolongation | 2 µM | [10] |
| Healthy Volunteers | QTc Interval | Mean increase of 6 ms | 60 mg twice daily | [1] |
| Healthy Volunteers | QTc Interval | Mean increase of 19 ms | 180 mg twice daily | [1] |
Table 3: Comparative Cardiosafety of Terfenadine and Fexofenadine
| Compound | Target | Effect | IC50 / Observation | Reference |
| Terfenadine | Delayed rectifier K+ current | Potent blocker | Equipotent to quinidine | [18][19] |
| Terfenadine Carboxylate (Fexofenadine) | Delayed rectifier K+ current | No inhibition | No effect at 30x terfenadine IC50 | [18][19] |
| Fexofenadine HCl | QTc Interval | No significant effect | Doses >10-fold higher than efficacious dose | [20][21] |
Key Experimental Protocols
The discovery of terfenadine's cardiotoxic mechanism relied on several key experimental techniques. Detailed below are the generalized methodologies for the most critical assays.
Two-Microelectrode Voltage Clamp in Xenopus laevis Oocytes
This technique was fundamental in characterizing the interaction of terfenadine with heterologously expressed hERG channels.
Objective: To measure the inhibitory effect of terfenadine on the ionic currents conducted by hERG channels expressed in a controlled environment.
Methodology:
-
hERG cRNA Preparation: The cDNA encoding the human hERG channel is transcribed in vitro to produce cRNA.
-
Oocyte Preparation and Injection: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated. A nanoliter volume of hERG cRNA is then injected into each oocyte.
-
Incubation: The injected oocytes are incubated for 2-5 days to allow for the expression and insertion of hERG channels into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a control bathing solution (e.g., ND96).
-
Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.
-
A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific level (e.g., -80 mV) and to apply voltage steps to activate the hERG channels.
-
A characteristic voltage protocol involves a depolarizing pulse (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the outward tail current, which is a hallmark of hERG activity.
-
-
Drug Application: After recording baseline currents, the bathing solution is switched to one containing a known concentration of terfenadine. The voltage-clamp protocol is repeated to measure the current in the presence of the drug.
-
Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude before and after drug application. A concentration-response curve is generated by testing multiple terfenadine concentrations to determine the IC50 value.[12][13][14]
Whole-Cell Patch Clamp in Mammalian Cells
This high-resolution technique allows for the direct measurement of ionic currents from a single cardiac myocyte or a mammalian cell line (e.g., HEK293) stably expressing hERG channels.
Objective: To precisely measure the kinetics and voltage-dependence of terfenadine's blockade of native IKr or expressed hERG currents.
Methodology:
-
Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or a cell line stably transfected with the hERG gene is cultured.[9][15]
-
Pipette Fabrication: A glass capillary tube is heated and pulled to create a micropipette with a tip diameter of ~1 µm. The pipette is filled with an intracellular-like solution.
-
Seal Formation: The micropipette is brought into contact with the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp and Recording: The patch-clamp amplifier controls the voltage across the cell membrane and measures the resulting ionic current. Voltage protocols similar to those in the oocyte experiments are used to elicit hERG/IKr currents.
-
Drug Perfusion: A perfusion system allows for the rapid exchange of the extracellular solution, enabling the application and washout of terfenadine to study the onset and reversal of the channel block.
-
Data Analysis: Current amplitudes, activation/inactivation kinetics, and the voltage-dependence of the block are analyzed to provide a detailed characterization of the drug-channel interaction.[15][22]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for investigating a compound's potential for hERG blockade and QT prolongation, using terfenadine as a positive control.
Conclusion
The case of terfenadine serves as a critical lesson in drug development, highlighting the importance of understanding a drug's electrophysiological profile and its metabolic fate. The discovery of its potent hERG-blocking activity and the metabolic drug-drug interactions that precipitated clinical cardiac events spurred the development of regulatory guidelines for preclinical cardiac safety testing, now a cornerstone of the drug development process. The detailed experimental work that elucidated this mechanism, from single-channel recordings to in vivo animal studies, provided a clear and compelling example of a structure-activity relationship for cardiotoxicity. This knowledge not only led to the withdrawal of terfenadine and its replacement by the safer metabolite fexofenadine but also established a robust framework for evaluating the cardiac liability of new chemical entities, ultimately enhancing patient safety.
References
- 1. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Drug‐Induced QT Prolongation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Cardiovascular toxicity of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of terfenadine block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cardiotoxicity of new antihistamines and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terfenadine increases the QT interval in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous assessment of the hemodynamic, cardiomechanical, and electrophysiological effects of terfenadine on the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of the cardiotoxic actions of terfenadine. | Semantic Scholar [semanticscholar.org]
- 20. Cardiovascular safety of fexofenadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 22. Effect of terfenadine and pentamidine on the HERG channel and its intracellular trafficking: combined analysis with automated voltage clamp and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Seldane-D Formulation and its Original Therapeutic Indications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seldane-D was a combination pharmaceutical product historically prescribed for the relief of symptoms associated with seasonal allergic rhinitis. It combined the antihistaminic properties of terfenadine (B1681261) with the decongestant effects of pseudoephedrine. This technical guide provides a comprehensive overview of the this compound formulation, its therapeutic rationale, and the clinical evidence that supported its use. The product was withdrawn from the U.S. market in 1998 due to concerns about cardiac side effects associated with terfenadine.
This compound Formulation
This compound was formulated as a tablet for oral administration, containing two active pharmaceutical ingredients: terfenadine and pseudoephedrine hydrochloride.
| Component | Strength | Pharmacological Class |
| Terfenadine | 60 mg | Histamine (B1213489) H1 Receptor Antagonist |
| Pseudoephedrine Hydrochloride | 120 mg | Adrenergic Agonist (Decongestant) |
Table 1: Active Pharmaceutical Ingredients in this compound
Original Therapeutic Indications
This compound was indicated for the relief of symptoms associated with seasonal allergic rhinitis in adults and children 12 years of age and older.[1] This included the management of both the histamine-mediated allergic symptoms and nasal congestion. Specifically, it was used to treat:
-
Sneezing
-
Rhinorrhea (runny nose)
-
Itchy, watery eyes
-
Itchy nose or throat
-
Nasal congestion
Mechanism of Action
The therapeutic efficacy of this compound was derived from the complementary pharmacological actions of its two active components.
Terfenadine: Histamine H1 Receptor Antagonist
Terfenadine is a peripherally-acting histamine H1 receptor antagonist. During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy. Terfenadine competitively blocks these receptors, thereby preventing histamine from exerting its effects. This results in a reduction of sneezing, rhinorrhea, and itching of the nose, eyes, and throat.
Pseudoephedrine: Adrenergic Agonist
Pseudoephedrine is a sympathomimetic amine that acts as a decongestant. It primarily stimulates alpha-adrenergic receptors in the mucosa of the respiratory tract. This stimulation leads to vasoconstriction, which reduces blood flow and swelling of the nasal mucous membranes. The result is a decrease in nasal congestion and an improvement in breathing.
Clinical Efficacy
Clinical trials demonstrated that the combination of terfenadine and pseudoephedrine in this compound was more effective in relieving the symptoms of allergic rhinitis, particularly nasal congestion, than either agent administered alone.
A double-blind, placebo-controlled, 4-period cross-over study investigated the efficacy of terfenadine 60 mg, pseudoephedrine 120 mg, and the combination (this compound) against placebo on the nasal response to allergen. This compound was found to be significantly better than placebo in all efficacy measurements.[2]
| Symptom | p-value vs. Placebo |
| Nasal Itch | p < 0.02 |
| Sneezing | p < 0.01 |
| Nasal Discharge | p < 0.01 |
| Nasal Blockage | p < 0.003 |
Table 2: Statistical Significance of this compound in Symptom Reduction Compared to Placebo.[2]
The study concluded that the terfenadine component was the primary contributor to the reduction in itch, sneezing, and discharge, while the pseudoephedrine component was mainly responsible for the relief of nasal congestion.[2]
Another single-centre, double-blind, parallel randomised study compared terfenadine 40 mg, pseudoephedrine 60 mg, and a combination of the two (40 mg/60 mg) given three times a day. The study found that all three treatments provided good control of the seven assessed symptoms of hayfever. Terfenadine alone provided a statistically greater improvement in the mean total symptom score than pseudoephedrine alone.[3]
Experimental Protocols
The clinical evaluation of this compound and its components typically involved double-blind, placebo-controlled, randomized clinical trials in patients with a history of allergic rhinitis. A key experimental model used was the nasal provocation test.
Nasal Provocation Test
Objective: To evaluate the efficacy of a drug in preventing or reducing the nasal allergic response to a specific allergen.
Methodology:
-
Patient Selection: Subjects with a documented history of seasonal allergic rhinitis to a specific pollen (e.g., ragweed, grass) were recruited. Allergy was confirmed by skin prick tests.
-
Baseline Assessment: Before any treatment, baseline nasal symptoms and nasal airway resistance were measured.
-
Treatment Administration: Patients were randomly assigned to receive a single dose of this compound, terfenadine alone, pseudoephedrine alone, or a placebo.
-
Allergen Challenge: At a specified time after drug administration (e.g., 2 hours), a controlled dose of the relevant allergen extract was administered to one or both nostrils using a metered-dose spray device.
-
Outcome Measures:
-
Symptom Scores: Patients rated the severity of their nasal symptoms (e.g., itching, sneezing, rhinorrhea, congestion) on a standardized scale (e.g., a 4-point scale from 0=none to 3=severe).
-
Nasal Secretions: The weight of nasal secretions was measured by having the patient blow their nose into a pre-weighed paper tissue.
-
Nasal Airway Resistance (NAR): NAR was measured using techniques such as rhinomanometry to objectively assess nasal congestion.
-
Mediator Release: In some studies, nasal lavage was performed to measure the concentration of inflammatory mediators like histamine in the nasal secretions.[4]
-
Conclusion
This compound was a rational combination of an antihistamine and a decongestant that provided effective relief from the multiple symptoms of allergic rhinitis. Clinical studies confirmed that the combination was superior to its individual components, particularly in addressing nasal congestion. While this compound is no longer on the market due to the cardiac risks associated with terfenadine, the principles of combining a non-sedating antihistamine with a decongestant remain a cornerstone of therapy for allergic rhinitis. The development of safer, second-generation antihistamines, such as fexofenadine (B15129) (the active metabolite of terfenadine), has allowed for the continued use of this effective combination approach in products like Allegra-D.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The influence of terfenadine and pseudo-ephedrine alone and in combination on allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of seasonal allergic rhinitis: a comparison of a combination tablet of terfenadine and pseudoephedrine with the individual ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of terfenadine on unilateral nasal challenge with allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: A Technical Guide to Terfenadine's Interaction with the hERG Channel
For Immediate Release
This whitepaper provides a comprehensive technical overview of the molecular basis of terfenadine's interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Terfenadine (B1681261), a non-sedating antihistamine, was withdrawn from the market due to its off-target effect of blocking the hERG channel, leading to potentially fatal cardiac arrhythmias. Understanding this interaction at a molecular level is crucial for drug development professionals and researchers aiming to design safer therapeutics. This guide delves into the key structural determinants, quantitative binding data, and the experimental methodologies used to elucidate this critical drug-channel interaction.
The Molecular Binding Site of Terfenadine in the hERG Channel
The high-affinity binding of terfenadine to the hERG channel occurs within the central cavity of the pore domain. This interaction is primarily governed by specific amino acid residues located in the S6 helix and the pore helix of the channel. Site-directed mutagenesis studies have been instrumental in identifying these critical residues.
Key amino acid residues involved in the terfenadine-hERG interaction include:
-
Aromatic Residues in the S6 Domain: Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656) are paramount for high-affinity binding. These residues are thought to interact with terfenadine through π-stacking and cation-π interactions.[1][2][3][4] Mutation of either of these residues to alanine (B10760859) significantly reduces the channel's sensitivity to terfenadine.[1][2][5][6][7][8]
-
Polar Residues at the Base of the Pore Helix: Threonine at position 623 (T623) and Serine at position 624 (S624) also play a crucial role in terfenadine binding.[5][6][7][8] Altering these residues has been shown to decrease the blocking potency of terfenadine.[5][6][7][8]
Interestingly, mutations of other residues such as V625, G648, and V659, which affect the binding of some other hERG-blocking drugs, do not significantly alter the sensitivity of the channel to terfenadine.[5][6][7][8] This suggests that different drugs can have distinct binding modes within the hERG channel's central cavity.[5][7][8]
Quantitative Analysis of Terfenadine-hERG Interaction
The potency of terfenadine as a hERG channel blocker is quantified by its half-maximal inhibitory concentration (IC50). This value can be influenced by experimental conditions, such as the extracellular potassium concentration ([K+]e).
| Channel Type | Preparation | Method | Extracellular K+ ([K+]e) | IC50 / Kd | Reference |
| Wild-Type hERG | Xenopus laevis oocytes | Two-microelectrode voltage clamp | 2 mM | 350 nM | [6] |
| Wild-Type hERG | Xenopus laevis oocytes | Two-microelectrode voltage clamp | 96 mM | 2.8 µM | [6] |
| Wild-Type hERG | Human Embryonic Kidney (HEK293) cells | Automated Patch-Clamp | Not specified | IC50 values reported | [9] |
| K897T hERG variant | Xenopus laevis oocytes | Two-microelectrode voltage clamp | Not specified | Identical IC50 to wild-type | [10] |
The data clearly indicates that terfenadine is a potent blocker of the hERG channel, with IC50 values in the nanomolar range under physiological potassium concentrations.[6] The reduced potency at higher extracellular potassium concentrations suggests that the binding of terfenadine may be state-dependent, with a higher affinity for the open or inactivated states of the channel.[6]
The Mechanism of hERG Channel Blockade by Terfenadine
Terfenadine is classified as an open-channel blocker of hERG. This means that the drug can only access its binding site within the central cavity when the channel is in the open conformation. Once bound, terfenadine can become "trapped" within the channel when it closes, leading to a slow recovery from the block. This trapping mechanism contributes to the cumulative effect of the drug and its pro-arrhythmic potential. The block is pulse-dependent but frequency-independent, which is a hallmark of this trapping phenomenon.
The interaction of terfenadine with the hERG channel is a crucial step in the development of drug-induced long QT syndrome. The blockade of the rapid delayed rectifier potassium current (IKr), which is conducted by hERG channels, prolongs the cardiac action potential duration. This prolongation can lead to early afterdepolarizations and, in susceptible individuals, degenerate into a life-threatening arrhythmia known as Torsades de Pointes.
Experimental Protocols for Assessing Terfenadine-hERG Interaction
The primary method for studying the interaction of terfenadine with the hERG channel is electrophysiology, specifically the voltage-clamp technique. This can be performed using several platforms, including the two-microelectrode voltage clamp in Xenopus laevis oocytes and the patch-clamp technique in mammalian cell lines stably expressing the hERG channel.
Site-Directed Mutagenesis
To identify the key amino acid residues involved in terfenadine binding, site-directed mutagenesis is employed. This technique allows for the specific alteration of the hERG channel's amino acid sequence. The wild-type and mutant channels are then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells) for functional characterization.
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding either wild-type or mutant hERG channels.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a control bathing solution (e.g., ND96).
-
Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic tail current.
-
-
Drug Application: After recording baseline currents, the oocyte is perfused with a solution containing terfenadine at various concentrations.
-
Data Analysis: The effect of terfenadine is quantified by measuring the reduction in the hERG current amplitude. The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Patch-Clamp Electrophysiology in Mammalian Cells
Manual or automated patch-clamp techniques are used to record hERG currents from mammalian cells (e.g., HEK293 or CHO cells) stably expressing the channel.[9][11][12] This method offers higher throughput and a more physiologically relevant cellular environment compared to the oocyte system. The general principles of voltage control, drug application, and data analysis are similar to TEVC.
Conclusion
The interaction between terfenadine and the hERG channel is a well-characterized example of off-target drug activity with significant clinical consequences. The molecular basis of this interaction hinges on key aromatic and polar residues within the channel's central pore. A thorough understanding of this binding site and the mechanisms of channel block, facilitated by robust experimental techniques like voltage-clamp electrophysiology, is essential for the development of safer medicines. The data and protocols outlined in this guide provide a foundational resource for researchers and drug development professionals working to mitigate the risk of hERG-related cardiotoxicity.
References
- 1. Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Allosteric Coupling Between Drug Binding and the Aromatic Cassette in the Pore Domain of the hERG1 Channel: Implications for a State-Dependent Blockade [frontiersin.org]
- 4. In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride [jstage.jst.go.jp]
- 8. Molecular determinants of hERG channel block by terfenadine and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
An In-depth Technical Review of Early Clinical Studies on the Efficacy of Seldane-D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early clinical studies investigating the efficacy of Seldane-D, a combination drug product containing the antihistamine terfenadine (B1681261) and the decongestant pseudoephedrine. This compound was developed for the relief of symptoms associated with seasonal and perennial allergic rhinitis. This document summarizes key quantitative data from these foundational studies, details the experimental methodologies employed, and visualizes the clinical trial workflows.
Core Efficacy and Safety Findings
This compound was formulated to provide both antihistaminic and decongestant effects, addressing a broader range of allergic rhinitis symptoms than either component alone. Early clinical trials focused on comparing the combination product to its individual components and to placebo.
A key finding from a randomized, double-blind clinical trial involving 41 adult patients demonstrated the superior efficacy of the terfenadine and pseudoephedrine combination. In this study, 45.45% of patients receiving the combination treatment reported an "excellent" rating in efficacy, as evaluated by both physicians and patients. This was significantly higher than the 10.53% of patients who reported excellent efficacy with terfenadine alone (z = 1.660, p < 0.05).[1] The combination was also found to provide faster relief to a greater number of patients.[1]
Another single-center, double-blind, parallel randomized study with 86 evaluable hayfever sufferers compared a combination of 40 mg terfenadine and 60 mg pseudoephedrine, administered three times a day, with the individual ingredients.[2] While all treatment arms showed good control of the seven key symptoms (nasal block, sneezing, runny nose, itchy nose, watery eyes, red eyes, and itchy eyes), terfenadine alone provided a statistically greater improvement in the mean total symptom score than pseudoephedrine alone.[2] Overall assessments from this study favored both terfenadine and the combination over pseudoephedrine alone.[2]
Further studies confirmed that while the combination of terfenadine and pseudoephedrine was more effective, particularly in addressing nasal mucosa swelling, it was also associated with a higher frequency of adverse events compared to terfenadine alone.[3] In one comparative study, adverse events were reported by 45% of patients in the combination group, compared to 21% in the terfenadine group and 26% in the pseudoephedrine group.[2] A larger multicenter, double-blind, randomized, parallel-group study involving 315 patients found that the adverse event profiles for the terfenadine-pseudoephedrine combination and pseudoephedrine alone were similar.[4] The most frequently reported adverse event in this study was insomnia, affecting 25.3% of patients on the combination and 26.8% of those on pseudoephedrine alone.[4]
It is important to note that this compound, and its component terfenadine, were later withdrawn from the market due to the risk of serious cardiac arrhythmias when taken with certain other drugs.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative efficacy and safety data from the early clinical studies of this compound and its components.
Table 1: Physician and Patient Efficacy Ratings
| Treatment Group | Excellent Rating (%) |
| Terfenadine + Pseudoephedrine | 45.45% |
| Terfenadine Alone | 10.53% |
Source: Randomized, double-blind clinical trial on 41 adult patients.[1]
Table 2: Incidence of Adverse Events in Hayfever Sufferers
| Treatment Group | Incidence of Adverse Events (%) |
| Terfenadine (40 mg) + Pseudoephedrine (60 mg) | 45% |
| Terfenadine (40 mg) | 21% |
| Pseudoephedrine (60 mg) | 26% |
Source: Single-center, double-blind, parallel randomized study on 86 evaluable patients.[2]
Table 3: Frequency of Insomnia in Patients with Allergic or Vasomotor Rhinitis
| Treatment Group | Incidence of Insomnia (%) |
| Terfenadine (60 mg) + Pseudoephedrine (120 mg) | 25.3% |
| Pseudoephedrine (120 mg) | 26.8% |
Source: Multicenter, double-blind, randomized, parallel group study on 315 patients.[4]
Experimental Protocols
The early clinical studies on this compound predominantly employed randomized, double-blind, parallel-group, or crossover designs to minimize bias.
Protocol 1: Comparative Efficacy and Safety Study
-
Study Design: A randomized, double-blind clinical trial.[1]
-
Patient Population: 41 adult patients with allergic rhinitis.[1]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Physician and patient evaluation of treatment efficacy, rated as excellent, good, fair, or poor.[1]
-
Statistical Analysis: The difference in efficacy ratings between the two treatment groups was assessed for statistical significance.[1]
Protocol 2: Comparative Study in Hayfever Sufferers
-
Study Design: A single-center, double-blind, parallel randomized study.[2]
-
Patient Population: 88 hayfever sufferers recruited during the 1988 season, with 86 being evaluable for efficacy.[2]
-
Treatment Arms (three times a day for one week):
-
Primary Efficacy Endpoint: Improvement from baseline in mean total symptom score, which included nasal block, sneezing, runny nose, itchy nose, watery eyes, red eyes, and itchy eyes.[2]
-
Additional Assessments: Overall assessments by patients and rhinoscopy examinations.[2]
Protocol 3: Comparative Tolerance Study
-
Study Design: A multicenter, double-blind, randomized, parallel group study.[4]
-
Patient Population: 315 patients with allergic or vasomotor rhinitis.[4]
-
Treatment Arms (twice daily for 2 weeks):
-
Safety Assessments: Monitoring of body weight, temperature, respiration rate, blood pressure, heart rate, electrocardiograms, and laboratory values (serum chemistry, hematology, and urinalysis).[4]
-
Adverse Event Monitoring: Recording and comparison of adverse event profiles between the two groups.[4]
Visualizations
The following diagrams illustrate the workflows of the key experimental protocols described above.
Caption: Workflow for the comparative efficacy and safety study of terfenadine with and without pseudoephedrine.
Caption: Workflow for the single-center, parallel randomized study comparing the combination to individual components.
Caption: Workflow for the multicenter, comparative tolerance study of the combination versus pseudoephedrine alone.
References
- 1. Comparative efficacy and safety of terfenadine with pseudoephedrine and terfenadine alone in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of seasonal allergic rhinitis: a comparison of a combination tablet of terfenadine and pseudoephedrine with the individual ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of terfenadine and pseudoephedrine, alone and in combination in a nasal provocation test and in perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative tolerance study of terfenadine-pseudoephedrine combination tablets and pseudoephedrine tablets in patients with allergic or vasomotor rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Seldane Removed From U.S. Market Over Safety Concerns [medicinenet.com]
The Pharmacokinetics of Terfenadine and its Active Metabolite Fexofenadine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pharmacokinetics of the second-generation antihistamine, terfenadine (B1681261), and its pharmacologically active metabolite, fexofenadine (B15129). Terfenadine, originally valued for its non-sedating properties, was withdrawn from the market due to concerns over cardiotoxicity linked to its parent compound. This guide details the absorption, distribution, metabolism, and excretion (ADME) of both terfenadine and fexofenadine, emphasizing the critical role of cytochrome P450 3A4 (CYP3A4) in terfenadine's conversion to fexofenadine. We present a comparative analysis of their pharmacokinetic profiles through structured data tables and provide detailed experimental methodologies for their study. Furthermore, this document elucidates the mechanism of terfenadine-induced cardiotoxicity through its interaction with the hERG potassium channel, visualized via a signaling pathway diagram.
Introduction
Terfenadine was a widely used non-sedating antihistamine for the treatment of allergic conditions.[1] It functions as a prodrug, undergoing extensive first-pass metabolism in the liver to its active carboxylic acid metabolite, fexofenadine.[2] Fexofenadine is also a potent and selective H1-receptor antagonist but, crucially, lacks the cardiotoxic effects associated with its parent compound.[1][3] This difference in safety profiles is central to understanding the clinical relevance of their respective pharmacokinetics. The risk of cardiac arrhythmias, specifically Torsades de Pointes, with terfenadine use, particularly when co-administered with CYP3A4 inhibitors, led to its withdrawal and the subsequent marketing of fexofenadine as a safer alternative.[3]
Pharmacokinetic Profiles: A Comparative Analysis
The pharmacokinetic properties of terfenadine and fexofenadine differ significantly, primarily due to terfenadine's extensive first-pass metabolism. The following tables summarize the key pharmacokinetic parameters for both compounds.
Table 1: Pharmacokinetic Parameters of Terfenadine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [4] |
| Plasma Protein Binding | 97% | [2] |
| Elimination Half-Life | 16-23 hours | [2] |
| Metabolism | Extensively metabolized by hepatic CYP3A4 | [2] |
| Excretion | Primarily in feces as metabolites | [2] |
Note: Due to its rapid and extensive metabolism, plasma concentrations of unchanged terfenadine are often very low or undetectable.
Table 2: Pharmacokinetic Parameters of Fexofenadine (following oral administration of Fexofenadine HCl)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [5] |
| Peak Plasma Concentration (Cmax) after 60 mg dose | Approximately 142 ng/mL | [6] |
| Plasma Protein Binding | 60-70% | [5][7] |
| Volume of Distribution (Vd) | 5.4-5.8 L/kg | [5] |
| Elimination Half-Life | 3-17 hours (study design dependent) | [6][8] |
| Oral Bioavailability | Approximately 33% | [5] |
| Metabolism | Minimal (~5% of the dose) | [5][7] |
| Excretion | Primarily unchanged in feces (~80%) and urine (~12%) | [5] |
Metabolism of Terfenadine to Fexofenadine
The metabolic conversion of terfenadine to fexofenadine is a critical pharmacokinetic and safety determinant. This biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, located in the liver and intestinal wall.
Caption: Metabolic pathway of terfenadine to fexofenadine.
Terfenadine-Induced Cardiotoxicity: The hERG Channel Blockade
The primary mechanism underlying terfenadine's cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for cardiac repolarization. Inhibition of the hERG channel by terfenadine leads to a prolongation of the QT interval on an electrocardiogram, which can precipitate potentially fatal ventricular arrhythmias like Torsades de Pointes. Fexofenadine does not significantly block the hERG channel at therapeutic concentrations, hence its favorable cardiac safety profile.
Caption: Signaling pathway of terfenadine-induced cardiotoxicity.
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
A typical experimental design to assess the pharmacokinetics of terfenadine and fexofenadine in healthy human subjects would involve the following steps:
Caption: Experimental workflow for a human pharmacokinetic study.
Detailed Methodologies:
-
Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion/exclusion criteria (e.g., no concomitant medications, normal liver and kidney function).
-
Drug Administration: Subjects are administered a single oral dose of terfenadine or fexofenadine after an overnight fast.
-
Blood Sample Collection: Blood samples are collected into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Processing and Storage: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of terfenadine and fexofenadine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
HPLC Method for Fexofenadine Quantification in Human Plasma
The following provides a detailed protocol for the determination of fexofenadine in human plasma using high-performance liquid chromatography (HPLC) with UV detection.
Materials and Reagents:
-
Fexofenadine hydrochloride reference standard
-
Internal standard (e.g., tinidazole)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Hypersil® BDS C18, 250 × 4.6 mm, 5μm)
Procedure:
-
Preparation of Mobile Phase: A mobile phase consisting of 20 mM sodium dihydrogen phosphate (pH adjusted to 3 with phosphoric acid) and acetonitrile (52:48, v/v) is prepared.
-
Standard and Quality Control (QC) Sample Preparation: Stock solutions of fexofenadine and the internal standard are prepared in a suitable solvent. Calibration standards and QC samples are prepared by spiking blank human plasma with known concentrations of fexofenadine.
-
Sample Extraction: a. To a 1 mL plasma sample, add the internal standard. b. Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. c. Elute the analyte and internal standard from the SPE cartridge. d. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: 20 mM sodium dihydrogen phosphate (pH 3) : Acetonitrile (52:48, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 215 nm
-
Run Time: Approximately 6.5 minutes
-
-
Data Analysis: The concentration of fexofenadine in the plasma samples is determined by comparing the peak area ratio of fexofenadine to the internal standard against the calibration curve.
Conclusion
The distinct pharmacokinetic profiles of terfenadine and its active metabolite, fexofenadine, are of paramount importance in understanding their clinical utility and safety. Terfenadine's extensive first-pass metabolism by CYP3A4 to the non-cardiotoxic fexofenadine is a classic example of metabolic detoxification. However, the potential for drug-drug interactions that inhibit this pathway and lead to the accumulation of the parent compound highlights the critical role of pharmacokinetic considerations in drug development and clinical practice. Fexofenadine's minimal metabolism and lack of hERG channel affinity have established it as a safe and effective antihistamine. The methodologies and data presented in this guide provide a comprehensive resource for professionals in the field of drug metabolism and pharmacokinetics.
References
- 1. Terfenadine. An updated review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. drugs.com [drugs.com]
- 4. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Some pharmacokinetic aspects of the lipophilic terfenadine and zwitterionic fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Terfenadine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of terfenadine (B1681261), a second-generation H1 antihistamine, and its analogs. It explores the molecular features governing its antihistaminic potency and its off-target cardiotoxicity, mediated by the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The development of fexofenadine (B15129), the active metabolite of terfenadine, is presented as a successful case study in mitigating drug-induced cardiotoxicity through metabolic profiling and structural modification. This guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and logical relationships to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Terfenadine was one of the first non-sedating second-generation antihistamines, offering a significant therapeutic advantage over its first-generation predecessors. Its clinical utility, however, was marred by the rare but life-threatening cardiac arrhythmia, Torsades de Pointes (TdP).[1] Subsequent investigations revealed that this adverse effect was due to the blockade of the hERG potassium channel, which is crucial for cardiac repolarization.[2][3]
The story of terfenadine is a pivotal case in modern pharmacology, highlighting the importance of understanding a drug's metabolic fate and off-target activities. The discovery that terfenadine is a prodrug, rapidly metabolized by cytochrome P450 3A4 (CYP3A4) to its active, non-cardiotoxic carboxylic acid metabolite, fexofenadine, led to the development and marketing of fexofenadine as a safer alternative.[4] This guide delves into the intricate SAR of terfenadine and its analogs, providing a detailed examination of the structural modifications that differentiate H1 receptor antagonism from hERG channel inhibition.
Structure-Activity Relationship (SAR) of Terfenadine and Analogs
The general structure of H1 antihistamines, including terfenadine, consists of several key pharmacophoric features: two aryl groups, a linker atom, an alkyl chain, and a terminal tertiary amine.[5][6][7] Modifications to these regions significantly impact both the desired antihistaminic activity and the undesired hERG channel blockade.
The Core Scaffold and H1 Receptor Affinity
The diphenylmethylpiperidine core of terfenadine is crucial for its high affinity for the histamine (B1213489) H1 receptor. The two aromatic rings engage in hydrophobic interactions within the receptor binding pocket. The tertiary amine on the piperidine (B6355638) ring is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the H1 receptor.[1]
The Role of the Butyl Chain and its Substituents
The butyl chain connecting the piperidine ring to the tert-butylphenyl group plays a significant role in the molecule's overall conformation and interaction with both the H1 receptor and the hERG channel.
The Genesis of Fexofenadine: A Tale of Metabolism and Safety
The key to understanding the SAR of terfenadine lies in its metabolism. The terminal tert-butyl group of terfenadine is oxidized by CYP3A4 to a carboxylic acid, forming fexofenadine. This single metabolic step is the critical determinant of its safety profile.
-
Terfenadine : The parent drug is lipophilic and possesses the structural features conducive to hERG channel binding.
-
Fexofenadine : The addition of the carboxyl group dramatically increases the polarity of the molecule. This change is the primary reason for fexofenadine's lack of hERG channel activity and its inability to cross the blood-brain barrier, thus preventing sedation.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities for the histamine H1 receptor and the inhibitory concentrations for the hERG channel for terfenadine, its active metabolite fexofenadine, and other relevant second-generation antihistamines.
| Compound | Histamine H1 Receptor Affinity (Ki, nM) | hERG Channel Inhibition (IC50, nM) |
| Terfenadine | ~2-10 | 50 - 350[2] |
| Fexofenadine (Terfenadine Carboxylate) | 10 | > 10,000 |
| Astemizole | ~0.2-1 | 480 |
| Loratadine | ~25-50 | ~100,000 |
| Cetirizine (B192768) | ~30-60 | > 30,000 |
Table 1: Comparative in vitro activity of second-generation antihistamines.
| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2, hr) | Bioavailability (%) |
| Terfenadine | <5 (Extensively metabolized) | ~1-2 | ~3.5 (as fexofenadine) | Low and variable |
| Fexofenadine | ~142-188 (60 mg dose) | ~1-3 | 11-15 | ~33 |
Table 2: Comparative pharmacokinetic parameters of terfenadine and fexofenadine. [8]
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of test compounds for the histamine H1 receptor using a competitive radioligand binding assay with [3H]pyrilamine (mepyramine).
Materials and Reagents:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.
-
Radioligand: [3H]pyrilamine (specific activity ~20-30 Ci/mmol).
-
Test Compound: Terfenadine, fexofenadine, or other analogs.
-
Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Membranes, [3H]pyrilamine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membranes, [3H]pyrilamine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membranes, [3H]pyrilamine, and varying concentrations of the test compound.
-
-
The final assay volume should be consistent (e.g., 200-250 µL).
-
Incubate the plate at room temperature (25°C) for a sufficient time to reach equilibrium (typically 60-240 minutes).
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
hERG Potassium Channel Assay (Whole-Cell Patch Clamp Electrophysiology)
This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effects of test compounds on the hERG potassium channel.
Materials and Reagents:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Test Compound Solutions: Prepared in the external solution at various concentrations.
-
Patch-clamp rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
On the day of the experiment, detach the cells (e.g., with a brief trypsin treatment) and re-plate them at a low density on glass coverslips.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to observe the characteristic hERG tail current, which results from the rapid recovery from inactivation and subsequent deactivation.
-
Record the hERG currents before and after the application of the test compound at various concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Calculate the percentage of current inhibition at each concentration of the test compound.
-
Plot the concentration-response data and fit it with a Hill equation to determine the IC50 value.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow: Histamine H1 Receptor Binding Assay
Caption: Workflow for a Histamine H1 Receptor Binding Assay.
Logical Relationship: Development of Fexofenadine from Terfenadine
References
- 1. Calcium Antagonism and Structure-affinity Relationships of Terfenadine, a Histamine H<sub>1</sub> Antagonist, and Some Related Compounds. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Calcium antagonism and structure-affinity relationships of terfenadine, a histamine H1 antagonist, and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of hERG channel block by terfenadine and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Central Nervous System Effects of First-Generation Antihistamines: A Technical Guide
Executive Summary: This document provides a detailed technical overview of the central nervous system (CNS) effects of first-generation H1 receptor antagonists, commonly referred to as first-generation antihistamines. Contrary to the user's immediate query, first-generation antihistamines are unequivocally sedating due to their ability to cross the blood-brain barrier and interact with central histamine (B1213489) H1 receptors, a mechanism this guide will explore in depth. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the pharmacodynamics, quantitative effects on the CNS, and the experimental methodologies used to evaluate these effects. Data is presented in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams to elucidate complex signaling pathways and experimental workflows.
Introduction: The "Sedating" Nature of First-Generation Antihistamines
First-generation antihistamines were developed in the 1940s and are effective for the symptomatic relief of allergic conditions.[1] A defining characteristic of this class is its ability to readily cross the blood-brain barrier (BBB).[2][3] This penetration into the CNS leads to a range of effects, the most prominent of which is sedation.[4][5] The term "non-sedating antihistamines" refers to the second-generation agents developed later, which were specifically designed to minimize BBB penetration and, therefore, reduce sedative effects.[2] This guide will proceed by correcting this common misnomer and will focus on the well-documented sedative and other CNS effects of the first-generation class, which include compounds like diphenhydramine (B27), chlorpheniramine (B86927), and promethazine.
Histamine within the CNS acts as a critical neurotransmitter, primarily released from neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus.[6] These histaminergic neurons project throughout the brain and are instrumental in maintaining wakefulness, arousal, and cognitive functions like learning and memory.[6] First-generation antihistamines exert their CNS effects by competitively antagonizing or acting as inverse agonists at the histamine H1 receptors in the brain, thereby interfering with these essential processes.[3][6]
Central Nervous System Penetration
The entry of first-generation antihistamines into the CNS is a prerequisite for their central effects. This is largely governed by their physicochemical properties and interaction with the blood-brain barrier.
Physicochemical Properties and the Blood-Brain Barrier
First-generation antihistamines are typically lipophilic (fat-soluble) molecules with a low molecular weight.[2][7][8] These properties facilitate their passive diffusion across the lipid membranes of the endothelial cells that form the BBB. In contrast, second-generation antihistamines are generally more lipophobic and are often substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps them out of the CNS, limiting their central effects.[2] While some first-generation antihistamines can also be P-gp substrates, their high passive permeability often overcomes this efflux mechanism.[8][9]
Quantitative Analysis of Blood-Brain Barrier Permeability
The ability of a drug to cross the BBB can be quantified using methods like in situ brain perfusion. The unidirectional transfer constant (K_in) measures the rate of drug entry into the brain. The table below summarizes permeability data for several antihistamines.
| Drug | Generation | Brain Permeability (K_in) (μL/s/g) | Key Findings |
| Diphenhydramine | First | ~2.9 (carrier-mediated) | Transport is controlled by a pH-sensitive, carrier-mediated flux rather than simple passive diffusion.[4] |
| Pheniramine | First | High | Permeated the in vitro BBB model faster than diphenhydramine and promethazine.[10] |
| Promethazine | First | Moderate | Substantially penetrated the rat brain in situ, independent of P-gp function.[8][9] |
| Chlorpheniramine | First | High | Readily crosses the BBB, leading to significant H1 receptor occupancy.[11] |
| Fexofenadine | Second | Very Low (~0.04) | Brain penetration is highly restricted by P-gp efflux, with up to a 48-fold increase in penetration in P-gp deficient mice.[12] |
| Cetirizine | Second | Low | Penetrated the brain poorly, regardless of P-gp inhibition.[8][9] |
Pharmacodynamics in the Central Nervous System
Once in the CNS, first-generation antihistamines interact with multiple receptor systems, though their primary effects are mediated through the histamine H1 receptor.
Primary Target: The Histamine H1 Receptor and Signaling
The sedative and cognitive effects of first-generation antihistamines stem from their antagonism of H1 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, signal through the Gq/11 protein. This initiates a cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15][16] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14][17] This signaling pathway ultimately modulates neuronal excitability. By blocking this pathway, first-generation antihistamines suppress the arousal-promoting signals of histamine.
Quantitative Analysis of Receptor Interactions
The interaction of antihistamines with CNS receptors can be quantified by their binding affinity (Ki) and their in-vivo receptor occupancy, measured by Positron Emission Tomography (PET).
Binding affinity indicates how strongly a drug binds to a receptor; a lower Ki value signifies a higher affinity. First-generation antihistamines are non-selective and bind to various receptors, contributing to their broad side-effect profile.
| Drug | Chemical Class | H1 Receptor Ki (nM) | Muscarinic M1 Receptor Ki (nM) |
| Doxepin | Tricyclic | 0.06 | 130 |
| Diphenhydramine | Ethanolamine | 1.1 - 16 | 130 |
| Clemastine | Ethanolamine | 1.3 | - |
| Promethazine | Phenothiazine | 2.2 | - |
| Triprolidine | Alkylamine | 2.6 | - |
| Chlorpheniramine | Alkylamine | 3.2 | 1,600 |
| Cyproheptadine | Piperidine | 3.8 | - |
| Hydroxyzine | Piperazine | 21 | - |
| Data compiled from various sources.[18][19] Ki values can vary based on experimental conditions. |
PET studies have been instrumental in correlating CNS effects with the extent of H1 receptor blockade in the living human brain. It is generally accepted that H1RO >50% is associated with significant sedation and cognitive impairment.[7][20]
| Drug | Generation | Dose | H1 Receptor Occupancy (H1RO) |
| d-Chlorpheniramine | First | 2 mg | ~77%[21] |
| (+)-Chlorpheniramine | First | 2 mg | ~50%[11] |
| (+)-Chlorpheniramine | First | 5 mg (IV) | ~98%[22] |
| Ketotifen | First | 1 mg | ~72%[7] |
| Diphenhydramine | First | - | >50% |
| Epinastine | Second | 20 mg | ~13%[21] |
| Ebastine | Second | 10 mg | ~10%[11] |
| Terfenadine | Second | 60 mg | ~17%[22] |
| Olopatadine | Second | 5 mg | ~15%[7] |
Off-Target CNS Receptor Interactions
The lack of receptor selectivity of first-generation antihistamines leads to a variety of additional CNS effects.[3][6]
-
Anticholinergic Effects: Blockade of muscarinic acetylcholine (B1216132) receptors contributes to side effects like dry mouth, blurred vision, urinary retention, and cognitive deficits, particularly in memory.[23][24]
-
Antiserotonergic Effects: Some agents, like chlorpheniramine and cyproheptadine, also interact with serotonin (B10506) receptors and transporters, which can modulate mood and appetite.[3][25]
-
Antiadrenergic Effects: Blockade of alpha-adrenergic receptors can lead to dizziness and postural hypotension.[23]
-
Dopaminergic Effects: Paradoxically, despite their sedative reputation, some first-generation antihistamines can inhibit dopamine (B1211576) reuptake, leading to stimulant-like effects such as locomotor activation in certain contexts.
Manifestations of Central Nervous System Effects
The culmination of these neurochemical interactions is a range of observable and measurable effects on cognition, psychomotor performance, and sleep.
Sedation and Impairment of Cognitive and Psychomotor Performance
The most recognized CNS effect is sedation, which encompasses drowsiness, fatigue, and reduced alertness.[2] This sedation is directly linked to impaired performance on a variety of tasks:
-
Cognitive Function: Deficits are observed in attention, concentration, working memory, and learning.[2][6]
-
Psychomotor Performance: This includes slowed reaction time, reduced motor coordination, and impaired ability to perform complex tasks like driving.[2] These effects can persist into the next day, leading to a "hangover" effect.[6]
Effects on Sleep Architecture
While often used as sleep aids, first-generation antihistamines alter normal sleep patterns. Electroencephalogram (EEG) and polysomnography studies show that they can decrease sleep latency (time to fall asleep) and increase slow-wave sleep. However, they also suppress the duration of Rapid Eye Movement (REM) sleep, which is crucial for memory consolidation and cognitive restoration.[6]
Experimental Methodologies for Assessing CNS Effects
A battery of sophisticated techniques is employed to quantify the CNS effects of antihistamines in preclinical and clinical research.
Radioligand Binding Assay (For Receptor Affinity)
This in vitro technique is the gold standard for determining the binding affinity (Ki) of a drug for a specific receptor.
-
Principle: Measures the ability of an unlabeled drug (the antihistamine) to compete with and displace a radiolabeled ligand that has a known high affinity for the target receptor (e.g., H1 receptors).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cell cultures or animal tissues.
-
Incubation: A fixed concentration of the radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test antihistamine.
-
Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]
-
In Situ Brain Perfusion (For BBB Permeability)
This in vivo technique allows for the precise measurement of drug transport across the BBB, independent of peripheral metabolism.[4][9]
-
Principle: The blood supply to the brain of an anesthetized animal (typically a rat or mouse) is replaced with a controlled, artificial perfusate containing the drug of interest.[4]
-
Methodology:
-
Surgical Preparation: The animal is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The perfusate, containing a known concentration of the radiolabeled drug and a vascular space marker, is infused at a constant rate for a short duration (e.g., 5-60 seconds).
-
Sample Collection: At the end of the infusion, the animal is decapitated, and the brain is removed and dissected.
-
Analysis: The concentration of the drug in the brain tissue and the perfusate is measured.
-
Calculation: The brain uptake clearance or the unidirectional transfer constant (K_in) is calculated, providing a quantitative measure of BBB permeability.[1][4]
-
Positron Emission Tomography (PET) (For H1RO)
PET is a non-invasive neuroimaging technique that allows for the quantification of receptor occupancy in the living human brain.[20]
-
Principle: A radioactive tracer (a PET ligand, e.g., [¹¹C]-doxepin) that binds to H1 receptors is injected into the subject.[11][21] The PET scanner detects the radiation, creating an image of receptor density. The study is performed with and without the administration of the antihistamine. The reduction in tracer binding in the presence of the antihistamine reflects the degree of receptor occupancy by the drug.
-
Methodology:
-
Baseline Scan: A PET scan is conducted after injection of the radioligand to measure the baseline density of available H1 receptors (Bmax/Kd).
-
Drug Administration: The subject is administered a single oral dose of the antihistamine.
-
Post-Drug Scan: A second PET scan is performed near the time of maximum plasma concentration of the drug.
-
Image Analysis: The binding potential of the radioligand is calculated for both scans. The H1 receptor occupancy is then calculated as the percentage reduction in binding potential from the baseline to the post-drug scan.[11]
-
Cognitive and Psychomotor Performance Tests
A battery of standardized tests is used to objectively measure the impact of antihistamines on CNS function.
-
Digit Symbol Substitution Test (DSST): This test assesses processing speed, sustained attention, and working memory.[2][8][10][18][19]
-
Protocol: The subject is given a key that pairs digits (1-9) with unique symbols. They are then presented with a sequence of digits and must write the corresponding symbol for each digit as quickly as possible within a set time limit (e.g., 90-120 seconds). The score is the number of correct symbols completed.[18]
-
-
Critical Flicker Fusion (CFF) Test: Measures cortical arousal by determining the frequency at which a flickering light is perceived as a continuous, steady light. Sedative drugs typically lower the CFF threshold.
-
Protocol: A subject observes a light source (e.g., an LED). In an ascending trial, the frequency of the flicker is increased until the subject reports seeing a steady light (fusion threshold). In a descending trial, the frequency is decreased from a steady state until the subject reports seeing a flicker (flicker threshold). The mean of several ascending and descending trials is taken as the CFF threshold.
-
-
Choice Reaction Time (CRT) Test: This evaluates alertness and sensorimotor performance.
-
Protocol: The subject is presented with multiple possible stimuli (e.g., lights at different locations) and must make a specific corresponding response (e.g., press a button under the lit light) as quickly as possible. The time between the stimulus presentation and the correct response is measured.[1][6][22]
-
-
Stanford Sleepiness Scale (SSS): A subjective, self-report scale used to rate the level of sleepiness at a specific moment in time.[17][20][21]
-
Protocol: The subject chooses one of seven statements that best describes their current state, ranging from "1. Feeling active, vital, alert, or wide awake" to "7. No longer fighting sleep, sleep onset soon; having dream-like thoughts."[21]
-
-
PGI Memory Scale: A comprehensive tool used to assess various aspects of memory, including remote and recent memory, attention, and recall.[4][7][9][11][13]
Conclusion and Implications for Drug Development
First-generation antihistamines produce significant CNS effects, primarily sedation and cognitive impairment, due to their ability to cross the blood-brain barrier and antagonize central H1 receptors. Their non-selective nature also leads to anticholinergic and other off-target effects. For researchers and drug development professionals, understanding these mechanisms and the methodologies used to quantify them is crucial. The development of second-generation antihistamines, guided by principles of reducing lipophilicity and increasing affinity for efflux transporters like P-gp, serves as a successful paradigm for designing peripherally-selective drugs. Future research may focus on developing compounds with high peripheral H1 receptor affinity while completely avoiding CNS penetration to eliminate any residual sedative potential and improve patient safety and performance in daily activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Choice reaction time. A method of measuring postoperative psychomotor performance decrements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGI MEMORY SCALE.(PSYCHOLOGY) | PPTX [slideshare.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scribd.com [scribd.com]
- 9. Digit Symbol Substitution Test | Semantic Scholar [semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. prezi.com [prezi.com]
- 12. Guidelines for measuring reaction time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flicker Perimetry [webeye.ophth.uiowa.edu]
- 14. researchgate.net [researchgate.net]
- 15. Digit Symbol Substitution Test [psytoolkit.org]
- 16. Digital Symbol Substitution Test (DSST): How to Identify Cognitive Dysfunction in 2 Minutes [interferons.info]
- 17. Stanford Sleepiness Scale - Wikipedia [en.wikipedia.org]
- 18. American Thoracic Society | Stanford Sleepiness Scale (SSS) [site.thoracic.org]
- 19. The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry [pubmed.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
- 21. Psychometric evaluation of the Stanford Sleepiness Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. crstodayeurope.com [crstodayeurope.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Critical Flicker Fusion Frequency: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Sympathomimetic Basis of Nasal Decongestion: A Technical Whitepaper on the Mechanism of Action of Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoephedrine, a sympathomimetic amine, has long been a cornerstone in the symptomatic relief of nasal congestion. Its efficacy stems from a multifaceted mechanism of action centered on the adrenergic receptor system. This technical guide provides an in-depth exploration of the molecular and physiological processes initiated by pseudoephedrine, leading to its nasal decongestant effect. We will dissect its pharmacodynamics, delineate the downstream signaling cascades, present quantitative data from clinical evaluations, and detail the experimental protocols used to substantiate these findings.
Pharmacodynamics of Pseudoephedrine
Pseudoephedrine exerts its pharmacological effects through a mixed mechanism of action, involving both indirect and direct interactions with the adrenergic system.
-
Indirect Sympathomimetic Action : The principal mechanism of pseudoephedrine is its action as an indirect sympathomimetic agent. It displaces norepinephrine (B1679862) from storage vesicles in presynaptic neurons. This leads to an increased concentration of norepinephrine in the neuronal synapse, making it available to activate postsynaptic adrenergic receptors.
-
Direct Adrenergic Receptor Agonism : While its primary action is indirect, pseudoephedrine also functions as a direct agonist at adrenergic receptors, albeit with a lower affinity compared to endogenous catecholamines. It exhibits a greater selectivity for α-adrenergic receptors than for β-adrenergic receptors. This direct stimulation of α-adrenergic receptors, particularly the α1-subtype located on the smooth muscle of blood vessels in the nasal mucosa, contributes to its vasoconstrictive effects.
The combined indirect and direct actions of pseudoephedrine lead to a pronounced vasoconstriction of the nasal mucosal blood vessels. This reduces blood flow and capillary permeability, thereby decreasing the swelling of the nasal mucosa and alleviating nasal congestion.
Signaling Pathways
The therapeutic effect of pseudoephedrine as a nasal decongestant is mediated by the activation of α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a well-defined signaling cascade.
The Gq Protein-Coupled Receptor Pathway
The α1-adrenergic receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq class of heterotrimeric G proteins. The signaling cascade proceeds as follows:
-
Receptor Activation : Norepinephrine, released by the action of pseudoephedrine, binds to and activates the α1-adrenergic receptor.
-
Gq Protein Activation : This activation induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The α-subunit of the Gq protein exchanges GDP for GTP and dissociates from the βγ-subunits.
-
Phospholipase C (PLC) Activation : The activated Gαq subunit then binds to and activates phospholipase C (PLC).
-
Second Messenger Generation : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects :
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG and Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
The subsequent increase in intracellular calcium and the activation of PKC lead to the phosphorylation of various downstream target proteins, ultimately resulting in the contraction of vascular smooth muscle and vasoconstriction.
Figure 1: Alpha-1 Adrenergic Signaling Pathway.
Quantitative Data from Clinical Studies
The efficacy of pseudoephedrine as a nasal decongestant has been quantified in numerous clinical trials using objective measures of nasal patency. The most common techniques are rhinomanometry, which measures nasal airway resistance, and acoustic rhinometry, which assesses the cross-sectional area and volume of the nasal cavity.
| Study Parameter | Measurement Technique | Dosage | Results | p-value | Reference |
| Nasal Airway Resistance (NAR) | Posterior Rhinomanometry | 60 mg single dose | Statistically significant lower area under the NAR curve compared to placebo over 3 and 4 hours. | p = 0.006 (AUC 0-3h), p = 0.001 (AUC 0-4h) | [1] |
| Nasal Airway Resistance (NAR) | Posterior Rhinomanometry | 60 mg multiple doses | Statistically significant lower area under the NAR curve compared to placebo over 3 and 4 hours on day 3. | p < 0.001 | [1] |
| Total Nasal Minimum Cross-Sectional Area | Acoustic Rhinometry | 60 mg single dose | Significantly increased compared to placebo. | p = 0.018 | [2] |
| Nasal Volume | Acoustic Rhinometry | 60 mg single dose | Significantly increased compared to placebo. | p = 0.003 | [2] |
| Minimum Unilateral Nasal Airflow (F MIN) | Rhinomanometry | 60 mg (two doses, 4h apart) | Significantly higher (less congestion) compared to placebo. | p < 0.05 | [3] |
| Total Nasal Airflow (TNAF) | Rhinomanometry | 60 mg (two doses, 4h apart) | No significant difference compared to placebo. | p > 0.05 | [3] |
Experimental Protocols
The objective evaluation of nasal decongestants relies on standardized and well-controlled experimental designs.
Participant Selection
-
Inclusion Criteria : Typically, studies recruit adult participants with a recent history of nasal congestion associated with conditions like the common cold or allergic rhinitis.[1][2][4] A baseline level of nasal obstruction is often confirmed using objective measurements.
-
Exclusion Criteria : Participants with anatomical nasal abnormalities (e.g., significant septal deviation, nasal polyps), a history of chronic rhinitis, or contraindications to sympathomimetic amines are generally excluded.[4]
Study Design
-
Design : Double-blind, randomized, placebo-controlled, parallel-group or crossover designs are the gold standard.[1][2][4][5]
-
Intervention : Participants receive a standardized oral dose of pseudoephedrine (commonly 60 mg) or a matching placebo.[1][2][5]
-
Measurements : Objective and subjective measures of nasal congestion are taken at baseline and at specified time points post-dose.[1][2]
Objective Measurement Techniques
-
Rhinomanometry :
-
Principle : Measures the pressure differential required to produce a certain airflow through the nasal passages, allowing for the calculation of nasal airway resistance.[6]
-
-
Acoustic Rhinometry :
-
Principle : Uses an acoustic pulse transmitted into the nasal cavity and analyzes the reflected sound waves to determine the cross-sectional area as a function of distance from the nostril.[9]
-
Methodology : A nose piece is sealed against one nostril, and an acoustic pulse is generated. The reflected sound is captured by a microphone and analyzed by software to generate an area-distance plot.[9] Key parameters include the minimum cross-sectional area and the nasal volume over a specified distance.[2]
-
Figure 2: Typical Experimental Workflow.
Logical Relationships in Mechanism of Action
The decongestant effect of pseudoephedrine can be summarized as a logical sequence of events, from drug administration to the physiological outcome.
Figure 3: Logical Flow of Decongestant Action.
Conclusion
The nasal decongestant effect of pseudoephedrine is a well-characterized process rooted in its sympathomimetic properties. Its primary indirect action of potentiating norepinephrine release, supplemented by its direct α1-adrenergic agonism, effectively initiates a signaling cascade that leads to vasoconstriction in the nasal mucosa. This mechanism is supported by robust quantitative data from clinical trials employing objective measurement techniques such as rhinomanometry and acoustic rhinometry. A thorough understanding of this mechanism is crucial for the continued development and optimization of nasal decongestant therapies.
References
- 1. Efficacy and safety of single and multiple doses of pseudoephedrine in the treatment of nasal congestion associated with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of oral pseudoephedrine on nasal patency in the common cold: a double-blind single-dose placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pseudoephedrine on nasal airflow in patients with nasal congestion associated with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A placebo-controlled study of the nasal decongestant effect of phenylephrine and pseudoephedrine in the Vienna Challenge Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Objective monitoring of nasal patency and nasal physiology in rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhinomanometry - Wikipedia [en.wikipedia.org]
- 8. apjai-journal.org [apjai-journal.org]
- 9. Acoustic rhinometry - Wikipedia [en.wikipedia.org]
The Regulatory Saga of Terfenadine: A Technical Deep Dive into the Withdrawal of Seldane and Seldane-D
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the regulatory history and scientific underpinnings of the withdrawal of terfenadine (B1681261), marketed as Seldane and Seldane-D. We will delve into the pharmacological mechanisms, key experimental findings, and the timeline of regulatory actions that led to the removal of this once-popular antihistamine from the market. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, emphasizing the critical interplay between post-marketing surveillance, mechanistic toxicology, and regulatory decision-making.
Introduction: The Rise and Fall of a Non-Sedating Antihistamine
Terfenadine was introduced in the United States in 1985 as the first non-sedating antihistamine for the treatment of allergic rhinitis.[1][2] Its novel pharmacological profile, which avoided the central nervous system effects common to its predecessors, led to its rapid adoption and blockbuster status. However, post-marketing surveillance soon revealed a dark side: a rare but life-threatening cardiotoxicity, specifically the potential to induce a dangerous cardiac arrhythmia known as Torsades de Pointes (TdP).[3][4][5] This discovery triggered a cascade of regulatory actions, culminating in the drug's eventual withdrawal from the U.S. market in 1998.[6][7]
The terfenadine case serves as a pivotal case study in pharmacovigilance and the evolving understanding of drug-induced cardiac arrhythmias. It highlighted the importance of understanding a drug's metabolic pathways and its potential for interactions with other medications. Ultimately, the story of terfenadine is also one of successful drug development, as its active, non-cardiotoxic metabolite, fexofenadine (B15129), was subsequently marketed as Allegra®, providing a safer alternative for patients.[4][8]
Regulatory History: A Timeline of Key Events
The following table summarizes the key milestones in the regulatory history of terfenadine and its withdrawal.
| Date (Year) | Event | Significance |
| 1985 | Terfenadine (Seldane) is approved by the U.S. Food and Drug Administration (FDA).[3] | Introduction of the first non-sedating antihistamine to the U.S. market.[2] |
| June 1990 | FDA issues a report on the risk of serious ventricular arrhythmias with Seldane.[2] | First official acknowledgment of potential cardiotoxicity based on post-marketing reports. |
| August 1990 | FDA requires the manufacturer to send a "Dear Doctor" letter to all physicians.[2] | Dissemination of critical safety information to healthcare providers. |
| July 1992 | FDA mandates a "black box" warning on Seldane's label.[2][3] | The most stringent warning required by the FDA, highlighting the risk of serious cardiac arrhythmias and drug interactions. |
| July 1996 | Fexofenadine (Allegra), the active metabolite of terfenadine, is approved by the FDA.[3][9] | A safer alternative with the same therapeutic benefits becomes available. |
| January 1997 | FDA proposes the withdrawal of all terfenadine-containing products from the market.[4][10] | The availability of a safer alternative shifted the risk-benefit assessment for terfenadine. |
| January 1997 | IVAX Corporation receives FDA approval for a generic version of terfenadine.[10] | Complicates the regulatory landscape as the FDA is simultaneously seeking withdrawal. |
| Late 1997 | Hoechst Marion Roussel, the manufacturer of Seldane, voluntarily removes Seldane and this compound from the U.S. market.[1] | The brand-name products are withdrawn from sale. |
| February 1, 1998 | Voluntary withdrawal of Seldane and this compound by Hoechst Marion Roussel becomes effective.[11][12] | The end of Seldane's availability in the U.S. |
| February 1998 | Baker Norton Pharmaceuticals, the manufacturer of generic terfenadine, discontinues its distribution and marketing in the U.S.[13] | The generic version is also removed from the market. |
The Scientific Evidence: Unraveling the Mechanism of Cardiotoxicity
The withdrawal of terfenadine was driven by a growing body of scientific evidence that elucidated its cardiotoxic mechanism. The key findings are summarized below.
The Role of Metabolism and Drug Interactions
Terfenadine is a prodrug that is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to its active metabolite, fexofenadine.[14][15] Fexofenadine is responsible for the antihistaminic effects of the drug and, crucially, does not possess the cardiotoxic properties of the parent compound.[4][8]
The cardiotoxicity of terfenadine became apparent when the parent drug accumulated to high concentrations in the plasma. This occurred under two primary conditions:
-
Overdose: Ingestion of supratherapeutic doses of terfenadine overwhelmed the metabolic capacity of CYP3A4.
-
Drug Interactions: Co-administration of terfenadine with potent inhibitors of CYP3A4, such as the antifungal drug ketoconazole (B1673606) and the antibiotic erythromycin, blocked its metabolism, leading to a significant increase in plasma terfenadine levels.[6][9][16]
-
Liver Disease: Patients with hepatic impairment had a reduced capacity to metabolize terfenadine, also resulting in elevated plasma concentrations.[10]
Blockade of the hERG Potassium Channel
The primary molecular mechanism of terfenadine's cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[11][14] The hERG channel is critical for the repolarization phase of the cardiac action potential. By blocking this channel, terfenadine delays cardiac repolarization, which manifests on the electrocardiogram (ECG) as a prolongation of the QT interval.[17] Excessive QT prolongation can lead to the development of Torsades de Pointes, a life-threatening ventricular arrhythmia.[3][4][5]
In contrast, fexofenadine does not significantly block the hERG channel at therapeutic concentrations and therefore does not cause QT prolongation.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies that underpinned the regulatory decisions regarding terfenadine.
Table 1: In Vitro Blockade of Cardiac Potassium Channels
| Compound | Channel | Preparation | IC50 / Kd | Reference |
| Terfenadine | Delayed Rectifier K+ Current | Isolated Feline Myocytes | Equipotent to Quinidine (B1679956) | [4] |
| Terfenadine | hERG | Xenopus Oocytes | Kd = 350 nM | [13][16] |
| Terfenadine | hERG | Rabbit Myocytes | IC50 = 26 nM | [3] |
| Terfenadine | Kv1.5 | Xenopus Oocytes | Kd = 2.7 µM | [13][16] |
| Fexofenadine | Delayed Rectifier K+ Current | Isolated Feline Myocytes | No inhibition at 30x terfenadine concentration | [4] |
| Fexofenadine | hERG / Kv1.5 | Xenopus Oocytes | No significant block | [13][16] |
Table 2: Pharmacokinetic Properties of Terfenadine and Fexofenadine in Humans
| Parameter | Terfenadine | Fexofenadine | Reference |
| Metabolism | Extensive first-pass metabolism by CYP3A4 | Negligible hepatic metabolism | [10][14] |
| Active Moiety | Fexofenadine | Fexofenadine | [14][15] |
| Elimination Half-life | 3.5 hours | 11-15 hours | [1][10] |
| Bioavailability | Low and variable | ~33% | |
| Peak Plasma Concentration (Tmax) | - | 1-3 hours |
Table 3: Clinical Effects on QT Interval
| Condition | Effect on QTc Interval | Reference |
| Terfenadine alone (therapeutic dose) | Minimal prolongation | [3] |
| Terfenadine + Ketoconazole | Significant prolongation | [5] |
| Terfenadine + Erythromycin | Significant prolongation | [16] |
| Fexofenadine alone | No significant prolongation | [8] |
| Fexofenadine + Ketoconazole/Erythromycin | No significant prolongation | [9] |
Key Experimental Protocols
The following are descriptions of the methodologies used in pivotal studies that characterized the cardiotoxicity of terfenadine.
In Vitro Electrophysiology in Feline Myocytes (Woosley et al., 1993)
-
Objective: To compare the effects of terfenadine and its major metabolite, fexofenadine, on the delayed rectifier potassium current in isolated cardiac myocytes.
-
Methodology:
-
Ventricular myocytes were isolated from adult cat hearts.
-
The whole-cell patch-clamp technique was used to record membrane currents.
-
Cells were superfused with a control solution, followed by solutions containing terfenadine, fexofenadine, or quinidine at various concentrations.
-
The delayed rectifier potassium current was elicited by depolarizing voltage steps.
-
Concentration-response curves were generated to determine the potency of each compound in blocking the current.[4]
-
hERG Channel Expression and Two-Microelectrode Voltage Clamp in Xenopus Oocytes (Roy et al., 1996)
-
Objective: To determine the sensitivity of the hERG potassium channel to blockade by terfenadine and fexofenadine.
-
Methodology:
-
cRNA encoding the hERG channel was synthesized and injected into Xenopus laevis oocytes.
-
After a 2-4 day incubation period to allow for channel expression, the oocytes were studied using the two-microelectrode voltage-clamp technique.
-
Oocytes were perfused with a control Ringer's solution, followed by solutions containing various concentrations of terfenadine or fexofenadine.
-
hERG currents were elicited by depolarizing voltage pulses.
-
The degree of channel block at each concentration was measured to determine the dissociation constant (Kd).[13][16]
-
Visualizing the Science and Regulation
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the terfenadine story.
Terfenadine Metabolism and hERG Blockade
Caption: Terfenadine's metabolic pathway and its cardiotoxic effect via hERG channel blockade.
Regulatory Workflow for Terfenadine Withdrawal
Caption: The key steps in the FDA's regulatory process leading to the withdrawal of terfenadine.
Conclusion: Lessons Learned from Terfenadine
The regulatory history of terfenadine and the withdrawal of Seldane and this compound represent a landmark case in drug safety. It underscored the limitations of pre-market clinical trials in detecting rare but severe adverse events and solidified the critical role of post-marketing surveillance. The scientific investigation into terfenadine's cardiotoxicity advanced our understanding of drug-induced QT prolongation and the importance of the hERG channel as a target for cardiotoxicity screening.
For drug development professionals, the terfenadine saga offers several enduring lessons:
-
The importance of understanding drug metabolism: A thorough characterization of a drug's metabolic pathways and the enzymes involved is crucial for predicting potential drug-drug interactions.
-
The need for early and robust cardiotoxicity screening: The hERG assay is now a standard component of preclinical drug development, largely due to the lessons learned from terfenadine and other QT-prolonging drugs.
-
The value of a proactive approach to risk management: The development and approval of fexofenadine as a safer alternative demonstrated a successful strategy for mitigating the risks associated with a problematic parent compound.
The story of terfenadine serves as a powerful reminder of the dynamic and evolving nature of drug safety and the importance of a multidisciplinary approach that integrates clinical observation, mechanistic toxicology, and regulatory science to protect public health.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of terfenadine and its metabolites on a delayed rectifier K+ channel cloned from human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihistamine terfenadine inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of L-type voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Some pharmacokinetic aspects of the lipophilic terfenadine and zwitterionic fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular determinants of hERG channel block by terfenadine and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Terfenadine-associated ventricular arrhythmias and QTc interval prolongation. A retrospective cohort comparison with other antihistamines among members of a health maintenance organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Terfenadine Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing key in vitro assays for the evaluation of terfenadine-induced cardiotoxicity. Terfenadine (B1681261), a second-generation antihistamine, was withdrawn from the market due to its association with QT interval prolongation and a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Its well-characterized mechanism of action, primarily through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, makes it an essential positive control in preclinical cardiac safety studies.[1] This document outlines the underlying mechanisms, detailed experimental protocols, and expected outcomes when using terfenadine as a reference compound.
Mechanism of Terfenadine-Induced Cardiotoxicity
Terfenadine's cardiotoxic effects are primarily attributed to its potent and specific blockade of the hERG (KCNH2) potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[1] The current conducted by the hERG channel is known as the rapid delayed rectifier potassium current (IKr). Inhibition of IKr by terfenadine leads to a delay in cardiac repolarization, manifesting as a prolongation of the action potential duration (APD) in individual cardiomyocytes and a corresponding prolongation of the QT interval on an electrocardiogram (ECG).[1][2] This delay increases the susceptibility to early afterdepolarizations (EADs), which can trigger TdP.[2]
While hERG blockade is the principal mechanism, studies have shown that terfenadine can also affect other cardiac ion channels at higher concentrations, including the slow delayed rectifier potassium current (IKs), the inward rectifier potassium current (IK1), L-type calcium channels (ICa,L), and the fast sodium current (INa).[2][3][4][5] Blockade of these additional channels can contribute to a more complex proarrhythmic profile.[5]
Data Presentation: Terfenadine Activity on Cardiac Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of terfenadine on various cardiac ion channels as determined by in vitro electrophysiology studies.
| Ion Channel/Current | Cell Type | Assay | IC50 | Reference |
| hERG (IKr) | Xenopus oocytes | Two-microelectrode voltage clamp | 350 nM | [6][7] |
| hERG (IKr) | Xenopus oocytes | Two-microelectrode voltage clamp | 26 nM | [3] |
| hERG (IKr) | Guinea pig ventricular myocytes | Patch clamp | 50 nM | [2] |
| hERG (IKr) | HEK293 cells | Patch clamp | 204 nM | [8] |
| IKs | Guinea pig ventricular myocytes | Patch clamp | > 10 µM (58.4% block at 10 µM) | [2] |
| IK1 | Guinea pig ventricular myocytes | Patch clamp | > 10 µM (20.5% block at 10 µM) | [2] |
| INa | Rabbit ventricular myocytes | Patch clamp | 6.9 µM | [3] |
| INa | Human atrial myocytes | Patch clamp | 8.1 µM | [3] |
| ICa,L | Rat ventricular myocytes | Patch clamp | 142 nM | [4] |
| ICa,L | Human atrial myocytes | Patch clamp | 185 nM | [9] |
| Kv1.5 (IKur) | Xenopus oocytes | Two-microelectrode voltage clamp | 2.7 µM | [7] |
Signaling Pathways and Experimental Workflows
Terfenadine-Induced Cardiotoxicity Signaling Pathway
Caption: Signaling pathway of terfenadine-induced cardiotoxicity.
Experimental Workflow for hERG Assay
Caption: Experimental workflow for a whole-cell patch-clamp hERG assay.
Experimental Protocols
hERG Potassium Channel Assay using Whole-Cell Patch Clamp
This protocol details the measurement of terfenadine's inhibitory effect on the hERG potassium current in a stable cell line (e.g., HEK293) expressing the hERG channel.
Materials:
-
hERG-expressing HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection agent)
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Terfenadine stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Protocol:
-
Cell Culture: Culture hERG-HEK293 cells according to standard protocols. Plate cells onto glass coverslips at a suitable density for patch-clamp experiments 24-48 hours prior to recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution at room temperature (22-25°C).
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
Voltage-Clamp Protocol:
-
Baseline Recording: Record stable baseline hERG currents for at least 3 minutes.
-
Terfenadine Application: Perfuse the chamber with the external solution containing the desired concentration of terfenadine.
-
Recording with Terfenadine: Continue recording the hERG currents until a steady-state block is achieved (typically 5-10 minutes).
-
Data Analysis:
-
Measure the peak amplitude of the tail current before and after terfenadine application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.
-
Action Potential Duration (APD) Assay in Isolated Ventricular Myocytes
This protocol describes the measurement of terfenadine's effect on the action potential duration in single ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig or rabbit).
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
Terfenadine stock solution (10 mM in DMSO).
-
Current-clamp recording setup.
Protocol:
-
Myocyte Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow the cells to stabilize in Tyrode's solution.
-
Recording Setup: Transfer isolated myocytes to a recording chamber on an inverted microscope and perfuse with Tyrode's solution at 36-37°C.
-
Whole-Cell Current-Clamp: Achieve whole-cell configuration as described in the patch-clamp protocol.
-
Eliciting Action Potentials: Inject brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz) to elicit action potentials.
-
Baseline Recording: Record stable baseline action potentials for several minutes.
-
Terfenadine Application: Perfuse the chamber with Tyrode's solution containing terfenadine at the desired concentration.
-
Recording with Terfenadine: Record action potentials until a steady-state effect is observed.
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90) from the baseline and terfenadine-treated recordings.
-
Calculate the percentage prolongation of APD90.
-
Observe for the occurrence of EADs, which appear as depolarizations during the plateau phase of the action potential.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The proarrhythmic antihistaminic drug terfenadine increases spontaneous calcium release in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Application Notes and Protocols: Terfenadine as a Positive Control in hERG Channel Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using terfenadine (B1681261) as a positive control in human Ether-a-go-go-Related Gene (hERG) channel assays. Accurate assessment of a compound's potential to block the hERG channel is a critical step in preclinical safety pharmacology to mitigate the risk of drug-induced cardiac arrhythmias.[1][2][3][4] Terfenadine, a non-sedating antihistamine withdrawn from the market due to its hERG-blocking activity and associated cardiotoxicity, serves as a well-characterized positive control for these assays.[2][5][6]
Mechanism of Action
Terfenadine is a potent blocker of the hERG potassium channel.[5][7] The hERG channel is crucial for the repolarization phase of the cardiac action potential.[8][9] Inhibition of this channel by compounds like terfenadine can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which can increase the risk of developing life-threatening cardiac arrhythmias such as Torsades de Pointes.[2] Terfenadine acts as an open-channel blocker, meaning it binds within the channel pore when the channel is in its open conformation.[7]
Data Presentation: Terfenadine IC50 Values
The half-maximal inhibitory concentration (IC50) of terfenadine on the hERG channel can vary depending on the experimental conditions. The following table summarizes reported IC50 values and the key parameters of the assays used to determine them, providing a reference for cross-study comparisons.[6]
| IC50 | Cell Line | Temperature | Assay Method | Key Voltage Clamp Protocol Details | Reference |
| 11.0 ± 3.0 nM | CHO | Not Specified | Planar Patch Clamp (Port-a-Patch®) | HP: -80 mV, Depolarization: +40 mV (500 ms), Repolarization: -40 mV (500 ms) | [6] |
| 27.7 nM | HEK293 | Not Specified | Whole-cell patch clamp | HP: -80 mV, Depolarization: +20 mV (2 s), Repolarization: -40 mV (2 s) | [10][11] |
| 30.6 ± 1.8 nM | HEK293 | Not Specified | Automated whole cell voltage clamp | Repolarization to -50 mV | [12] |
| 31 nM | HEK293 | 37°C | Manual Patch Clamp | Not Specified | [1][6] |
| 56 - 350 nM | Xenopus oocytes | Room Temp (22-24°C) | Two-microelectrode voltage clamp | HP: -90 mV, Depolarization: 0 mV (5 s), Tail current at -80 mV | [5][6] |
| 165 nM | HEK293 | 37°C | Automated Patch Clamp | Not Specified | [1][6] |
| 204 nM | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| 350 nM | Xenopus oocytes | Not Specified | Two-microelectrode voltage clamp | Not Specified | [5][13] |
| 2.8 µM | Xenopus oocytes | Room Temp (22-24°C) | Two-microelectrode voltage clamp (in 96 mM external K+) | HP: -90 mV, Depolarization: 0 mV (5 s), Tail current at -80 mV | [5] |
HP: Holding Potential
Experimental Protocols
Below are detailed methodologies for common hERG channel assays using terfenadine as a positive control.
Manual and Automated Patch-Clamp Electrophysiology
This is the "gold standard" for assessing hERG channel activity and inhibition.[3]
1. Cell Culture:
-
Culture mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) in appropriate media and conditions.
-
Plate cells onto coverslips or appropriate patch-clamp plates 24-48 hours before the experiment to achieve optimal cell density.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
Terfenadine Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store at -20°C.[13] Dilute to final working concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent effects.
3. Electrophysiological Recording:
-
Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with the external solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves:
-
After establishing a stable baseline current, perfuse the cells with the external solution containing terfenadine at the desired concentration (e.g., 10x the expected IC50).[5]
-
Record the current until a steady-state block is achieved.[13]
4. Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after drug application.
-
Calculate the percentage of current inhibition using the formula: % Inhibition = (1 - (I_terfenadine / I_control)) * 100, where I_terfenadine is the current in the presence of terfenadine and I_control is the baseline current.
-
To determine the IC50, test a range of terfenadine concentrations and fit the concentration-response data to the Hill equation.
Fluorescence-Based Thallium Flux Assay
This is a higher-throughput method suitable for screening large numbers of compounds.[4][8][9]
1. Cell Preparation:
-
Plate hERG-expressing cells (e.g., hERG-U2OS or hERG-HEK293) in a multi-well plate (e.g., 384- or 1536-well).[8][9]
-
On the day of the assay, load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[8] The dye is typically loaded in a buffer that does not contain thallium.
2. Compound Incubation:
-
Add terfenadine (as a positive control) and test compounds to the wells at various concentrations.
-
Incubate for a sufficient time to allow for compound binding.
3. Thallium Flux and Signal Detection:
-
Use a kinetic plate reader to measure the fluorescence signal.
-
Add a stimulus buffer containing thallium and potassium to initiate ion flux through the open hERG channels.
-
The influx of thallium into the cells leads to an increase in fluorescence.
-
hERG channel blockers like terfenadine will inhibit this thallium influx, resulting in a reduced fluorescence signal.
4. Data Analysis:
-
The rate of fluorescence increase is proportional to the hERG channel activity.
-
Calculate the percentage of inhibition for each concentration of terfenadine.
-
Determine the IC50 by fitting the concentration-response curve.
Visualizations
Caption: Experimental workflows for hERG channel assays.
References
- 1. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of terfenadine block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Herg assay,Structure, Various screening methods and Advantages | PPTX [slideshare.net]
- 5. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 10. d-nb.info [d-nb.info]
- 11. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Terfenadine and Pentamidine on the hERG Channel and Its Intracellular Trafficking: Combined Analysis with Automated Voltage Clamp and Confocal Microscopy [jstage.jst.go.jp]
- 13. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Drug-Induced QT Prolongation with Terfenadine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terfenadine (B1681261), a non-sedating antihistamine, was withdrawn from the market due to its association with QT interval prolongation and a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[1] This cardiotoxic effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[2][3] The risk of TdP is significantly increased when terfenadine is co-administered with inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to elevated plasma concentrations of the parent drug.[2][4] Consequently, terfenadine has become a critical positive control in non-clinical safety studies for evaluating the proarrhythmic potential of new chemical entities.
These application notes provide detailed protocols for utilizing various animal models to study terfenadine-induced QT prolongation, offering insights for researchers in drug development and safety pharmacology.
Mechanism of Terfenadine-Induced QT Prolongation
At the cellular level, the cardiac action potential is characterized by a depolarization and a repolarization phase. The repolarization is primarily driven by the outward movement of potassium ions through various channels.[2] Terfenadine potently blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[3][5] This blockade delays ventricular repolarization, prolonging the action potential duration and, consequently, the QT interval on the electrocardiogram (ECG).[2][6] Under conditions of delayed repolarization, early afterdepolarizations (EADs) can occur, which may trigger TdP.[7]
It is also important to note that at higher concentrations, terfenadine can inhibit the cardiac sodium current (INa), leading to a widening of the QRS complex and potentially non-TdP-like ventricular tachycardia/fibrillation (VT/VF).[5][7]
Caption: Mechanism of terfenadine-induced QT prolongation.
In Vivo Animal Models
In vivo models are essential for understanding the integrated physiological response to a drug. Conscious, telemetered animals are preferred to avoid the confounding effects of anesthesia.[8]
Conscious Telemetered Guinea Pig Model
Guinea pigs are a well-established model for assessing QT prolongation due to their cardiac electrophysiology, which is similar to that of humans.
Experimental Workflow:
Caption: Experimental workflow for the conscious telemetered guinea pig model.
Protocol:
-
Animal Preparation: Adult guinea pigs are surgically implanted with a telemetry transmitter for continuous ECG monitoring. A recovery period of at least one week is allowed.
-
Dosing: Animals are randomly assigned to treatment groups.
-
ECG Recording: Baseline ECG is recorded prior to dosing. Following administration, ECG is continuously monitored for a predefined period (e.g., 4-6 hours).
-
Data Analysis: Heart rate (HR), RR interval, and QT interval are measured. The QT interval is corrected for heart rate (QTc) using Bazett's formula (QTc = QT / √RR).
Quantitative Data Summary:
| Treatment Group | Change in RR Interval | Change in QT Interval | Change in QTc Interval | Heart Rate (HR) | Reference |
| Terfenadine (50 mg/kg, p.o.) | No significant effect | No significant effect | No significant effect | No effect | [9] |
| Ketoconazole (200 mg/kg, p.o.) | No significant effect | No significant effect | No significant effect | No effect | [9] |
| Terfenadine (50 mg/kg) + Ketoconazole (200 mg/kg) | Significant increase | Significant increase | Significant increase | Decreased | [9] |
Anesthetized Dog Model
Dogs are another relevant species for cardiovascular safety assessment. This model allows for direct administration into the coronary circulation, bypassing first-pass metabolism.
Protocol:
-
Animal Preparation: Dogs are anesthetized, and a catheter is placed for intracoronary administration.
-
Dosing: Terfenadine is administered directly into the coronary circulation.
-
ECG and Hemodynamic Monitoring: Continuous monitoring of ECG and other relevant cardiovascular parameters.
-
Data Analysis: Measurement and analysis of QTc interval changes.
Quantitative Data Summary:
| Treatment | Effect on QTc Interval | Reference |
| Terfenadine (intracoronary) | Statistically significant increase | [10] |
Rat Model
Rats can also be utilized to study terfenadine's effects on the QTc interval.
Protocol:
-
Animal Preparation: Rats are instrumented for ECG recording.
-
Dosing: Terfenadine is administered, typically via injection.
-
ECG Monitoring: ECG is recorded at various time points post-administration.
-
Data Analysis: QTc interval is measured and analyzed.
Quantitative Data Summary:
| Terfenadine Dose (mg/kg) | Peak QTc Interval (ms, mean ± SD) at 40 min | Reference |
| 6 | 261 ± 16 | [11] |
| 12 | 272 ± 3 | [11] |
| 18 | 280 ± 14 | [11] |
Ex Vivo / In Vitro Models
These models allow for the study of drug effects on cardiac tissue in a controlled environment, isolating the heart from systemic influences.
Isolated Langendorff-Perfused Rabbit Heart
This is a widely used ex vivo model to assess the direct electrophysiological effects of a compound on the heart.
Experimental Workflow:
Caption: Experimental workflow for the isolated Langendorff-perfused rabbit heart model.
Protocol:
-
Heart Preparation: Rabbit hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution.
-
Electrophysiological Recordings: ECG and monophasic action potentials (MAPs) are recorded to assess QT interval and action potential duration (APD), respectively.
-
Drug Perfusion: After a stabilization period, hearts are perfused with increasing concentrations of terfenadine.
-
Data Analysis: Changes in QT interval, JT interval, QRS duration, and APD are measured and compared to baseline.
Quantitative Data Summary:
| Terfenadine Concentration | QT Interval Change | JT Interval Change | QRS Duration Change | APD90 Change (ms) | Incidence of EADs | Incidence of VT/VF | Reference |
| 0.1 µM | No significant change | No significant change | No significant change | - | 0/6 | - | [7] |
| 1 µM | +21% | +30% | No significant change | 200 to 242 | 2/6 | - | [7] |
| 10 µM | Little prolongation | - | Marked widening | Shortened to 175 | 1/6 | VT: 6/6, VF: 5/6 | [7] |
| 10 nM (450 min) | - | - | - | +46 ± 11 | - | - | [12] |
Isolated Langendorff-Perfused Guinea Pig Heart
Similar to the rabbit model, the isolated guinea pig heart can be used to assess the direct cardiac effects of terfenadine.
Protocol:
The protocol is analogous to the isolated rabbit heart model, involving heart isolation, Langendorff perfusion, and electrophysiological measurements.
Quantitative Data Summary:
| Terfenadine Concentration | QT Interval Prolongation | APD Prolongation | ERP Increase | Reference |
| 2 µM | 8% | 8% | 14% | [6] |
Conclusion
A variety of in vivo and ex vivo animal models are available to study terfenadine-induced QT prolongation. The choice of model depends on the specific research question, with conscious telemetered models providing a more integrated physiological assessment and isolated heart preparations offering a detailed understanding of direct cardiac electrophysiological effects. The data consistently demonstrate that terfenadine prolongs cardiac repolarization, providing a robust positive control for preclinical cardiovascular safety assessment.
References
- 1. Drug‐Induced QT Prolongation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terfenadine increases the QT interval in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of terfenadine and ketoconazole-induced QT prolongation in conscious telemetered guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of H1 antihistamines on animal models of QTc prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Drug-induced QTC prolongation dangerously underestimates proarrhythmic potential: lessons from terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Clinical Trials Investigating Antihistamine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vivo and in vitro experiments designed to evaluate the efficacy of antihistamines. The methodologies outlined are fundamental in preclinical and clinical research for characterizing the pharmacological properties of H1 receptor antagonists.
In Vivo Efficacy Assessment: Histamine-Induced Wheal and Flare Suppression
The histamine-induced wheal and flare test is a primary method for assessing the in vivo efficacy and pharmacodynamics of antihistamines.[1][2] This test measures the ability of a drug to inhibit the localized skin reaction induced by histamine (B1213489).
Experimental Protocol: Histamine-Induced Wheal and Flare Suppression Test
Objective: To evaluate the in vivo antagonist effect of an antihistamine on the H1 receptors in the skin.
Materials:
-
Histamine dihydrochloride (B599025) solution (e.g., 1 mg/mL in sterile saline)[3]
-
Disposable lancets or skin prick test devices[3]
-
Calibrated ruler or digital imaging system for measurement
-
Stopwatch
-
Antihistamine test compound and placebo
-
Emergency medical supplies (in case of hypersensitivity reaction)
Procedure:
-
Subject Preparation: Healthy volunteers are enrolled after obtaining informed consent. Subjects should be free of any skin diseases and should not have taken any antihistamines or other medications that could interfere with the test for a specified washout period.[4]
-
Test Sites: Mark test sites on the volar aspect of the forearms, ensuring they are free of hair, scars, or blemishes.[3]
-
Baseline Measurement: A baseline histamine response is established before administering the test drug. A drop of histamine solution is applied to the skin, and a lancet is used to make a small prick through the drop.[3]
-
Wheal and Flare Measurement: After a specified time (typically 15-20 minutes), the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured.[3][4] The diameters of the wheal and flare are recorded.
-
Drug Administration: The antihistamine or placebo is administered to the subjects according to the study design (e.g., single dose, multiple doses).
-
Post-Dose Histamine Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine challenge is repeated at new sites on the forearms.[5]
-
Data Analysis: The areas of the wheal and flare are calculated. The percentage inhibition of the wheal and flare response by the antihistamine compared to placebo is determined for each time point.
Experimental Workflow: Wheal and Flare Suppression Test
References
- 1. Clinical pharmacodynamics of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 5. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nasal Airflow in Response to Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for objectively measuring the efficacy of pseudoephedrine as a nasal decongestant. The following sections detail the primary techniques used to quantify nasal airflow and provide step-by-step experimental guidelines based on established clinical trial methodologies.
Introduction to Nasal Airflow Measurement
Objective measurement of nasal airflow is crucial for quantifying the therapeutic effects of decongestants like pseudoephedrine.[1] While subjective patient-reported outcomes are important, objective techniques provide reproducible, quantitative data on nasal patency.[2] The three primary methods for assessing nasal airflow and congestion are Rhinomanometry, Acoustic Rhinometry, and Peak Nasal Inspiratory Flow (PNIF).[1][3] Each technique assesses different aspects of nasal function, from the anatomical dimensions of the nasal cavity to the functional resistance to airflow during respiration.[4][5]
Pseudoephedrine, a sympathomimetic amine, acts as a nasal decongestant by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction of blood vessels and a reduction in tissue swelling.[6] This, in turn, increases the dimensions of the nasal cavity and reduces airflow resistance. The protocols outlined below are designed to effectively capture these physiological changes.
Key Measurement Techniques
Rhinomanometry
Rhinomanometry is considered the gold standard for measuring nasal airway resistance.[4] It simultaneously measures the pressure and rate of airflow through the nasal passages during breathing to calculate nasal resistance.[4] There are two main techniques:
-
Anterior Rhinomanometry: Measures the resistance of each nasal passage individually. A pressure-sensing tube is placed in one nostril, while the subject breathes through the other.
-
Posterior Rhinomanometry: Measures total nasal resistance by placing a pressure-sensing tube in the mouth to measure pressure in the nasopharynx.
Key Parameters Measured:
-
Nasal Airway Resistance (NAR) in Pa/cm³/s
-
Nasal Airflow in cm³/s
Acoustic Rhinometry
Acoustic rhinometry is a non-invasive technique that provides an anatomical measurement of the nasal cavity.[4] It uses sound waves to measure the cross-sectional area and volume of the nasal passages.[7] This method is particularly useful for identifying the location of nasal obstruction.
Key Parameters Measured:
-
Minimum Cross-Sectional Area (MCA) in cm²
-
Nasal Volume (NV) in cm³
Peak Nasal Inspiratory Flow (PNIF)
PNIF is a simple, portable, and inexpensive method for measuring the maximum airflow during a forceful inspiration through the nose.[1] It provides a good indication of overall nasal patency and is well-suited for serial measurements.[1]
Key Parameters Measured:
-
Peak Nasal Inspiratory Flow (PNIF) in L/min
Experimental Protocols
The following protocols are based on methodologies from placebo-controlled, double-blind, randomized clinical trials investigating the efficacy of pseudoephedrine.
Protocol 1: Assessing the Efficacy of a Single Dose of Oral Pseudoephedrine using Rhinomanometry
Objective: To determine the effect of a single 60 mg dose of pseudoephedrine on nasal airway resistance compared to a placebo.
Materials:
-
Rhinomanometer (Anterior or Posterior)
-
Pseudoephedrine 60 mg tablets
-
Placebo tablets (identical in appearance)
-
Stopwatch
-
Data recording software
Procedure:
-
Subject Recruitment: Recruit healthy adult volunteers with nasal congestion, for example, due to the common cold or allergic rhinitis.[7][8]
-
Inclusion/Exclusion Criteria: Establish clear criteria. For instance, exclude subjects with anatomical nasal deformities or those who have recently used other decongestant medications.[9]
-
Acclimatization: Allow subjects to acclimatize to the room conditions for at least 30 minutes before measurements.
-
Baseline Measurement: Perform a baseline Nasal Airway Resistance (NAR) measurement using the rhinomanometer. For anterior rhinomanometry, measure each nostril separately and calculate the total resistance.
-
Randomization and Blinding: Randomly assign subjects to receive either a single 60 mg pseudoephedrine tablet or a placebo in a double-blind manner.
-
Post-Dose Measurements: Measure NAR at regular intervals post-administration, for example, at 30, 60, 90, 120, 150, and 180 minutes.[7][10]
-
Data Analysis: Calculate the change from baseline in NAR for both the pseudoephedrine and placebo groups at each time point. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the difference between the two groups.
Protocol 2: Evaluating Changes in Nasal Cavity Dimensions using Acoustic Rhinometry
Objective: To measure the change in nasal minimum cross-sectional area and volume after a single dose of pseudoephedrine.
Materials:
-
Acoustic Rhinometer
-
Pseudoephedrine 60 mg capsules
-
Placebo capsules
-
Nosepieces of various sizes
-
Acoustic coupling gel
-
Data recording software
Procedure:
-
Subject Preparation: Follow the same recruitment and acclimatization procedures as in Protocol 1.
-
Baseline Measurement: Perform a baseline acoustic rhinometry measurement to determine the initial minimum cross-sectional area (MCA) and nasal volume (NV). Ensure a good seal between the nosepiece and the nostril using acoustic coupling gel.
-
Drug Administration: Administer a single 60 mg dose of pseudoephedrine or a placebo.
-
Post-Dose Measurements: Repeat the acoustic rhinometry measurements at specified time intervals post-dose (e.g., every 30 minutes for 2 hours).[7]
-
Data Analysis: Compare the changes in MCA and NV from baseline between the pseudoephedrine and placebo groups. Statistical significance can be determined using appropriate statistical methods.
Protocol 3: Serial Monitoring of Nasal Patency with Peak Nasal Inspiratory Flow (PNIF)
Objective: To assess the onset and duration of action of pseudoephedrine on nasal patency using a portable PNIF meter.
Materials:
-
Peak Nasal Inspiratory Flow meter with a face mask
-
Pseudoephedrine 60 mg tablets
-
Placebo tablets
-
Logbook for recording measurements
Procedure:
-
Subject Training: Instruct subjects on the correct use of the PNIF meter. The maneuver should be a short, sharp inspiratory effort with the mouth closed.[11]
-
Baseline Measurement: Have the subject perform three PNIF maneuvers and record the highest value as the baseline.
-
Drug Administration: Administer a single dose of pseudoephedrine or placebo.
-
Serial Measurements: Instruct the subject to perform PNIF measurements at regular intervals (e.g., every 30 minutes) for several hours to track the change in nasal airflow.[1]
-
Data Analysis: Plot the mean PNIF values over time for both treatment groups to visualize the onset and duration of the decongestant effect. Compare the area under the curve (AUC) for PNIF between the pseudoephedrine and placebo groups to assess the overall effect.
Data Presentation
The following tables summarize quantitative data from studies evaluating the effect of pseudoephedrine on nasal airflow.
Table 1: Effect of a Single 60 mg Dose of Pseudoephedrine on Nasal Airway Resistance (NAR)
| Time Point | Change from Baseline in NAR (Pa/cm³/s) - Pseudoephedrine | Change from Baseline in NAR (Pa/cm³/s) - Placebo | Statistical Significance (p-value) |
|---|---|---|---|
| 60 min | Significant Reduction | No Significant Change | < 0.05 |
| 120 min | Significant Reduction | No Significant Change | < 0.05 |
| 180 min | Significant Reduction | No Significant Change | < 0.05 |
Note: This table is a representative summary based on findings from multiple studies.[8][12]
Table 2: Effect of a Single 60 mg Dose of Pseudoephedrine on Acoustic Rhinometry Parameters
| Parameter | Mean Increase from Baseline - Pseudoephedrine | Mean Increase from Baseline - Placebo | Statistical Significance (p-value) |
|---|---|---|---|
| Total Nasal Minimum Cross-Sectional Area | Significant Increase | No Significant Change | p = 0.018 |
| Nasal Volume | Significant Increase | No Significant Change | p = 0.003 |
Data adapted from a study on patients with the common cold.[7]
Table 3: Unilateral Nasal Airflow Changes After Two Doses of 60 mg Pseudoephedrine
| Parameter | Pseudoephedrine Group | Placebo Group | Statistical Significance (p-value) |
|---|---|---|---|
| Minimum Unilateral Nasal Airflow (F MIN) | Significantly Higher | Lower | p < 0.05 |
| Maximum Unilateral Nasal Airflow (F MAX) | No Significant Difference | No Significant Difference | Not Significant |
This study highlights that pseudoephedrine significantly limits the congestion phase of the nasal cycle.[6][13]
Visualizations
Caption: Mechanism of action of pseudoephedrine leading to nasal decongestion.
Caption: A typical experimental workflow for a clinical trial of pseudoephedrine.
References
- 1. Measurements of nasal airflow and patency: a critical review with emphasis on the use of peak nasal inspiratory flow in daily practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. researchgate.net [researchgate.net]
- 4. prepladder.com [prepladder.com]
- 5. Overview of Nasal Airway and Nasal Breathing Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pseudoephedrine on nasal airflow in patients with nasal congestion associated with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of oral pseudoephedrine on nasal patency in the common cold: a double-blind single-dose placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of single and multiple doses of pseudoephedrine in the treatment of nasal congestion associated with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of fexofenadine/pseudoephedrine combination tablet on nasal obstruction in patients with allergic rhinitis using rhinomanometry: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Dose-response study of the nasal decongestant and cardiovascular effects of pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Terfenadine in Histamine-Release Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terfenadine (B1681261), a second-generation histamine (B1213489) H1 receptor antagonist, has been a valuable tool in pharmacological research, particularly in studies concerning the inhibition of histamine release.[1] Although its clinical use has been largely superseded due to concerns about cardiotoxicity related to hERG channel blockade, its properties as a potent H1 antagonist and its ability to inhibit mediator release from mast cells and basophils continue to make it a relevant compound for in vitro and preclinical research.[1][2] These application notes provide detailed protocols and data for utilizing terfenadine in histamine-release inhibition studies.
Terfenadine's primary mechanism of action is the competitive and insurmountable antagonism of the histamine H1 receptor.[1] Beyond this, studies have demonstrated that at higher concentrations, terfenadine can directly inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.[3][4][5] This dual action of receptor blockade and release inhibition makes it a multifaceted tool for investigating allergic and inflammatory responses.
Mechanism of Action
Terfenadine exerts its effects through two primary mechanisms in the context of histamine-related studies:
-
H1 Receptor Antagonism: As an inverse agonist, terfenadine binds to the H1 receptor, stabilizing it in an inactive conformation. This prevents the downstream signaling cascade typically initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, activates the Gq signaling pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and the physiological effects of an allergic response.[6][7]
-
Inhibition of Histamine Release: Terfenadine has been shown to inhibit the IgE-mediated degranulation of mast cells and basophils, thereby preventing the release of histamine and other pro-inflammatory mediators.[3][4] The exact mechanism of this inhibitory action is not fully elucidated but is distinct from its H1 receptor antagonism.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of terfenadine on histamine and other mediator release from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Mediator Release by Terfenadine
| Cell Type | Stimulus | Mediator | Terfenadine Concentration | Percent Inhibition | Reference |
| Human Basophils | Anti-IgE | Histamine | 1 x 10⁻⁵ M | 57.0 ± 20.1% | [3] |
| Human Basophils | Calcium Ionophore A23187 | Histamine | 2 x 10⁻⁵ M | 40.0 ± 14.6% | [3] |
| Human Eosinophils | Calcium Ionophore A23187 | LTC4 | 2 x 10⁻⁵ M | 59.8 ± 9.9% | [3] |
| Human Lung Mast Cells | Anti-IgE | Histamine | 1 µM | ~40% | [8] |
| Human Lung Mast Cells | Anti-IgE | PGD2 | 1 µM | 38.00 ± 15.65% | [8] |
| Human Lung Mast Cells | Anti-IgE | LTC4/D4 | 1 µM | 37.5 ± 19.80% | [8] |
| Human Skin Mast Cells | Anti-IgE | Histamine | 10⁻⁵ M | Concentration-dependent inhibition | [4] |
| Human Basophils | Anti-IgE | Histamine | 100 µM | 44.5 ± 6.5% | [5] |
| Human Basophils | Concanavalin A | Histamine | 100 µM | 67.9 ± 6.2% | [5] |
| Human Basophils | Grass Pollen | Histamine | 100 µM | 44.0 ± 9.9% | [5] |
| Human Basophils | Anti-IgE | LTC4 | 100 µM | up to 95% | [5] |
Table 2: In Vivo Effects of Terfenadine on Histamine Response
| Study Type | Model | Terfenadine Dose | Effect | Reference |
| Clinical Trial | Allergic Rhinitis Patients (Nasal Allergen Challenge) | 60 mg or 300 mg twice daily for 1 week | Significant reduction in histamine levels in nasal lavages | [9] |
| Clinical Trial | Healthy Volunteers (Histamine-induced skin wheals) | 60 mg and 200 mg single doses | Almost 90% blockage of histamine whealing | [6] |
| Preclinical Study | Anesthetized Guinea Pigs (i.v. histamine-induced bronchoconstriction) | 0.44 mg/kg (ED40) | Blockade of bronchospasm | [10] |
Signaling Pathway Diagrams
Caption: IgE-mediated mast cell degranulation signaling pathway.
Caption: H1 receptor signaling and terfenadine's inhibitory action.
Experimental Protocols
Protocol 1: In Vitro Histamine Release Assay from Human Basophils
This protocol is adapted from studies investigating mediator release from isolated human peripheral blood basophils.[3][11]
1. Isolation of Human Basophils:
-
Collect whole blood from healthy or atopic donors in heparinized tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Enrich for basophils using a negative selection immunomagnetic cell separation kit (e.g., EasySep™ Human Basophil Isolation Kit) according to the manufacturer's instructions. This method depletes unwanted cells, leaving a highly purified population of untouched basophils.[2]
-
Alternatively, discontinuous Percoll gradients can be used for basophil enrichment.[12]
-
Assess basophil purity and viability using flow cytometry (e.g., staining for CD123 and IgE) and trypan blue exclusion, respectively.
2. Histamine Release Assay:
-
Resuspend purified basophils in a suitable buffer (e.g., PIPES buffer containing CaCl₂, MgCl₂, and human serum albumin).
-
Pre-incubate the basophil suspension with various concentrations of terfenadine (or vehicle control) for 15-30 minutes at 37°C.
-
Induce histamine release by adding a stimulus such as anti-IgE antibody (for IgE-mediated degranulation) or calcium ionophore A23187 (for non-IgE-mediated degranulation).
-
Include controls for spontaneous release (buffer only) and total histamine content (cells lysed with perchloric acid or Triton X-100).
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Collect the supernatant for histamine quantification.
3. Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a sensitive method such as:
4. Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Determine the inhibitory effect of terfenadine by comparing the percentage of histamine release in the presence and absence of the drug.
-
Plot a dose-response curve and calculate the IC50 value for terfenadine.
References
- 1. Terfenadine, the first non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. novamedline.com [novamedline.com]
- 6. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. Isolation of Human Basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nwlifescience.com [nwlifescience.com]
- 14. Inhibition of Histamine Release from RBL-2H3 Cells by Zoledronate Did Not Affect Rab27a/Doc2a Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying CYP3A4 Inhibition Using Terfenadine as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme in drug metabolism, responsible for the oxidative biotransformation of over 50% of clinically used drugs.[1] Its high prevalence in the liver and intestine makes it a critical determinant of the pharmacokinetic profiles of numerous compounds. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to increased plasma concentrations of co-administered drugs.[1][2] Therefore, assessing the inhibitory potential of new chemical entities (NCEs) against CYP3A4 is a mandatory step in drug discovery and development.
Terfenadine (B1681261), a second-generation antihistamine, serves as a well-characterized probe substrate for CYP3A4.[3] It undergoes extensive and rapid metabolism primarily by CYP3A4 to two major metabolites: fexofenadine (B15129) (the active carboxylic acid metabolite) and an N-dealkylated metabolite.[4][5] The formation of fexofenadine, via an intermediate alcohol, is the principal metabolic pathway and is used as a marker of CYP3A4 activity.[6][7] This application note provides a detailed methodology for conducting in vitro CYP3A4 inhibition studies using terfenadine as the substrate in human liver microsomes (HLMs).
Assay Principle
The assay quantifies the activity of CYP3A4 by measuring the rate of formation of the primary metabolite, fexofenadine, from the substrate, terfenadine. The reaction is performed using human liver microsomes, which are rich in CYP enzymes.[1] A test compound's inhibitory effect is determined by incubating it with terfenadine and microsomes and comparing the rate of metabolite formation to a control incubation without the inhibitor. The concentration of the test compound that reduces CYP3A4 activity by 50% (IC50) is then calculated. A known potent CYP3A4 inhibitor, such as ketoconazole, is typically used as a positive control to validate the assay.[6][8]
Metabolic Pathway of Terfenadine
Terfenadine is metabolized by CYP3A4 through two primary pathways: C-hydroxylation and N-dealkylation.[5] The C-hydroxylation pathway leads to the formation of fexofenadine, which is the reaction monitored in this assay.
Caption: Metabolic conversion of terfenadine to fexofenadine by CYP3A4.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs), stored at -80°C.
-
Substrate: Terfenadine (Stock solution: 10 mM in DMSO).
-
Metabolite Standard: Fexofenadine (Stock solution: 1 mM in DMSO).
-
Internal Standard (IS): e.g., Loratadine or a deuterated analog (Stock solution: 1 mM in DMSO).[9]
-
Test Compound (Inhibitor): Stock solution prepared in DMSO.
-
Positive Control Inhibitor: Ketoconazole (Stock solution: 10 mM in DMSO).[6][8]
-
Buffer: 100 mM Potassium Phosphate (B84403) Buffer, pH 7.4.
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Termination Solution: Cold Acetonitrile (B52724) (ACN) containing the internal standard.
-
Reagents for LC-MS/MS: Formic acid, ammonium (B1175870) acetate (B1210297), methanol (B129727) (HPLC grade).[9][10]
-
Hardware: 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a test compound.
Caption: Step-by-step workflow for the CYP3A4 inhibition assay.
Detailed Protocol for IC50 Determination
-
Prepare Reagent Solutions:
-
Working Solutions: Prepare serial dilutions of the test compound and positive control (Ketoconazole) in buffer. Final DMSO concentration in the incubation should be ≤ 0.5%.
-
Substrate Solution: Dilute Terfenadine stock to a working concentration in buffer. The final substrate concentration should be at or below its Km value (typically 9-18 µM) to ensure sensitive detection of inhibition.[5][11]
-
Microsome Suspension: Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL final concentration) in cold potassium phosphate buffer.[1] Keep on ice.
-
-
Incubation Procedure (Total Volume: 200 µL):
-
In a 96-well plate, add buffer, the test inhibitor solution (or positive control/vehicle), and the HLM suspension.
-
Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the reaction by adding the terfenadine working solution followed immediately by the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding 2 volumes (e.g., 400 µL) of cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[10]
-
-
Sample Processing and Analysis:
LC-MS/MS Analysis Method
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C8 or C18 reversed-phase column.[13]
-
Mobile Phase: A gradient of methanol and an aqueous buffer like ammonium acetate with formic acid is common.[9][10]
-
Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for fexofenadine and the internal standard.
Data Analysis
-
Calculate Percent Inhibition: The activity remaining in the presence of the inhibitor is compared to the vehicle control (0% inhibition).
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Caption: Data analysis workflow from raw data to IC50 calculation.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Typical Kinetic Parameters for Terfenadine Metabolism
| Parameter | Value Range | Reference(s) |
|---|---|---|
| Enzyme | CYP3A4 | [6][11] |
| Substrate | Terfenadine | [5] |
| Apparent Km | 9 - 18 µM | [5][11] |
| Vmax | ~1257 pmol/min/nmol P450 |[11] |
Note: Kinetic parameters can vary depending on the specific lot of human liver microsomes and experimental conditions.
Table 2: Example IC50 Values for Control Inhibitors against Terfenadine Hydroxylation
| Inhibitor | IC50 Value (µM) | Inhibition Type | Reference(s) |
|---|---|---|---|
| Ketoconazole | 0.02 - 0.1 | Potent, Reversible | [6][8] |
| Troleandomycin | ~15 - 25 | Mechanism-Based | [6][8] |
| Nefazodone | ~10 (Ki for N-dealkylation) | Moderate | [5] |
| Sertraline | ~10 (Ki for N-dealkylation) | Moderate |[5] |
Table 3: Template for Reporting Experimental IC50 Results
| Test Compound ID | Replicate 1 IC50 (µM) | Replicate 2 IC50 (µM) | Mean IC50 (µM) | Standard Deviation |
|---|---|---|---|---|
| Positive Control | ||||
| Compound A |
| Compound B | | | | |
References
- 1. benchchem.com [benchchem.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Terfenadine-antidepressant interactions: an in vitro inhibition study using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Notes and Protocols: A Comparative Experimental Design for Terfenadine and Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for the comparative analysis of terfenadine (B1681261) with second-generation antihistamines. The protocols outlined herein are designed to assess key differentiating factors, including cardiac safety, clinical efficacy, and sedative effects. Terfenadine, a potent antihistamine, was withdrawn from the market due to its association with rare but serious cardiac arrhythmias, specifically Torsades de Pointes.[1] This adverse effect is linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to a prolongation of the QT interval.[1][2] Second-generation antihistamines were developed to provide similar therapeutic benefits without this cardiotoxic liability.
This guide will detail the necessary in vitro, ex vivo, and clinical methodologies to rigorously compare these compounds, providing researchers with the tools to evaluate the safety and efficacy profiles of novel and existing antihistamines.
Cardiac Safety Assessment
A critical differentiator between terfenadine and second-generation antihistamines is their effect on cardiac repolarization. The following assays are fundamental in establishing a cardiac safety profile.
In Vitro hERG Potassium Channel Assay
This assay directly measures the inhibitory effect of a compound on the hERG potassium channel, a primary determinant of the QT interval.
Protocol: Whole-Cell Patch Clamp hERG Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the hERG channel expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH)
-
Test compounds (Terfenadine, Fexofenadine (B15129), Loratadine, Cetirizine) dissolved in appropriate vehicle (e.g., DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external solution.
-
Patch-Clamp Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the internal solution for 5-10 minutes.
-
-
Voltage Protocol:
-
Compound Application:
-
Establish a stable baseline recording of the hERG current in the external solution.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Allow the current to reach a steady-state at each concentration before proceeding to the next.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Normalize the current amplitude to the baseline (pre-drug) amplitude.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Data Presentation:
| Compound | hERG IC50 (nM) |
| Terfenadine | 350[2] |
| Fexofenadine | > 10,000[5] |
| Loratadine | > 10,000 |
| Cetirizine | > 10,000 |
Signaling Pathway: hERG Channel Blockade and QT Prolongation
Caption: Terfenadine's blockade of the hERG K+ channel.
Ex Vivo Langendorff Isolated Heart Preparation
This model assesses the direct effects of a drug on the electrophysiology and contractility of an intact, isolated heart, free from systemic influences.[6]
Protocol: Langendorff Isolated Heart Assay
Objective: To evaluate the effects of test compounds on cardiac electrophysiology (QT interval) and contractility in an isolated mammalian heart.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Langendorff apparatus (perfusion system, water-jacketed organ bath, pressure transducer, ECG electrodes)
-
Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2
-
Test compounds
-
Data acquisition system
Procedure:
-
Heart Isolation:
-
Anesthetize the rat and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Instrumentation:
-
Place ECG electrodes on the heart to record a surface electrocardiogram.
-
Insert a balloon-tipped catheter into the left ventricle to measure intraventricular pressure.
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring a stable heart rate, coronary flow, and contractile function.
-
Compound Administration:
-
Introduce the test compounds into the perfusate at increasing concentrations.
-
Maintain each concentration for a sufficient period to observe any effects.
-
-
Data Acquisition and Analysis:
-
Continuously record ECG and left ventricular pressure.
-
Measure the QT interval from the ECG recordings and correct for heart rate (QTc).
-
Analyze changes in heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt).
-
Data Presentation:
| Compound | Concentration | QTc Interval Prolongation (%) |
| Terfenadine | 1 µM | Significant Prolongation |
| Fexofenadine | 10 µM | No Significant Change |
| Loratadine | 10 µM | No Significant Change |
| Cetirizine | 10 µM | No Significant Change |
Experimental Workflow: Langendorff Isolated Heart Preparation
Caption: Workflow for Langendorff isolated heart experiments.
Clinical Efficacy Assessment
The histamine-induced wheal and flare model is a standard method for evaluating the in vivo efficacy and duration of action of antihistamines.[7]
Protocol: Histamine-Induced Wheal and Flare Test
Objective: To compare the onset and duration of action of test compounds in suppressing histamine-induced wheal and flare reactions in human subjects.
Materials:
-
Healthy adult volunteers
-
Test compounds (oral administration) and placebo
-
Histamine (B1213489) solution (e.g., 1 mg/mL) for skin prick testing
-
Saline solution (negative control)
-
Calipers or digital imaging system for measuring wheal and flare size
Procedure:
-
Study Design: A double-blind, placebo-controlled, crossover study is recommended. Each subject will receive each treatment in a randomized order, with a sufficient washout period between treatments.
-
Baseline Measurement: Before drug administration, perform a baseline histamine skin prick test on the volar aspect of the forearm.
-
Drug Administration: Administer a single oral dose of the test compound or placebo.
-
Post-Dose Measurements: At specified time points post-dose (e.g., 1, 2, 4, 8, 12, 24 hours), perform histamine skin prick tests on different, marked areas of the forearms.
-
Data Collection: At each time point, measure the size (area) of the wheal and the surrounding flare reaction.
-
Data Analysis:
-
Calculate the percentage inhibition of the wheal and flare areas at each time point compared to the baseline.
-
Compare the time to onset of significant inhibition and the duration of action for each compound.
-
Data Presentation:
| Compound (Dose) | Onset of Action (hours) | Duration of >70% Wheal Inhibition (hours) |
| Terfenadine (60 mg) | 1-2 | >12 |
| Fexofenadine (120 mg) | 1-2 | ~8.5[8] |
| Loratadine (10 mg) | 1-3 | >24 |
| Cetirizine (10 mg) | 1 | ~19[8] |
Central Nervous System (CNS) Effects Assessment
A key advantage of second-generation antihistamines is their reduced propensity to cause sedation and psychomotor impairment compared to first-generation agents. Terfenadine was one of the first non-sedating antihistamines.
Assessment of Sedation
Protocol: Subjective and Objective Sedation Assessment
Objective: To compare the sedative effects of test compounds using subjective scales and objective psychomotor tests.
Materials:
-
Healthy adult volunteers
-
Test compounds, placebo, and a positive control (e.g., a first-generation antihistamine like diphenhydramine)
-
Subjective sedation scales (e.g., Stanford Sleepiness Scale - SSS)
-
Psychomotor test battery (e.g., Digit Symbol Substitution Test - DSST, Choice Reaction Time - CRT)
Procedure:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled trial.
-
Baseline Testing: Before drug administration, subjects complete the battery of subjective and objective tests to establish a baseline.
-
Drug Administration: Administer a single dose of the assigned treatment.
-
Post-Dose Testing: Repeat the test battery at time points corresponding to the expected peak plasma concentration of the drugs.
-
Data Analysis: Compare the changes from baseline in subjective sleepiness scores and performance on psychomotor tests between the different treatment groups.
Data Presentation:
| Compound | Stanford Sleepiness Scale (Change from Baseline) | Choice Reaction Time (ms, Change from Baseline) |
| Terfenadine | No significant change | No significant change |
| Fexofenadine | No significant change[9] | No significant change[9] |
| Loratadine | No significant change | Slight impairment[9] |
| Cetirizine | Increased sleepiness[10] | Impairment[9] |
| Diphenhydramine (Positive Control) | Significant increase in sleepiness | Significant impairment |
Logical Relationship: Factors Influencing Sedation Potential
Caption: Factors influencing the sedative potential of antihistamines.
Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs is crucial for interpreting their pharmacodynamic effects.
Protocol: Pharmacokinetic Study
Objective: To determine and compare the key pharmacokinetic parameters of the test compounds.
Procedure:
-
Study Design: A single-dose, open-label study in healthy volunteers.
-
Drug Administration: Administer a single oral dose of each compound.
-
Blood Sampling: Collect serial blood samples at predefined time points over 24-48 hours.
-
Plasma Analysis: Analyze plasma samples for the concentration of the parent drug and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
Data Presentation:
| Parameter | Terfenadine | Fexofenadine | Loratadine | Cetirizine |
| Metabolism | Extensively metabolized by CYP3A4 to fexofenadine | Minimally metabolized (~5%)[11] | Extensively metabolized by CYP3A4 and CYP2D6 | Minimally metabolized (~14%)[11] |
| Active Metabolite | Yes (Fexofenadine) | No | Yes (Desloratadine) | No |
| Tmax (hours) | 1-2 | 1-3 | 1-2 | ~1 |
| t1/2 (hours) | 3-4 | 11-15 | 8-15 (parent), 17-28 (metabolite) | 7-9 |
| Elimination | Primarily feces | Primarily feces (80%)[11] | Urine and feces | Primarily urine (77%)[11] |
Conclusion
This comprehensive experimental design provides a robust framework for the comparative evaluation of terfenadine and second-generation antihistamines. By systematically assessing cardiac safety, clinical efficacy, sedative potential, and pharmacokinetic profiles, researchers can generate the critical data needed to understand the distinct properties of these compounds. The provided protocols and data presentation formats are intended to guide the design and execution of these studies, ultimately contributing to the development of safer and more effective treatments for allergic conditions.
References
- 1. sophion.com [sophion.com]
- 2. HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the histamine-induced weal and flare response: a valid surrogate measure for antihistamine clinical efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Terfenadine's Effect on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terfenadine (B1681261), a non-sedating second-generation antihistamine, was withdrawn from the market due to its association with QT prolongation and life-threatening cardiac arrhythmias, specifically Torsades de Pointes.[1][2][3][4][5][6] This cardiotoxicity is primarily attributed to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[5][6][7] Beyond hERG, terfenadine has been shown to affect a variety of other ion channels, including other potassium channels, as well as sodium and calcium channels.[8][9][10] The patch-clamp technique remains the gold standard for characterizing the electrophysiological effects of compounds like terfenadine on ion channels, providing high-resolution data on channel function and pharmacology.[11][12][13]
These application notes provide a comprehensive guide for researchers utilizing patch-clamp techniques to study the effects of terfenadine on various ion channels. This document includes detailed protocols for whole-cell and single-channel recordings, a summary of quantitative data from published studies, and visualizations of the experimental workflow.
Data Presentation: Quantitative Effects of Terfenadine on Ion Channels
The following tables summarize the inhibitory effects of terfenadine on various ion channels, as determined by patch-clamp electrophysiology studies.
Table 1: Inhibitory Potency (IC50) of Terfenadine on Potassium (K+) Channels
| Ion Channel | Cell Type | Terfenadine Concentration/IC50 | Key Findings | Reference(s) |
| hERG (IKr) | HEK 293 Cells | 27.7 nM | Potent block from the cytoplasmic side. | [5][14] |
| hERG (IKr) | Xenopus oocytes | 350 nM (in 2 mM external K+) | Block is dependent on external K+ concentration. | [15] |
| hERG (IKr) | Rabbit Ventricular Myocytes | 96 nM | Significantly more potent than cetirizine (B192768). | [16] |
| KATP (Kir6.2/SUR1) | RINm5F Cells (pancreatic) | 1.2 µM | Blocks from the cytoplasmic side. | [17][18] |
| Kir6.2Δ26 | COS-7 Cells | 3.0 µM | Block is not markedly voltage-dependent. | [17] |
| Kv1.5 (IKur) | Human Atrial Myocytes | - | Time-dependent reduction in current. | [1] |
| Kv1.5 | Ltk- cells | 0.88 µM (racemate) | Open channel block from the internal side. | [19] |
| IK1 (Inward Rectifier) | Rat & Guinea Pig Ventricular Myocytes | >0.1 µmol/L | Voltage-dependent suppression. | [3][4] |
| Ito (Transient Outward) | Rat Ventricular Myocytes | >0.1 µmol/L | Inhibition of the maintained component. | [3][4] |
| IKs (Slow Delayed Rectifier) | Guinea Pig Ventricular Myocytes | >0.3 µM | Suppressive effect at higher concentrations. | [2] |
Table 2: Inhibitory Potency (IC50) of Terfenadine on Sodium (Na+) and Calcium (Ca2+) Channels
| Ion Channel | Cell Type | Terfenadine Concentration/IC50 | Key Findings | Reference(s) |
| Voltage-gated Na+ (INa) | Canine Atrial Myocytes | 0.93 µM | Concentration-dependent and voltage-dependent inhibition. | [10] |
| Voltage-gated Na+ (INa) | Guinea Pig Ventricular Myocytes | 3 x 10-6 M | Reduced current density. | [8] |
| L-type Ca2+ (ICa,L) | Rat Ventricular Myocytes | 142 nM | Concentration-dependent inhibition; binds to inactivated and rested states. | [9] |
| L-type Ca2+ (ICa) | Human Atrial Myocytes | 185 nM (at 1.0 Hz) | Frequency-dependent inhibition. | [20] |
| Voltage-gated Ca2+ (ICa) | Guinea Pig Ventricular Myocytes | 3 x 10-6 M | Reduced peak current. | [8] |
Experimental Protocols
The following are detailed protocols for investigating the effects of terfenadine on ion channels using whole-cell and single-channel patch-clamp recordings. These protocols are generalized and should be optimized for the specific cell type and ion channel under investigation.
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is suitable for studying the macroscopic effects of terfenadine on a population of ion channels in a single cell.
1. Materials and Reagents:
-
Cell Culture: Cells expressing the ion channel of interest (e.g., HEK 293 cells stably expressing hERG, or primary cardiomyocytes).
-
External (Bath) Solution: Composition will vary depending on the ion channel. For hERG currents, a typical solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: For hERG, a typical solution contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
Terfenadine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Patch Pipettes: Borosilicate glass capillaries, pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
2. Experimental Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Setup Preparation: Turn on all equipment and start the perfusion of the external solution into the recording chamber. Place the coverslip with cells in the chamber.
-
Pipette Preparation: Fire-polish the tip of a pulled pipette to smooth the opening. Fill the pipette with the internal solution, ensuring no air bubbles are present at the tip.
-
Approaching the Cell: Mount the pipette on the micromanipulator and apply positive pressure. Under visual guidance, lower the pipette towards a healthy-looking, isolated cell.
-
Giga-seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable gigaseal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette. This provides electrical and diffusional access to the cell interior.
-
Recording:
-
Switch to voltage-clamp mode.
-
Apply a specific voltage protocol to elicit the ionic current of interest. For example, for hERG currents, a typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -40 mV to measure the tail current.[14][21]
-
Record baseline currents in the absence of terfenadine.
-
Apply terfenadine at various concentrations through the perfusion system.
-
Record the effects of terfenadine on the ionic current. Allow sufficient time for the drug effect to reach a steady state.
-
Perform a washout with the external solution to check for reversibility of the drug effect.
-
-
Data Analysis:
-
Measure the peak current amplitude and/or tail current amplitude in the absence and presence of different concentrations of terfenadine.
-
Construct a concentration-response curve and calculate the IC50 value using a suitable fitting equation (e.g., Hill equation).
-
Analyze changes in channel gating properties (e.g., voltage-dependence of activation and inactivation, kinetics of channel opening and closing).
-
Protocol 2: Single-Channel Patch-Clamp Recording (Cell-Attached or Inside-Out)
This protocol allows for the study of terfenadine's effect on the gating behavior of individual ion channels.
1. Materials and Reagents:
-
Same as for whole-cell recording, with potential modifications to the internal and external solutions depending on the recording configuration.
2. Experimental Procedure:
-
Cell Preparation and Setup: Same as for whole-cell recording.
-
Pipette Preparation: Use pipettes with a slightly larger tip opening to increase the probability of capturing a channel.
-
Giga-seal Formation: Form a high-resistance seal on the cell membrane as described for whole-cell recording.
-
Recording Configuration:
-
Cell-Attached: Record single-channel currents with the cell membrane intact.[22][23][24] This configuration is useful for studying channels in their native environment. Terfenadine can be included in the pipette solution or applied to the bath (if it is membrane-permeable).
-
Inside-Out: After forming a gigaseal, retract the pipette to excise a patch of membrane with the intracellular side facing the bath solution. This configuration is ideal for applying terfenadine directly to the cytoplasmic face of the ion channel.[17]
-
-
Recording and Drug Application:
-
Apply a constant holding potential or a series of voltage steps to observe single-channel openings and closings.
-
Record baseline single-channel activity.
-
For the inside-out configuration, apply terfenadine to the bath solution. For the cell-attached configuration, terfenadine can be in the pipette.
-
Record single-channel activity in the presence of terfenadine.
-
-
Data Analysis:
-
Measure the single-channel current amplitude to determine the channel's conductance.
-
Analyze the channel's open probability (Po), mean open time, and mean closed time.
-
Determine the mechanism of block (e.g., open-channel block, closed-channel block, or allosteric modulation) by analyzing the changes in gating kinetics.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp analysis of terfenadine's effect.
Proposed Mechanism of Terfenadine Interaction with hERG Channel
Caption: Terfenadine blocks the hERG channel from the cytoplasmic side.
References
- 1. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of loratadine and terfenadine on cardiac K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Regulation of potassium channels by nonsedating antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Terfenadine and Pentamidine on the hERG Channel and Its Intracellular Trafficking: Combined Analysis with Automated Voltage Clamp and Confocal Microscopy [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Terfenadine blocks time-dependent Ca2+, Na+, and K+ channels in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terfenadine block of sodium current in canine atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. aragen.com [aragen.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of cetirizine on the delayed K+ currents in cardiac cells: comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of terfenadine block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. Mechanism of block of a human cardiac potassium channel by terfenadine racemate and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The proarrhythmic antihistaminic drug terfenadine increases spontaneous calcium release in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. One-channel Cell-attached Patch-clamp Recording [jove.com]
- 23. youtube.com [youtube.com]
- 24. jove.com [jove.com]
Application Notes and Protocols for High-Throughput Screening of hERG Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various high-throughput screening (HTS) assays designed to identify compounds that block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical liability in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2] Early identification of hERG channel blockers is therefore essential for mitigating cardiotoxicity risk.[2][3]
This document outlines the principles, protocols, and data presentation for three primary HTS methodologies: automated patch-clamp, fluorescence-based assays, and radioligand binding assays.
Automated Patch-Clamp (APC) Assays
Automated patch-clamp technology has become a cornerstone in early cardiac safety screening, offering a significant increase in throughput compared to the gold-standard manual patch-clamp technique.[4][5][6] These systems enable the direct functional assessment of hERG channel activity by measuring ion currents in cells stably expressing the channel.[1][4]
Principle
APC platforms utilize planar patch-clamp technology where cells are positioned over micro-apertures in a plate. A gigaseal is formed, and the whole-cell configuration is established, allowing for the recording of ion channel currents in response to specific voltage protocols. The effect of a test compound is determined by measuring the inhibition of the hERG current.
Experimental Workflow
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 3. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 4. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® [frontiersin.org]
Utilizing Terfenadine in Allergic Rhinitis Pathophysiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Terfenadine (B1681261), a second-generation antihistamine, serves as a valuable research tool for investigating the pathophysiology of allergic rhinitis. Although withdrawn from clinical use due to cardiotoxicity associated with off-target hERG potassium channel inhibition, its properties as a potent and selective histamine (B1213489) H1 receptor antagonist make it a useful agent in preclinical and translational research.[1] Terfenadine's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, preventing the downstream signaling cascade initiated by histamine binding. This action effectively blocks the classic symptoms of allergic rhinitis, such as sneezing, rhinorrhea, and pruritus.
In research settings, terfenadine is instrumental in delineating the role of histamine in the allergic inflammatory response. Its application in in vitro and in vivo models allows for the specific investigation of H1 receptor-mediated pathways. For instance, studies have utilized terfenadine to demonstrate the significant role of H1 receptors in allergen-induced sneezing.[2] Furthermore, research has shown that terfenadine can reduce the expression of intercellular adhesion molecule-1 (ICAM-1) on nasal epithelial cells, suggesting a role in modulating the inflammatory cell infiltrate in allergic rhinitis.
It is crucial for researchers to consider terfenadine's metabolic profile. Terfenadine is a prodrug that is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver to its active metabolite, fexofenadine.[1] This metabolic conversion is a key consideration in experimental design, particularly when translating findings from in vitro systems, where metabolism may be limited, to in vivo models. The cardiotoxicity of the parent compound, terfenadine, at higher doses is attributed to its ability to block the hERG (Kv11.1) potassium channel, leading to QT interval prolongation.[1] Therefore, careful dose selection and monitoring for potential cardiac effects are imperative in animal studies.
Quantitative Data Summary
The following tables summarize key quantitative data for terfenadine, providing a reference for its pharmacological profile.
Table 1: In Vitro Pharmacological Profile of Terfenadine
| Target | Assay Type | Species | IC50 / Ki | Reference |
| Histamine H1 Receptor | Radioligand Binding | Guinea Pig | 50 nM (IC50) | [3] |
| Kv11.1 (hERG) Channel | Electrophysiology | Human | 204 nM (IC50) | [4][5] |
| Kir6 (KATP) Channel | Electrophysiology | - | 1.2 µM (IC50) | [4][5] |
| Delayed Rectifier K+ Current (IKr) | Electrophysiology | Guinea Pig | 50 nM (IC50) | [4][5] |
Table 2: Clinical Efficacy of Terfenadine in Allergic Rhinitis (Symptom Improvement vs. Placebo)
| Symptom | Dosage | Study Population | Improvement over Placebo | Reference |
| Overall Symptoms | 60 mg twice daily | Seasonal Allergic Rhinitis | Significant | [6] |
| Sneezing & Rhinorrhea | 60 mg twice daily | Seasonal Allergic Rhinitis | Prompt and significant decrease | [6] |
| Nasopharyngeal Pruritus | 60 mg twice daily | Seasonal Allergic Rhinitis | Gradual decrease | [6] |
| Ocular Symptoms | 60 mg twice daily | Allergic Rhinitis | Greater relief than inhaled corticosteroids | [6] |
Experimental Protocols
In Vitro Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of terfenadine for the histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [3H]-Pyrilamine
-
Terfenadine stock solution
-
Non-specific binding control: 10 µM Mepyramine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of terfenadine in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: 25 µL of assay buffer.
-
Non-specific binding wells: 25 µL of 10 µM mepyramine.
-
Competition wells: 25 µL of each terfenadine dilution.
-
-
Add 50 µL of [3H]-Pyrilamine (final concentration ~1 nM) to all wells.
-
Add 150 µL of the cell membrane preparation to all wells.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for terfenadine by non-linear regression analysis.
In Vivo Ovalbumin-Induced Allergic Rhinitis Model in Guinea Pigs
Objective: To evaluate the efficacy of terfenadine in reducing the symptoms of allergic rhinitis in a guinea pig model.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
Terfenadine
-
Vehicle for terfenadine (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
Protocol:
-
Sensitization:
-
On days 1 and 8, sensitize the guinea pigs with an intraperitoneal injection of 1 mg OVA and 100 mg aluminum hydroxide in 1 mL of saline.
-
-
Challenge:
-
On day 15, and for 7 consecutive days, challenge the animals by intranasal instillation of 10 µL of 5% OVA in saline into each nostril.
-
-
Treatment:
-
Administer terfenadine (e.g., 10 mg/kg, orally) or vehicle 1 hour before each OVA challenge.
-
-
Symptom Evaluation:
-
Immediately after each challenge, observe the animals for 30 minutes and record the number of sneezes and nasal rubbing movements.
-
-
Nasal Lavage (optional, on the final day):
-
Anesthetize the animals and perform a nasal lavage by instilling and collecting 1 mL of saline through the nostrils.
-
Centrifuge the lavage fluid and analyze the supernatant for histamine and cytokines (e.g., via ELISA) and the cell pellet for eosinophil count (e.g., via microscopy after staining).
-
Visualizations
Caption: Signaling pathway of the early phase of allergic rhinitis and the mechanism of action of terfenadine.
Caption: Experimental workflow for the in vivo guinea pig model of allergic rhinitis.
References
- 1. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. Radioligand Binding Assays [bio-protocol.org]
- 4. Tissue eosinophilia in chronic sinusitis: quantification techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
Application Notes and Protocols for Assessing the Vasoconstrictive Properties of Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for evaluating the vasoconstrictive effects of pseudoephedrine. The protocols detailed below cover in vitro, ex vivo, and in vivo approaches, offering a multi-faceted framework for preclinical and clinical assessment.
Introduction
Pseudoephedrine is a sympathomimetic amine widely used as a nasal decongestant. Its therapeutic effect stems from its ability to induce vasoconstriction in the nasal mucosa, thereby reducing swelling and congestion.[1][2][3] The primary mechanism of action involves the stimulation of alpha-1 adrenergic receptors on vascular smooth muscle cells.[1][2][3] Understanding and quantifying the vasoconstrictive properties of pseudoephedrine is crucial for drug development, efficacy testing, and safety assessment. This document outlines key experimental protocols and data presentation formats to guide researchers in this area.
Data Presentation
In Vitro & Ex Vivo Vasoconstrictive Effects
A comprehensive review of publicly available literature reveals a notable lack of specific quantitative data (e.g., EC50, Emax) for the direct vasoconstrictive effect of pseudoephedrine in isolated vascular preparations. One study on a related compound, D-nor-pseudoephedrine, demonstrated a maximal contractile effect (Emax) of 0.15 ± 0.01 g in isolated rat aorta, which was significantly less than that of the potent alpha-1 agonist phenylephrine (B352888) (1.05 ± 0.1 g). Some research suggests that pseudoephedrine may not induce direct vasoconstriction in isolated vessels but rather enhances contractions elicited by noradrenergic stimulation.
| Compound | Tissue | Method | Key Findings |
| D-nor-pseudoephedrine | Rat Aorta | Isolated Tissue Bath | Emax = 0.15 ± 0.01 g |
| Pseudoephedrine | Porcine Nasal and Extra-Nasal Vessels | Unknown | Failed to induce direct contraction; significantly enhanced electrically evoked noradrenergic contractions. |
In Vivo Cardiovascular Effects in Humans
Clinical studies have extensively investigated the effects of pseudoephedrine on cardiovascular parameters in human subjects. The following tables summarize key findings from placebo-controlled trials.
Table 1: Effect of Single Oral Doses of Pseudoephedrine on Blood Pressure and Heart Rate in Healthy Adults
| Dose of Pseudoephedrine | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 60 mg | No significant change | No significant change | No significant change |
| 120 mg | Statistically significant increase | No significant change | Statistically significant increase |
| 180 mg | Statistically significant increase | No significant change | Statistically significant increase |
Table 2: Effect of Sustained-Release Pseudoephedrine (120 mg twice daily) on Cardiovascular Parameters in Medically Controlled Hypertensive Patients
| Parameter | Pseudoephedrine Group | Placebo Group | p-value |
| Mean Arterial Pressure | Minimal increase | No significant change | Not statistically significant |
| Heart Rate | Minimal increase | No significant change | Not statistically significant |
Signaling Pathways
The vasoconstrictive effect of pseudoephedrine is primarily mediated by the activation of alpha-1 adrenergic receptors on vascular smooth muscle cells. The downstream signaling cascade is depicted below.
Experimental Protocols
Ex Vivo Assessment of Vasoconstriction using Wire Myography
This protocol describes the assessment of pseudoephedrine's vasoconstrictive properties on isolated small resistance arteries.
Materials:
-
Isolated tissue bath or wire myograph system
-
Force transducer and data acquisition system
-
Krebs-Henseleit solution (or other physiological salt solution)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Potassium chloride (KCl) solution (e.g., 60-80 mM)
-
Phenylephrine (as a reference agonist)
-
Acetylcholine (B1216132) (to test endothelium integrity)
-
Pseudoephedrine hydrochloride stock solution
-
Animal model (e.g., rat, mouse) and appropriate dissection tools
Procedure:
-
Tissue Dissection: Euthanize the animal according to approved institutional protocols. Carefully dissect the desired blood vessel (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Preparation of Vascular Rings: Under a dissecting microscope, carefully remove any adhering connective and adipose tissue. Cut the vessel into rings of approximately 2-4 mm in length.
-
Mounting: Mount the vascular rings in the isolated tissue bath or on the wire myograph. For wire myography, two fine wires are passed through the lumen of the vessel segment.
-
Equilibration: Allow the mounted tissues to equilibrate for at least 60 minutes in the physiological salt solution maintained at 37°C and continuously bubbled with carbogen gas. During this period, gradually increase the resting tension to a predetermined optimal level (e.g., 1.5-2.0 g for rat aorta).
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with a high concentration of KCl to assess the viability of the smooth muscle.
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% is typically considered indicative of intact endothelium.
-
-
Concentration-Response Curve:
-
After washing out the previous drugs and allowing the tissue to return to baseline, add cumulative concentrations of pseudoephedrine to the bath.
-
Start with a low concentration (e.g., 10⁻⁹ M) and increase in a stepwise manner (e.g., half-log increments) until a maximal response is achieved or the concentration-response curve plateaus.
-
Record the isometric tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response to pseudoephedrine as a percentage of the maximal contraction induced by KCl or phenylephrine.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal response).
-
In Vivo Assessment of Cardiovascular Effects in Animal Models
This protocol outlines a method for evaluating the impact of pseudoephedrine on blood pressure and heart rate in an anesthetized animal model.
Materials:
-
Animal model (e.g., rat, rabbit)
-
Anesthetic agent (e.g., urethane, pentobarbital)
-
Surgical instruments
-
Catheters for cannulation of an artery (e.g., carotid or femoral) and a vein (e.g., jugular or femoral)
-
Pressure transducer and data acquisition system
-
Pseudoephedrine solution for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the animal and ensure a stable plane of anesthesia throughout the experiment. Cannulate the trachea to ensure a patent airway.
-
Cannulation:
-
Isolate and cannulate a major artery (e.g., carotid) and connect the catheter to a pressure transducer to continuously monitor blood pressure.
-
Isolate and cannulate a major vein (e.g., jugular) for drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical procedures, ensuring that blood pressure and heart rate are within a normal range.
-
Drug Administration:
-
Administer a bolus intravenous injection of vehicle (e.g., saline) and record any changes in blood pressure and heart rate.
-
Administer increasing doses of pseudoephedrine intravenously and record the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from the baseline values for each dose of pseudoephedrine.
-
Construct dose-response curves to evaluate the pressor effects of pseudoephedrine.
-
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive assessment of the vasoconstrictive properties of pseudoephedrine. The combination of in vitro/ex vivo and in vivo models allows for a thorough characterization of its pharmacological effects, from the molecular and cellular level to the systemic cardiovascular response. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Terfenadine Solubility for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of terfenadine (B1681261) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is terfenadine difficult to dissolve in aqueous solutions for my in vitro experiments?
A1: Terfenadine is a highly lipophilic (fat-soluble) and hydrophobic (water-insoluble) compound. Its molecular structure lacks sufficient polar groups to readily interact with water molecules, leading to poor aqueous solubility. This inherent property can lead to precipitation when introduced into aqueous buffers or cell culture media, compromising the accuracy and reproducibility of experimental results.
Q2: What are the recommended solvents for preparing a terfenadine stock solution?
A2: Due to its low aqueous solubility, a concentrated stock solution of terfenadine should be prepared in an organic solvent. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] DMSO is often preferred due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous solutions.[1][2][3]
Q3: I observed a precipitate in my cell culture medium after adding my terfenadine stock solution. What could be the cause?
A3: Precipitation upon addition of a terfenadine stock solution to your aqueous medium is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of terfenadine in the medium may have surpassed its solubility limit in that specific aqueous environment.
-
"Solvent Shock": Rapidly diluting a concentrated organic stock solution into an aqueous medium can cause a sudden change in the solvent environment, leading to the compound "crashing out" or precipitating.
-
Low Temperature: Adding a room temperature or cold stock solution to cold media can decrease the solubility of terfenadine.[4]
-
High Final Solvent Concentration: While organic solvents are necessary for the stock solution, a high final concentration in the cell culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with terfenadine and reduce its solubility.[4]
Q4: How can I differentiate between terfenadine precipitation and other particles like microbial contamination in my cell culture?
A4: A microscopic examination is the most effective way to differentiate between types of precipitates.
-
Drug Precipitate: Terfenadine precipitate often appears as clear, crystalline, or needle-like structures. Under a phase-contrast microscope, these will be distinct from the cellular components.
-
Microbial Contamination: Bacteria will appear as small, often motile, rod-shaped or spherical particles. Yeast will appear as budding, oval-shaped organisms. Fungal contamination will present as a network of filamentous hyphae.
-
Media Components: Precipitation of salts or other media components can also occur, often appearing as amorphous or crystalline structures.[5] Maintaining a "vehicle control" (media with the same final concentration of the solvent used for the stock solution) can help identify if the issue is with the media itself.
Troubleshooting Guide: Preventing and Resolving Terfenadine Precipitation
This guide provides a systematic approach to troubleshooting and preventing terfenadine precipitation in your in vitro experiments.
Issue 1: Precipitate forms immediately upon adding terfenadine stock solution to the aqueous medium.
Visual Cue: The solution becomes cloudy or hazy, or visible particles form instantly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of terfenadine.
Issue 2: Solution is initially clear but a precipitate forms over time in the incubator.
Visual Cue: The medium in the culture vessel appears cloudy, or particles are visible at the bottom of the well/flask after a period of incubation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation of terfenadine.
Data Presentation: Terfenadine Solubility
The following table summarizes the solubility of terfenadine in various solvents. It is important to note that solubility can be influenced by temperature, pH, and the presence of other solutes.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference(s) |
| Organic Solvents | |||
| DMSO | ~10 - 47.17 | ~21.2 - 100 | [1][2][6] |
| Ethanol | ~0.25 - 37.8 | ~0.53 - 80.1 | [1][2][7][8] |
| DMF | ~10 | ~21.2 | [1][6] |
| Methanol | ~37.5 | ~79.5 | [7][8] |
| Chloroform | ~50 | ~106 | [7] |
| Aqueous Solutions | |||
| Water | ~0.01 (at 30°C) | ~0.021 | [7] |
| 0.1 M Citric Acid | ~1.1 | ~2.33 | [7][8] |
| 0.1 M Tartaric Acid | ~0.45 | ~0.95 | [7][8] |
| 1 M HCl | ~0.12 | ~0.25 | [7][8] |
| DMF:PBS (pH 7.2) (1:1) | ~0.33 | ~0.7 | [1][6] |
Note: The molecular weight of terfenadine is approximately 471.7 g/mol . Molar solubility was calculated based on this value.
Experimental Protocols
Protocol 1: Preparation of a Terfenadine Stock Solution
This protocol describes the preparation of a 10 mM terfenadine stock solution in DMSO.
Materials:
-
Terfenadine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of terfenadine:
-
Molecular Weight (MW) of Terfenadine = 471.67 g/mol
-
To make a 10 mM (0.01 M) solution, you need 0.01 moles per liter.
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM stock: Mass = 0.01 mol/L * 0.001 L * 471.67 g/mol = 0.0047167 g = 4.72 mg.
-
-
Weigh the terfenadine: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh out 4.72 mg of terfenadine powder and place it into a sterile microcentrifuge tube or amber vial.
-
Add the solvent: Add 1 mL of anhydrous DMSO to the tube containing the terfenadine powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for several minutes until the terfenadine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of Terfenadine Stock Solution into Cell Culture Medium
This protocol describes a serial dilution method to minimize the risk of precipitation when preparing a final working concentration of terfenadine in cell culture medium.
Workflow for Serial Dilution:
Caption: A serial dilution workflow for preparing terfenadine in cell culture medium.
Procedure (Example for a final concentration of 10 µM):
-
Pre-warm the medium: Warm the required volume of your complete cell culture medium in a 37°C water bath.
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM terfenadine stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 1:10 to 1 mM):
-
In a sterile tube, add 90 µL of pre-warmed medium.
-
Add 10 µL of the 10 mM terfenadine stock solution to the medium.
-
Mix well by gentle vortexing or pipetting. This creates a 1 mM intermediate solution.
-
-
Prepare a second intermediate dilution (e.g., 1:10 to 100 µM):
-
In a new sterile tube, add 900 µL of pre-warmed medium.
-
Add 100 µL of the 1 mM intermediate solution.
-
Mix well. This creates a 100 µM intermediate solution.
-
-
Prepare the final working concentration (e.g., 1:10 to 10 µM):
-
Determine the final volume needed for your experiment (e.g., 10 mL).
-
Add the appropriate volume of the 100 µM intermediate solution to the final volume of pre-warmed medium. For a 10 µM final concentration in 10 mL, add 1 mL of the 100 µM solution to 9 mL of medium.
-
Gently mix the final solution.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain terfenadine. This is crucial for distinguishing the effects of the drug from the effects of the solvent.
Important Considerations:
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[3][9][10][11][12] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high for that particular medium.
Signaling Pathway Diagrams
Terfenadine and the Histamine (B1213489) H1 Receptor Signaling Pathway
Terfenadine is an antagonist of the histamine H1 receptor. By blocking this receptor, it inhibits the downstream signaling cascade typically initiated by histamine.
Caption: Terfenadine blocks the histamine H1 receptor, preventing the Gq-PLC signaling cascade.
Terfenadine's Off-Target Effect: hERG Potassium Channel Blockade
A significant off-target effect of terfenadine is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.
Caption: Terfenadine blocks the hERG potassium channel, impairing cardiac repolarization.
Terfenadine's Anti-Cancer Mechanism: Suppression of STAT3 Signaling
In some cancer cells, terfenadine has been shown to induce apoptosis by suppressing the STAT3 signaling pathway.[7]
Caption: Terfenadine suppresses STAT3 signaling by inhibiting upstream kinases, leading to apoptosis.
References
- 1. hERG K(+) channels: structure, function, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jebms.org [jebms.org]
- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Low Concentrations of Terfenadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of terfenadine (B1681261).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of terfenadine, particularly when using methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
Question: Why am I observing a poor signal-to-noise ratio for my terfenadine peak?
Answer: A low signal-to-noise ratio can be caused by several factors:
-
Suboptimal Ionization: Terfenadine is a basic compound. Ensure your mobile phase is acidic to promote protonation, which is crucial for good ionization in positive-ion electrospray mass spectrometry.[1]
-
Matrix Effects: Biological samples contain numerous endogenous and exogenous compounds that can interfere with the ionization of terfenadine, leading to signal suppression.[1] Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove these interfering substances.
-
Improper Instrument Settings: Review and optimize your mass spectrometer's source parameters, including capillary voltage, source temperature, and gas flows, to ensure they are optimal for terfenadine.
Question: I'm experiencing significant peak tailing for terfenadine. What could be the cause?
Answer: Peak tailing in HPLC analysis of terfenadine can often be attributed to:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the basic terfenadine molecule, causing tailing. Using a mobile phase with a slightly lower pH can help to reduce these interactions.
-
Column Contamination: Contaminants from previous injections or inadequate sample cleanup can accumulate on the column, leading to poor peak shape. Implement a regular column washing procedure.
-
Column Void: A void or poorly packed bed in the column can cause the sample to follow different paths, resulting in a broad and tailing peak.
Question: My recovery of terfenadine from plasma samples is inconsistent and low. How can I improve it?
Answer: Low and inconsistent recovery is a common issue in bioanalysis. Here are some potential solutions:
-
Optimize Extraction Method: If using liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized to keep terfenadine in its non-ionized form for efficient extraction into the organic solvent. For solid-phase extraction (SPE), ensure the sorbent type and elution solvent are appropriate for terfenadine's chemical properties. A mixed-mode SPE might provide better cleanup and recovery.
-
Internal Standard: The use of a deuterated internal standard, such as Terfenadine-d3, is highly recommended. It can effectively compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
-
Check for Drug Stability: While terfenadine is generally stable, its stability can be affected by pH and light. Ensure your samples are handled and stored under appropriate conditions to prevent degradation.
Question: I'm seeing carryover of terfenadine in my blank injections after running a high-concentration sample. What should I do?
Answer: Carryover can be a significant problem in sensitive LC-MS/MS analyses. To mitigate this:
-
Injector Cleaning: Implement a robust injector wash procedure using a strong solvent to clean the needle and injection port between runs.
-
Injection Volume: Reduce the injection volume of high-concentration samples if possible.
-
Column Washing: After running a high-concentration sample, run a blank injection with a strong solvent gradient to wash the column thoroughly.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low concentrations of terfenadine?
A1: The most common and sensitive methods for quantifying low concentrations of terfenadine, especially in biological matrices, are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] Other methods include High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD)[4] and spectrophotometric methods, though the latter may lack the sensitivity and selectivity required for very low concentrations.[5][6]
Q2: What is the typical limit of detection (LOD) and limit of quantification (LOQ) for terfenadine in plasma?
A2: With a sensitive LC-MS/MS method, it is possible to achieve a limit of quantification for terfenadine in human plasma as low as 100 pg/mL.[2] Another LC-MS method reported a lowest detectable limit of 0.05 ng/mL.[7] For HPLC with fluorescence detection, the validated quantitation range for terfenadine is typically higher, around 10.0-84.2 ng/mL.[4]
Q3: What are the main metabolites of terfenadine that I should be aware of during analysis?
A3: Terfenadine is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4.[8][9] The main active metabolite is fexofenadine (B15129) (terfenadine carboxylate).[8][10] Other metabolites that may be monitored include terfenadine alcohol and azacyclonol.[8]
Q4: What type of sample preparation is recommended for analyzing terfenadine in plasma?
A4: For trace analysis of terfenadine in plasma, effective sample preparation is critical to remove proteins and other interfering substances. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and concentrating the analyte of interest.[3][4]
-
Liquid-Liquid Extraction (LLE): This is another widely used technique for extracting terfenadine from plasma.[2]
-
Protein Precipitation: While simpler, this method may not provide as clean a sample as SPE or LLE and could lead to more significant matrix effects.
Q5: What are the key validation parameters to consider when developing an analytical method for terfenadine?
A5: Key validation parameters for an analytical method for terfenadine include:
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[2]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods used for the determination of terfenadine.
Table 1: Performance of Different Analytical Methods for Terfenadine Detection
| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery | Reference |
| LC-MS/MS | Human Plasma | 0.1 - 5.0 ng/mL | 0.1 ng/mL | Not Reported | [2] |
| LC-ESI-MS | Human Plasma | 0.1 - 20 ng/mL | 0.05 ng/mL (LOD) | 88.62% - 91.67% | [7] |
| HPLC-Fluorescence | Plasma | 10.0 - 84.2 ng/mL | 10.0 ng/mL | Not Reported | [4] |
| Spectrophotometry (TCNQ) | Pharmaceutical Preparations | 3 - 72 µg/mL | 0.3 µg/mL (LOD) | Not Reported | [6] |
| Spectrophotometry (TCNE) | Pharmaceutical Preparations | 3 - 96 µg/mL | 0.4 µg/mL (LOD) | Not Reported | [6] |
Experimental Protocols
LC-MS/MS Method for Terfenadine in Human Plasma
This protocol is based on a sensitive method for the quantification of terfenadine in human plasma.[2]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add a suitable internal standard (e.g., deuterium-labeled terfenadine).
-
Add a buffering agent to adjust the pH for optimal extraction.
-
Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Xterra MS C18, 2.1 x 30 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1M ammonium (B1175870) formate) and an organic solvent (e.g., methanol).
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: Ambient.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Terfenadine: m/z 472.2 → 436.2.[3]
-
Optimize Source Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flows should be optimized for maximum sensitivity.
HPLC-Fluorescence Method for Terfenadine in Plasma
This protocol is based on a method using solid-phase extraction and fluorescence detection.[4]
a. Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the terfenadine with a suitable organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
b. HPLC Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
-
Fluorescence Detection:
-
Excitation Wavelength: To be determined based on terfenadine's fluorescence properties.
-
Emission Wavelength: To be determined based on terfenadine's fluorescence properties.
-
Visualizations
Caption: Metabolic pathway of Terfenadine.
Caption: General experimental workflow for terfenadine analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Determination of terfenadine and terfenadine acid metabolite in plasma using solid-phase extraction and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for accurate quantitation of terfenadine in formulations. [wisdomlib.org]
- 6. Spectrophotometric determination of terfenadine in pharmaceutical preparations by charge-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of terfenadine concentration in human plasma by LCMS [manu41.magtech.com.cn]
- 8. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Terfenadine (HMDB0014486) [hmdb.ca]
- 10. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimizing patch-clamp protocols for stable hERG current recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve stable hERG current recordings using patch-clamp electrophysiology.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during hERG patch-clamp experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Current Rundown | Gradual decrease in current amplitude over time. This is a common issue with hERG channels.[1] | - Optimize Internal Solution: Ensure the internal solution contains MgATP (e.g., 5 mM) to support channel function.[2][3] - Maintain Stable Temperature: Record at a consistent physiological temperature (35-37°C), as temperature fluctuations can affect channel kinetics and stability.[2][4][5][6] - Fast Experiments: Keep experimental protocols as brief as possible to minimize rundown. Pharmacological experiments should be performed quickly with strict time controls.[1] - Quality Control: Establish a stable baseline recording for at least 3 minutes before applying any test compounds.[2] Only use cells that exhibit less than 10% current amplitude difference over 25 consecutive traces for drug application.[7][8] |
| Unstable Seal/Loss of Seal | The giga-ohm seal between the pipette and the cell membrane is lost. | - Cell Health: Use healthy, passaged cells at 50-70% confluency.[2] - Pipette Quality: Use high-quality borosilicate glass pipettes with a resistance of 2-5 MΩ.[2] - Temperature Considerations: While physiological temperatures are recommended, they can make the cell membrane more fluid, potentially reducing seal stability. Ensure a robust initial seal before increasing the temperature.[6] |
| High Leak Current | Excessive current flow when hERG channels are expected to be closed, which can obscure the hERG tail current. | - Seal Resistance: Ensure a seal resistance of ≥1 GΩ.[7] - Leak Subtraction: Implement a leak subtraction protocol. A short hyperpolarizing step (e.g., from -80 mV to -90 mV) can be used to measure input resistance and calculate leak current.[1][7] - Positive Control: At the end of the experiment, apply a high concentration of a specific hERG blocker like E-4031 (e.g., 1 µM) to isolate and subtract the remaining leak and endogenous currents.[3][7] |
| Current Fluctuations | Erratic and noisy current recordings. | - Solution Purity: Use freshly prepared and filtered solutions to avoid particulate matter that could affect the seal or channel function. - Grounding: Ensure proper grounding of the patch-clamp setup to minimize electrical noise. - Cell Line Stability: Inconsistent hERG expression from cell to cell can contribute to variability. Using a stable and validated cell line is crucial.[9] |
| Variability in Drug Potency (IC50) | Inconsistent IC50 values for the same compound across experiments. | - Temperature Control: The potency of some hERG blockers is highly temperature-dependent.[6][10][11] Maintain a stable physiological temperature (36 ± 1°C) for all experiments.[3] - Voltage Protocol: Use a standardized voltage protocol, as drug block can be voltage-dependent. The CiPA-recommended protocol is a good starting point.[3][7] - Compound Stability & Application: Prepare fresh compound dilutions daily.[3] Ensure steady-state inhibition is reached by applying each concentration for a sufficient duration (typically 3-5 minutes).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the standard compositions for internal and external solutions for hERG patch-clamp?
A1: The composition of recording solutions is critical for maintaining cell health and achieving stable currents. Below are commonly used formulations.
| Solution Type | Component | Concentration (mM) | Reference |
| External Solution | NaCl | 130-145 | [2][3][12] |
| KCl | 4-5 | [2][3][12] | |
| CaCl₂ | 1-2 | [2][3][12] | |
| MgCl₂ | 1 | [2][3][12] | |
| HEPES | 10 | [2][3][12] | |
| Glucose (Dextrose) | 10-12.5 | [2][3][12] | |
| pH adjusted to 7.4 with NaOH | [2][3] | ||
| Internal Solution | KCl or K-gluconate | 120-125 | [1][2][3] |
| KCl (if K-gluconate is primary) | 20 | [3] | |
| EGTA or EGTA-K | 5-10 | [1][2][3] | |
| HEPES or HEPES-K | 10 | [1][2][3] | |
| MgATP or ATP-Na | 5 | [1][2][3] | |
| MgCl₂ | 1.75-5 | [1][12] | |
| pH adjusted to 7.2-7.3 with KOH | [2][3] |
Q2: Why is recording at physiological temperature important for hERG channels?
A2: Recording at physiological temperatures (35-37°C) is crucial for several reasons:
-
Channel Kinetics: hERG channel activation, deactivation, and inactivation kinetics are all temperature-dependent.[4][6][13] Currents are larger and kinetics are faster at physiological temperatures compared to room temperature.[13]
-
Drug Potency: The inhibitory effects of many compounds on hERG channels are temperature-sensitive.[5][10][11] IC50 values can differ significantly between room and physiological temperatures, making physiological recordings more relevant for safety pharmacology.[5][10]
-
Physiological Relevance: Data obtained at near-physiological temperatures more accurately reflects the behavior of the channel and the effects of drugs in vivo.[5][6]
Q3: What is a standard voltage protocol for eliciting hERG currents?
A3: A typical voltage-clamp protocol for hERG involves a depolarizing step to activate the channels, followed by a repolarizing step to elicit a large tail current, which is used for analysis.[2] The FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a specific protocol to standardize data collection.[7]
-
Holding Potential: -80 mV
-
Repolarization Step: A step back to a negative potential (e.g., -50 mV) to record the characteristic large tail current as channels recover from inactivation.[2][14]
-
Ramp Protocol (CiPA): An alternative and recommended protocol involves a depolarizing step (e.g., to +40 mV) followed by a slow ramp down (e.g., to -80 mV over 100 ms). The peak outward current during this ramp is measured.[7][8]
Experimental Protocols & Workflows
Standard Manual Patch-Clamp Protocol for hERG
-
Cell Culture: HEK293 or CHO cells stably expressing hERG channels are cultured in appropriate media (e.g., DMEM) with supplements and a selection antibiotic. Cells are plated on glass coverslips and used at 50-70% confluency.[2]
-
Solution Preparation: Prepare external and internal solutions as detailed in the table above. Test compounds are typically dissolved in DMSO to create high-concentration stock solutions.[2]
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at a controlled physiological temperature (e.g., 37 ± 1°C).[2]
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.[2]
-
After achieving a whole-cell configuration with a seal resistance ≥1 GΩ, compensate for cell membrane capacitance and series resistance (≥80%).[2][3][7]
-
-
Data Acquisition:
-
Apply the chosen voltage protocol (e.g., CiPA step-ramp) at regular intervals (e.g., every 5 seconds).[7]
-
Record a stable baseline current in the vehicle control solution for at least 3 minutes. Stability is often defined as <10% change in current amplitude over a set number of sweeps.[2][7]
-
Perfuse the test compound at increasing concentrations, allowing 3-5 minutes for the effect to reach a steady state at each concentration.[2]
-
Perform a washout step with the external solution to assess reversibility.[2]
-
Apply a positive control (e.g., E-4031) at the end of the experiment to confirm the sensitivity of the cells to hERG inhibition.[2]
-
-
Data Analysis:
Visualizations
Caption: Workflow for a manual hERG patch-clamp experiment.
Caption: Decision tree for troubleshooting unstable hERG recordings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 4. Temperature dependence of human ether-a-go-go-related gene K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmicrosystems.com [cellmicrosystems.com]
- 6. sophion.com [sophion.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. legacy.cttc.co [legacy.cttc.co]
- 10. Assessment of temperature-induced hERG channel blockade variation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sophion.com [sophion.com]
- 13. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
addressing variability in animal models of terfenadine-induced arrhythmia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of terfenadine-induced arrhythmia.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in the arrhythmogenic effects of terfenadine (B1681261) across different animal models?
Variability in terfenadine-induced arrhythmia in animal models arises from several factors, including species-specific differences in cardiac ion channel expression and function, metabolic pathways, and the influence of experimental conditions.
-
Species-Specific Ion Channel Differences: The primary mechanism of terfenadine-induced arrhythmia is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] The density and kinetics of IKr and other cardiac ion channels, such as sodium (INa) and calcium (ICa-L) channels, can vary significantly among species, leading to different sensitivities to terfenadine.[3][4] For instance, some animal models may not reliably exhibit Torsades de Pointes (TdP) at clinically relevant concentrations.[5]
-
Metabolism: Terfenadine is rapidly metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its non-cardiotoxic metabolite, fexofenadine (B15129).[6][7] Differences in the activity of this enzyme across species can lead to variations in the plasma concentration of the parent terfenadine, which is responsible for the cardiotoxicity.[7][8] Co-administration of CYP3A4 inhibitors, such as ketoconazole (B1673606) or grapefruit juice, can increase terfenadine levels and potentiate its proarrhythmic effects.[9][10][11]
-
Experimental Conditions: Factors such as the type of anesthesia used, the conscious or anesthetized state of the animal, and the route of drug administration can all influence the observed cardiac effects of terfenadine.[9][12][13] Anesthetics, for example, can have their own effects on cardiac electrophysiology and may interact with terfenadine.[6]
Q2: Which animal model is most suitable for studying terfenadine-induced Torsades de Pointes (TdP)?
The choice of animal model depends on the specific research question. However, models that are more sensitive to IKr blockade are generally preferred for studying TdP.
-
Canine Models: The dog is a well-established model for assessing proarrhythmic risk, and certain canine models, such as those with chronic atrioventricular block, have shown utility in detecting terfenadine-induced TdP.[5]
-
Guinea Pig Models: The guinea pig heart has electrophysiological properties similar to the human heart, making it a useful model for studying drug-induced QT prolongation and arrhythmia.[9][14][15]
-
Rabbit Models: While some studies have used rabbit models, they may be less sensitive for detecting TdP compared to canine models.[4][5]
Q3: My terfenadine administration is not inducing the expected QT prolongation. What are the possible reasons?
Several factors could contribute to a lack of QT prolongation in your experiments:
-
Inadequate Dose or Plasma Concentration: The proarrhythmic effects of terfenadine are dose-dependent.[3][11] Ensure that the administered dose is sufficient to achieve plasma concentrations that are known to block the hERG channel. Consider that rapid metabolism may be preventing the parent drug from reaching effective concentrations.[7][8]
-
Animal Model Resistance: The chosen animal model may be less sensitive to terfenadine's effects due to species-specific cardiac electrophysiology.[5]
-
Rapid Metabolism: As mentioned, rapid metabolism by CYP3A4 can significantly reduce the levels of active terfenadine.[6] If you are not co-administering a CYP3A4 inhibitor, the proarrhythmic effects may be minimal.
-
Anesthetic Interference: The anesthetic agent used may be masking the QT-prolonging effects of terfenadine.[6] Consider using conscious, telemetered animals to avoid this confound.[12]
Troubleshooting Guides
Issue 1: Inconsistent QT Interval Measurements
Problem: You are observing high variability in QT interval measurements within and between experimental groups.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect QT Correction Formula | Different heart rates between animals and over time can affect the QT interval. Use an appropriate QT correction formula for the specific animal species (e.g., Bazett's, Fridericia's, or a species-specific formula). |
| Signal Noise and Artifacts | Ensure high-quality ECG recordings with minimal noise. Use appropriate filtering and artifact removal techniques. |
| Inconsistent Measurement Technique | Standardize the method for measuring the QT interval. Clearly define the onset of the QRS complex and the end of the T-wave. Automated analysis software can improve consistency. |
| Physiological Variability | Factors like stress, body temperature, and autonomic tone can influence the QT interval. Acclimatize animals to the experimental setup and maintain stable physiological conditions. |
Issue 2: Failure to Induce Torsades de Pointes (TdP)
Problem: Despite observing QT prolongation, you are unable to induce TdP.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Repolarization Reserve Reduction | QT prolongation alone may not be sufficient to trigger TdP. The arrhythmia often requires additional proarrhythmic triggers or a reduced "repolarization reserve." Consider interventions that further stress the system, such as creating a bradycardic state or introducing electrolyte imbalances (e.g., hypokalemia). A canine model with chronic atrioventricular block has been shown to be more susceptible.[5] |
| Animal Model Limitations | The intrinsic electrophysiology of the chosen animal model may not be conducive to the development of TdP, even with significant QT prolongation.[5] Consider using a model known to be more susceptible. |
| Lack of Triggers | TdP is often initiated by early afterdepolarizations (EADs). The experimental conditions may not be promoting the formation of EADs. |
Quantitative Data Summary
Table 1: Terfenadine Dosage and Effects in Different Animal Models
| Animal Model | Route of Administration | Dose | Key Findings | Reference(s) |
| Dog (with AV block) | Oral | 3 mg/kg | Minimal effect on ECG parameters. | [5] |
| Dog (with AV block) | Oral | 30 mg/kg | Significant QT prolongation and induction of TdP in 5 out of 6 animals. | [5] |
| Dog (anesthetized) | Intravenous | 0.03 - 3 mg/kg | Dose-dependent delay in atrioventricular and intraventricular conduction and repolarization. | [6] |
| Guinea Pig (anesthetized) | Intravenous | 10 mg/kg | Significant QT prolongation and arrhythmogenic activity. | [9] |
| Guinea Pig (conscious) | Oral | 50 mg/kg | No significant effect on QT interval when given alone. | [12] |
| Guinea Pig (conscious) | Oral (with Ketoconazole) | 50 mg/kg Terfenadine + 200 mg/kg Ketoconazole | Significant prolongation of the QT interval. | [12] |
| Rat (anesthetized) | Intraperitoneal | 6 - 18 mg/kg | Dose-dependent prolongation of the QTc interval. | [3] |
| Rat (anesthetized) | Intravenous Infusion | 5 - 15 mg/kg/h | Infusion-rate-dependent QT prolongation. | [16] |
| Rabbit (Langendorff) | Perfusion | 1 µM | Significant prolongation of the QT interval. | [4] |
Table 2: Electrophysiological Effects of Terfenadine
| Parameter | Effect | Mechanism | Reference(s) |
| QT Interval | Prolongation | Blockade of the IKr (hERG) potassium current, delaying ventricular repolarization. | [1][2][3][14] |
| Action Potential Duration (APD) | Prolongation | Similar to QT interval prolongation, due to IKr blockade. | [14] |
| QRS Duration | Widening (at high concentrations) | Blockade of the cardiac sodium current (INa). | [4] |
| Heart Rate | Variable (can cause bradycardia or tachycardia) | Complex effects on autonomic tone and direct cardiac effects. | [6][9] |
Experimental Protocols
Langendorff Perfused Heart Preparation (Guinea Pig)
This protocol is adapted from studies investigating the direct cardiac effects of terfenadine.[14]
-
Animal Preparation: Euthanize a guinea pig according to approved institutional guidelines.
-
Heart Isolation: Rapidly excise the heart and place it in ice-cold Tyrode's solution.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant pressure and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Drug Perfusion: Switch the perfusion to a Tyrode's solution containing the desired concentration of terfenadine (e.g., 2 µM).[14] A vehicle control (e.g., DMSO) should also be run.
-
Data Acquisition: Record ECG, monophasic action potentials (MAPs), and ventricular effective refractory periods (ERPs) at various pacing cycle lengths.
In Vivo ECG Monitoring in Conscious Telemetered Guinea Pigs
This protocol is based on studies evaluating the effects of terfenadine with and without metabolic inhibitors.[12]
-
Transmitter Implantation: Surgically implant a telemetry transmitter in the guinea pig under anesthesia, with electrodes placed to record a clear ECG signal. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimatize the animals to the recording environment to minimize stress-induced artifacts.
-
Baseline Recording: Record baseline ECG data for a sufficient period before drug administration.
-
Drug Administration: Administer terfenadine (e.g., 50 mg/kg, p.o.) and, in a separate group, a combination of terfenadine and a CYP3A4 inhibitor like ketoconazole (e.g., 200 mg/kg, p.o.).[12]
-
Post-Dose Recording: Continuously record ECG data for several hours post-administration.
-
Data Analysis: Analyze the ECG data for changes in QT interval (with appropriate heart rate correction), RR interval, and QRS duration.
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term bradycardia caused by atrioventricular block can remodel the canine heart to detect the histamine H1 blocker terfenadine-induced torsades de pointes arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of electropharmacological effects between terfenadine and its active derivative fexofenadine using a cross-over study in halothane-anesthetized dogs to analyze variability of pharmacodynamic and pharmacokinetic profiles of terfenadine and torsadogenic risk of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiotoxic and drug interaction profile of the second generation antihistamines ebastine and terfenadine in an experimental animal model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of H1 antihistamines on animal models of QTc prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous assessment of the hemodynamic, cardiomechanical, and electrophysiological effects of terfenadine on the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Terfenadine increases the QT interval in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiotoxic and drug interaction profile of the second generation antihistamines ebastine and terfenadine in an experimental animal model of torsade de pointes. | Semantic Scholar [semanticscholar.org]
- 16. A comparative pharmacokinetic-pharmacodynamic study of the electrocardiographic effects of epinastine and terfenadine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the specificity of assays for terfenadine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on assays for terfenadine (B1681261) and its metabolites. The focus is on improving the specificity and reliability of these analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of terfenadine that I should be targeting in my assay?
A1: Terfenadine undergoes extensive metabolism primarily by the cytochrome P450 enzyme CYP3A4. The major and pharmacologically active metabolite is fexofenadine (B15129), also known as terfenadine carboxylate.[1] Other significant metabolites include terfenadine alcohol (the precursor to fexofenadine) and azacyclonol.[1] Assays should, at a minimum, be able to distinguish between terfenadine and fexofenadine to accurately assess metabolism and pharmacokinetics.
Q2: Which analytical technique offers better specificity for terfenadine metabolites: LC-MS/MS or ELISA?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offers significantly higher specificity compared to enzyme-linked immunosorbent assay (ELISA). LC-MS/MS combines the separation power of liquid chromatography with the mass-based detection of mass spectrometry, allowing for the precise identification and quantification of individual metabolites based on their unique mass-to-charge ratios and fragmentation patterns.[2][3] ELISAs, while often faster and less expensive, are prone to cross-reactivity, where the antibody may bind to structurally similar compounds, leading to less specific results.
Q3: What are the common sources of interference in the analysis of terfenadine and its metabolites?
A3: Interference can arise from several sources, including:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with the analytes and suppress or enhance their ionization in the mass spectrometer, leading to inaccurate quantification.[4]
-
Cross-reactivity in Immunoassays: In ELISA, antibodies raised against one metabolite may cross-react with other metabolites or even the parent drug, leading to an overestimation of the target analyte's concentration.
-
Co-administered Drugs: Other drugs or their metabolites present in the sample could potentially interfere with the assay, either by having similar chromatographic retention times and mass transitions in LC-MS/MS or by cross-reacting in an ELISA.
Troubleshooting Guides
LC-MS/MS Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Column contamination or void formation. 4. Inappropriate injection solvent. | 1. Adjust mobile phase pH or add a buffer (e.g., ammonium (B1175870) formate) to minimize silanol (B1196071) interactions.[5][6] 2. Reduce injection volume or dilute the sample.[7][8] 3. Use a guard column and ensure proper sample cleanup. Flush the column or replace if necessary.[7][9] 4. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[8] |
| High Background Noise or Ghost Peaks | 1. Contamination in the mobile phase, LC system, or mass spectrometer. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the entire LC system. 2. Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Matrix effects varying between samples. 3. Instrument instability. | 1. Automate the sample preparation process if possible. Use a stable isotope-labeled internal standard for each analyte to correct for variability.[10] 2. Improve sample cleanup to remove interfering matrix components. Consider using a different ionization source (e.g., APCI instead of ESI) which can be less susceptible to matrix effects.[2] 3. Perform system suitability tests before each run to ensure the instrument is performing optimally. |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal ionization of the analyte. 2. Ion suppression due to matrix effects. 3. Inefficient sample extraction and concentration. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Adjust mobile phase pH to promote ionization. 2. Enhance sample cleanup procedures (e.g., use a more selective SPE sorbent). Modify the chromatographic method to separate the analyte from the interfering matrix components. 3. Optimize the extraction protocol (e.g., pH of the sample, elution solvent) to improve recovery. |
Immunoassay (ELISA) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Non-specific binding. 3. Contaminated reagents. | 1. Increase the number of wash steps and ensure complete removal of wash buffer. 2. Add a blocking agent (e.g., BSA) to the assay buffer. 3. Use fresh, high-quality reagents and sterile technique. |
| Low Signal | 1. Inactive enzyme conjugate or substrate. 2. Insufficient incubation time or incorrect temperature. 3. Incorrect antibody concentration. | 1. Check the expiration dates and storage conditions of all reagents. 2. Ensure incubation times and temperatures are as per the manufacturer's protocol. 3. Optimize the antibody concentrations through titration. |
| Poor Specificity (High Cross-Reactivity) | 1. The antibody is not specific to the target metabolite. | 1. If high specificity is required, consider developing a more specific monoclonal antibody. 2. Alternatively, use a more specific method like LC-MS/MS for confirmation of positive results. |
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Methods for Terfenadine and Fexofenadine in Human Plasma
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Reference |
| Terfenadine | 0.1 | 0.1 - 5.0 | 1.0 - 5.9 | +1.7 to +6.3 | Not Reported | [3] |
| Terfenadine | 0.1 | 0.1 - 20 | 2.54 - 9.28 | Not Reported | 88.62 - 91.67 | [11] |
| Fexofenadine | 1 | 1 - 200 | < 3.5 | 97 - 102% of nominal | > 70 | [2] |
| Fexofenadine | 2 | 2 - 1000 | Not Reported | Not Reported | Not Reported | [12] |
| (R)- and (S)-Fexofenadine | 25 | 25 - 625 | < 13.6 | within 8.8 | 67.4 - 71.8 | [13] |
Table 2: Performance Characteristics of an Immunoassay for Terfenadine
| Assay Type | LLOQ (ng/mL) | Precision (%CV) | Cross-Reactivity | Reference |
| Radioimmunoassay | 0.25 | 8 - 14 | Two metabolites showed 16-30% cross-reactivity, but this was minimized by an extraction step. |
Note: Data for a modern ELISA specific to terfenadine metabolites with detailed performance characteristics is limited in the searched literature. The radioimmunoassay data is presented as an example of immunoassay performance.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Terfenadine and Fexofenadine
This protocol is a composite based on several published methods and should be optimized for your specific instrumentation and application.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 0.5 mL of plasma, add an internal standard (e.g., deuterated terfenadine and fexofenadine). Vortex to mix.[10]
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[10][13]
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.[10]
-
Elution: Elute the analytes with 1 mL of methanol or an appropriate organic solvent mixture.[10]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[10]
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 3.5 µm).[14]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) or formate (B1220265) in water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2]
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common. Atmospheric pressure chemical ionization (APCI) can also be used and may be less prone to matrix effects.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
Visualizations
References
- 1. Evaluation of drug interactions in intact hepatocytes: Inhibitors of terfenadine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of terfenadine concentration in human plasma by LCMS [manu41.magtech.com.cn]
- 12. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Mitigating Central Nervous System Side Effects of Pseudoephedrine in Study Designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing studies to mitigate the central nervous system (CNS) side effects of pseudoephedrine.
Troubleshooting Guides
Issue: High Incidence of Insomnia or Restlessness Reported in Early Phase Trials
Question: We are observing a higher-than-expected incidence of insomnia and restlessness in our Phase I/II trial of an immediate-release pseudoephedrine formulation. How can we address this in our study design?
Answer:
Several strategies can be implemented to mitigate the stimulant CNS effects of immediate-release pseudoephedrine:
-
Dose Optimization: Pseudoephedrine's CNS effects are dose-dependent. A dose-response study concluded that 60 mg is the optimal single adult dose for maximal nasal decongestion without significant cardiovascular or other unwanted effects. Consider amending the protocol to evaluate lower, more frequent dosing regimens that maintain efficacy while potentially reducing peak plasma concentrations and associated CNS stimulation.
-
Formulation Modification: Transitioning to an extended-release (ER) formulation can attenuate CNS side effects. ER formulations provide a slower rate of drug absorption, leading to lower peak plasma concentrations and a more sustained therapeutic effect, which can reduce the incidence of stimulant-related adverse events.
-
Co-administration with a Sedating Antihistamine: The protocol could be amended to include an arm with co-administration of a first-generation, sedating antihistamine (e.g., diphenhydramine, chlorpheniramine). These agents cross the blood-brain barrier and can counteract the stimulant effects of pseudoephedrine.[1][2] However, this may introduce sedation as a new side effect, which would need to be carefully monitored and may not be suitable for all patient populations or therapeutic indications.
-
Patient Population Refinement: Certain individuals may be more sensitive to the sympathomimetic effects of pseudoephedrine.[3] Consider amending inclusion/exclusion criteria to exclude patients with a history of anxiety disorders, insomnia, or hypersensitivity to stimulants. Geriatric patients may also be more susceptible to CNS side effects.[4]
Issue: Difficulty in Quantifying and Differentiating CNS Side Effects
Question: Our study is capturing CNS side effects as general adverse events, but we are struggling to quantify their severity and differentiate between anxiety, nervousness, and general restlessness. What tools can we use for more precise measurement?
Answer:
Utilizing validated rating scales is crucial for the objective quantification of specific CNS side effects. We recommend incorporating the following into your study protocol:
-
For Insomnia:
-
Insomnia Severity Index (ISI): A 7-item self-report questionnaire that assesses the nature, severity, and impact of insomnia.[5][6][7][8] It is a sensitive tool for detecting changes with treatment.[5]
-
Pittsburgh Sleep Quality Index (PSQI): A more comprehensive 19-item self-report questionnaire that assesses sleep quality and disturbances over a one-month period.
-
-
For Anxiety:
-
For General CNS Stimulation:
-
Visual Analog Scales (VAS): Can be used for patients to rate the severity of subjective symptoms like restlessness, excitability, and nervousness on a continuous scale (e.g., 0-100 mm).
-
Implementing these scales at baseline and at regular intervals post-dose will provide quantitative data to better characterize the CNS side effect profile of your pseudoephedrine formulation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pseudoephedrine's CNS side effects?
A1: Pseudoephedrine is a sympathomimetic amine that acts as an alpha- and beta-adrenergic agonist.[12] It indirectly stimulates the release of norepinephrine (B1679862) from nerve endings, leading to increased sympathetic nervous system activity.[13][14] This stimulation of the CNS can result in side effects such as insomnia, anxiety, restlessness, and, in rare cases, more severe events like posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS).[13][15][16]
Q2: How do extended-release (ER) formulations of pseudoephedrine help in mitigating CNS side effects?
A2: Extended-release formulations are designed to slow the absorption of pseudoephedrine into the bloodstream. This results in a lower peak plasma concentration (Cmax) and a more gradual onset of action compared to immediate-release (IR) formulations. The blunted peak concentration is associated with a reduced incidence and severity of stimulant-related CNS side effects like anxiety and insomnia. While ER formulations can reduce these stimulant effects, contraindications for use in children under 12 years of age should be noted.[13]
Q3: What are the key considerations when designing a study to compare the CNS side effect profiles of IR and ER pseudoephedrine formulations?
A3: A robust study design would be a randomized, double-blind, crossover study. Key considerations include:
-
Washout Period: An adequate washout period between treatments is essential to prevent carryover effects.
-
Standardized Dosing Times: Administering the last daily dose several hours before bedtime can help minimize the impact on sleep.[1]
-
Objective and Subjective Measures: Include both objective measures (e.g., actigraphy to monitor sleep patterns) and validated subjective rating scales (e.g., ISI, GAD-7) to assess CNS effects.
-
Pharmacokinetic Sampling: Correlating plasma concentrations of pseudoephedrine with the timing and severity of CNS side effects can provide valuable insights.
Q4: Are there any specific patient populations that are more susceptible to the CNS side effects of pseudoephedrine?
A4: Yes, certain populations are at a higher risk and may require special consideration or exclusion from studies:
-
Pediatric Patients: Children, especially those under 2 years of age, may be more sensitive to the effects of pseudoephedrine.[4] One study in children aged 6-11 reported insomnia in 34.4% and nervousness in 20.0% of those taking pseudoephedrine.[17]
-
Geriatric Patients: Older adults may be more susceptible to CNS side effects, including hallucinations and CNS depression, particularly with overdosage.[4]
-
Patients with Pre-existing Conditions: Individuals with hypertension, cardiovascular disease, hyperthyroidism, glaucoma, or a history of anxiety or panic disorders should be excluded from studies not specifically designed to evaluate these populations due to an increased risk of adverse events.[18]
-
Patients on Concomitant Medications: Co-administration with other stimulants (e.g., caffeine, ADHD medications) or monoamine oxidase inhibitors (MAOIs) can potentiate the CNS effects of pseudoephedrine and should be an exclusion criterion.[13]
Data Presentation
Table 1: Incidence of CNS Side Effects of Pseudoephedrine in a Pediatric Population (6-11 years)
| CNS Side Effect | Pseudoephedrine (30 mg) | Placebo |
| Insomnia | 34.4% | 38.9% |
| Nervousness | 20.0% | 23.6% |
| Somnolence | 71.9% | 63.9% |
Source: A Multicenter, Randomized, Placebo-Controlled Study of Pseudoephedrine for the Temporary Relief of Nasal Congestion in Children With the Common Cold[17]
Table 2: User-Reported CNS Side Effects of Pseudoephedrine (All Formulations)
| CNS Side Effect | Percentage of Users Reporting |
| Anxiety | 11.5% |
| Insomnia | 9.4% |
| Drowsiness | 4.2% |
| Tremors | 4.2% |
| Dizziness | 3.1% |
Source: Drugs.com user reviews. Note: This data is not from a controlled clinical trial.[19]
Experimental Protocols
Protocol for Assessing Insomnia Severity
-
Administration: The 7-item self-report questionnaire should be administered at baseline (prior to the first dose) and at pre-defined time points post-dose (e.g., at the end of each treatment day and at the end of the study).
-
Scoring: Each of the 7 items is rated on a 5-point Likert scale (0 = not at all, 4 = extremely). The total score ranges from 0 to 28.
-
Interpretation of Scores:
-
0-7: No clinically significant insomnia
-
8-14: Subthreshold insomnia
-
15-21: Clinical insomnia (moderate severity)
-
22-28: Clinical insomnia (severe)
-
-
Data Analysis: The change from baseline in the total ISI score will be the primary endpoint for insomnia assessment.
Protocol for Assessing Anxiety
-
Instrument: Generalized Anxiety Disorder 7-item (GAD-7) scale.[9][10][11]
-
Administration: The 7-item self-report questionnaire should be administered at baseline and at the end of each treatment period.
-
Scoring: Each of the 7 items is rated on a 4-point Likert scale (0 = not at all, 3 = nearly every day). The total score ranges from 0 to 21.
-
Interpretation of Scores:
-
0-4: Minimal anxiety
-
5-9: Mild anxiety
-
10-14: Moderate anxiety
-
15-21: Severe anxiety
-
-
Data Analysis: The change from baseline in the total GAD-7 score will be the primary endpoint for anxiety assessment. A score of 8 or greater can be used as a cut-off to identify probable cases of GAD for further evaluation.[11]
Visualizations
Caption: Pseudoephedrine's CNS stimulation pathway.
Caption: Experimental workflow for assessing CNS side effects.
Caption: Logical relationship of mitigation strategies.
References
- 1. medshadow.org [medshadow.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medcentral.com [medcentral.com]
- 4. drugs.com [drugs.com]
- 5. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 6. The Insomnia Severity Index: Psychometric Indicators to Detect Insomnia Cases and Evaluate Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. corpus.ulaval.ca [corpus.ulaval.ca]
- 9. parinc.com [parinc.com]
- 10. Protocol for a randomised controlled trial investigating the effectiveness of an online e health application for the prevention of Generalised Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generalized Anxiety Disorder 7-item (GAD-7) - Mental Health Screening - National HIV Curriculum [hiv.uw.edu]
- 12. dovepress.com [dovepress.com]
- 13. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. PRAC starts safety review of pseudoephedrine-containing medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 17. A Multicenter, Randomized, Placebo‐Controlled Study of Pseudoephedrine for the Temporary Relief of Nasal Congestion in Children With the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. drugs.com [drugs.com]
Technical Support Center: Optimizing Dosage in Preclinical Studies to Avoid Terfenadine-like Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on designing and executing preclinical studies to identify and mitigate potential cardiotoxicity associated with hERG channel inhibition, using terfenadine (B1681261) as a case study.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Terfenadine Toxicity
Q1: What is the primary mechanism of terfenadine cardiotoxicity?
A1: The primary mechanism of terfenadine-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is critical for the repolarization phase of the cardiac action potential.[1] Inhibition of the hERG channel's function, which mediates the rapid delayed rectifier potassium current (IKr), leads to a prolongation of the QT interval on an electrocardiogram (ECG).[4][5] This delay in ventricular repolarization increases the risk of a life-threatening polymorphic ventricular arrhythmia known as Torsades de Pointes (TdP).[1][5] It is crucial to note that the parent compound, terfenadine, is a potent hERG blocker, while its primary metabolite, fexofenadine, is significantly less cardiotoxic.[6][7]
Q2: Why is it important to screen for terfenadine-like toxicity early in drug development?
A2: Early screening is critical because cardiotoxicity is a leading cause of drug attrition during preclinical and clinical development.[8] Identifying hERG channel liability before extensive resources are invested allows for the selection of safer lead candidates or the implementation of mitigation strategies. Regulatory agencies, guided by the International Council for Harmonisation (ICH) guidelines S7B and E14, mandate rigorous assessment of a drug's potential to cause QT prolongation.[4][9][10] Early identification and characterization of this risk are essential for a successful Investigational New Drug (IND) application.
Section 2: In Vitro hERG Assay
Q3: We are seeing a high degree of variability in our hERG IC50 values for our compound. What could be the cause?
A3: High variability in hERG IC50 values can stem from several factors:
-
Compound Stability and Solubility: Poorly soluble compounds may precipitate in the aqueous buffer systems of automated patch-clamp assays, leading to an underestimation of the true concentration at the channel site.[1] Visually inspect solutions and consider using a surfactant like Pluronic F-68 to improve solubility.
-
Binding Kinetics: Some compounds, like terfenadine, exhibit slow binding kinetics.[3] If the incubation time is too short, the blocking effect will not reach a steady state, resulting in an artificially high IC50. Ensure your protocol allows for sufficient drug exposure time to reach equilibrium.[3]
-
Temperature Sensitivity: The potency of some hERG blockers is temperature-dependent.[11] Conducting assays at near-physiological temperatures (35-37°C) is recommended for greater clinical relevance and can impact IC50 values compared to room temperature assays.[12]
-
Voltage Protocol: The specific voltage protocol used to elicit hERG currents can influence the measured block. Different protocols can favor different channel states (open, inactivated), and drug binding can be state-dependent.[13] Using standardized protocols, such as those proposed by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is recommended for consistency.[2][14]
Q4: Our terfenadine positive control is showing a much weaker hERG block (higher IC50) than expected from the literature. How can we troubleshoot this?
A4: This is a common issue and can often be traced back to experimental conditions:
-
Inadequate Exposure Time: Terfenadine is known to reach its steady-state block slowly.[3] Ensure your protocol includes a prolonged drug application time (e.g., several minutes) for each concentration to allow for equilibrium to be reached.
-
Extracellular Potassium Concentration: The sensitivity of the hERG channel to blockers can be influenced by the extracellular potassium concentration ([K+]e).[13] Higher [K+]e can reduce the sensitivity to some drugs. Verify that your external solution composition is consistent with standard protocols. For example, one study reported an 8-fold increase in the terfenadine IC50 when [K+]e was raised from 2 mM to 96 mM.[13]
-
Cell Health and Recording Quality: Ensure the cells used for patching are healthy and that you have a high-quality giga-ohm seal. Poor cell health or a leaky seal can lead to unstable recordings and inaccurate current measurements.[14]
-
Vehicle Effects: If using a solvent like DMSO, ensure the final concentration is low (typically ≤0.1%) and consistent across all wells, including controls, as higher concentrations can affect channel function.
Section 3: In Vivo Cardiovascular Studies
Q5: How do we design a dose-ranging study in a non-rodent species (e.g., dogs) to establish a safe dose?
A5: A well-designed dose-range finding (DRF) study is crucial for selecting appropriate doses for pivotal GLP toxicology and safety pharmacology studies.[15][16] The primary goals are to determine the Maximum Tolerated Dose (MTD) and to characterize the dose-response relationship for both efficacy and toxicity.[15]
-
Dose Selection: Start with a wide range of doses. The high dose should aim to identify the MTD, which is the highest dose that does not cause severe toxicity or unacceptable adverse effects.[15] Low and mid-doses can be successive half-log intervals of the high dose.[16]
-
Animal Model: Conscious, telemetered beagle dogs are a standard and recommended model for cardiovascular safety pharmacology studies as their cardiac physiology shares similarities with humans.[5][17][18][19]
-
Endpoints: The core battery of endpoints should include continuous monitoring of ECG (for QT, QTc, PR, QRS intervals), heart rate, and arterial blood pressure.[17][20]
-
Pharmacokinetics (PK): It is essential to collect blood samples at multiple time points to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This allows you to correlate drug exposure (Cmax, AUC) with any observed cardiovascular effects.[15][21]
-
Data Analysis: Analyze the relationship between dose, plasma concentration, and changes in cardiovascular parameters to identify a potential safety margin.
Q6: We observed QT prolongation in our dog study, but there was also a significant increase in heart rate. How do we interpret these results?
A6: This is a critical point of interpretation. An increased heart rate can shorten the QT interval, potentially masking a drug-induced prolongation effect. Conversely, some heart rate correction formulas can over-correct at high heart rates.
-
Heart Rate Correction: It is essential to apply a heart rate correction to the QT interval (QTc). Several formulas exist (e.g., Bazett, Fridericia, Van de Water). For dogs, formulas like Van de Water's or Fridericia's have been suggested to be more appropriate than Bazett's, which can over-correct at high heart rates.[22][23] It is often recommended to analyze the data using multiple correction formulas and to assess individual animal data.
-
PK/PD Modeling: The most robust approach is to use PK/PD modeling to characterize the relationship between drug concentration and QTc, while accounting for the influence of heart rate. This can help dissect the direct effect of the drug on repolarization from the indirect effects of heart rate changes.[19]
-
Mechanism of Heart Rate Increase: Determine if the heart rate increase is a primary pharmacological effect of the drug or a secondary reflex tachycardia in response to a drop in blood pressure (vasodilation). Understanding the mechanism is key to interpreting the overall cardiovascular risk.
Data Presentation
Table 1: In Vitro Potency of Terfenadine on the hERG Channel
| Cell Line | Method | Temperature | IC50 / Kd | Reference |
| Xenopus oocytes | Two-microelectrode voltage clamp | Not Specified | Kd: 350 nmol/L | [13] |
| Xenopus oocytes (2 mM [K+]e) | Two-microelectrode voltage clamp | Not Specified | IC50: 350 nmol/L | [13] |
| Xenopus oocytes (96 mM [K+]e) | Two-microelectrode voltage clamp | Not Specified | IC50: 2.8 µmol/L | [13] |
| HEK293 | Automated Patch Clamp | 37°C | IC50: 30.6 nM | [24] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Table 2: Terfenadine Doses and Effects in Preclinical In Vivo Studies
| Species | Dose | Route | Observed Effects | Reference |
| Dog | 6.6 mg/kg to 557 mg/kg | Oral (accidental exposure) | Toxicosis, including CNS excitation (anxiety, ataxia, convulsions). | [25] |
| Dog | 30 mg/kg/day (2 years) | Oral | No adverse effects reported in preclinical safety studies. | [25] |
| Dog | 100 mg/kg/day | Oral | Ataxia, trembling, rigidity, weakness, disorientation, or convulsions. | [25] |
| Guinea Pig | 10 mg/kg | Intravenous | Significant QTc interval prolongation, bradycardia, hypotension. | [26] |
| Guinea Pig | 60 mg | Oral | No adverse QTc effects when given alone; significant QTc prolongation when co-administered with ketoconazole. | [26] |
Experimental Protocols
Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition
This protocol provides a general framework for assessing hERG channel inhibition using an automated patch-clamp system.
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the appropriate extracellular solution to the concentration recommended by the instrument manufacturer.
-
-
Solutions:
-
Extracellular Solution (Example): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (Example): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH adjusted to 7.2 with KOH.
-
Test Compound Preparation: Prepare stock solutions of the test compound (and terfenadine as a positive control) in 100% DMSO. Make serial dilutions to achieve final concentrations in the extracellular solution, ensuring the final DMSO concentration is ≤0.1%.
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with solutions.
-
Add cell suspension to the system. The instrument will automatically capture cells and form giga-ohm seals.
-
Establish a whole-cell configuration.
-
Temperature Control: Set the recording chamber to a physiological temperature (e.g., 37°C).[2]
-
Voltage Protocol: Apply a standardized voltage-clamp protocol to elicit hERG currents. A common protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV or +40 mV to activate and then inactivate the channels, followed by a repolarizing step to approximately -50 mV to measure the peak tail current.[3][14][24]
-
Data Acquisition:
-
Record baseline currents in vehicle solution until a stable recording is achieved (e.g., <10% rundown over several minutes).[14]
-
Apply increasing concentrations of the test compound, allowing sufficient time at each concentration for the block to reach a steady state.[3]
-
Perform a final washout step with the vehicle solution.
-
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline (vehicle) current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Cardiovascular Safety Study in Conscious Telemetered Dogs
This protocol outlines a typical study to assess the effects of a test compound on cardiovascular parameters in conscious dogs.
-
Animal Preparation:
-
Use purpose-bred male and female beagle dogs.
-
Animals should be surgically implanted with a telemetry device capable of measuring ECG, blood pressure, and temperature.[5][20] Allow for a sufficient recovery period (e.g., at least 4 weeks) post-surgery.[20]
-
Acclimatize animals to the study environment and procedures.
-
-
Study Design:
-
Use a crossover design (e.g., Latin square) where each animal receives the vehicle and multiple dose levels of the test compound in different periods, separated by an adequate washout period.[27] A typical study might include a vehicle control and 3 dose levels (low, mid, high).
-
Terfenadine can be used as a positive control in a separate arm of the study or as a validation of the model's sensitivity.
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer the test compound via the intended clinical route (e.g., oral gavage).
-
Data Collection: Continuously record telemetry data from a pre-dose baseline period (e.g., 24 hours) through to at least 24 hours post-dose.[18][28]
-
Pharmacokinetic Sampling: Collect blood samples at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) for analysis of drug plasma concentrations.
-
-
Data Analysis:
-
Extract key cardiovascular parameters from the continuous data, typically averaged over specific time intervals (e.g., 10-30 minutes).
-
ECG Analysis: Measure RR, PR, QRS, and QT intervals. Correct the QT interval for heart rate using an appropriate formula for dogs (e.g., Van de Water's).
-
Hemodynamic Analysis: Calculate heart rate (from the RR interval), systolic, diastolic, and mean arterial pressure.
-
Statistical Analysis: Compare the changes from baseline for each dose group to the vehicle control group.
-
PK/PD Analysis: Correlate plasma concentrations of the test compound with changes in QTc and other parameters to establish an exposure-response relationship.
-
Mandatory Visualizations
Caption: Mechanism of terfenadine-induced cardiotoxicity.
Caption: Workflow for preclinical cardiac safety assessment.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 6. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fexofenadine: new preparation. Terfenadine, without cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.inotiv.com [blog.inotiv.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. altasciences.com [altasciences.com]
- 18. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 19. Identifying the translational gap in the evaluation of drug-induced QTc interval prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noblelifesci.com [noblelifesci.com]
- 22. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 23. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of Terfenadine and Pentamidine on the hERG Channel and Its Intracellular Trafficking: Combined Analysis with Automated Voltage Clamp and Confocal Microscopy [jstage.jst.go.jp]
- 25. avmajournals.avma.org [avmajournals.avma.org]
- 26. Cardiotoxic and drug interaction profile of the second generation antihistamines ebastine and terfenadine in an experimental animal model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
refining experimental conditions to study CYP3A4-terfenadine interactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental conditions for studying the interaction between CYP3A4 and its probe substrate, terfenadine (B1681261).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of terfenadine mediated by CYP3A4?
A1: Terfenadine undergoes extensive first-pass metabolism primarily by CYP3A4.[1][2] The two main initial metabolic routes are C-hydroxylation of the t-butyl group to form terfenadine alcohol (hydroxyterfenadine) and N-dealkylation to form azacyclonol.[1][3] The terfenadine alcohol is subsequently oxidized, also by CYP3A4, to the pharmacologically active, non-cardiotoxic metabolite, terfenadine acid (fexofenadine).[2][3]
Q2: Why is studying the CYP3A4-mediated metabolism of terfenadine important?
A2: Inhibition of CYP3A4 can lead to a decrease in terfenadine metabolism, resulting in elevated plasma concentrations of the parent drug.[2] Unmetabolized terfenadine has been associated with a risk of serious cardiotoxicity, specifically QT interval prolongation and torsades de pointes.[1] Therefore, using terfenadine as a probe substrate for CYP3A4 is crucial for assessing the potential of new chemical entities to cause drug-drug interactions.
Q3: What are the typical kinetic parameters (Km and Vmax) for terfenadine metabolism by CYP3A4?
A3: The kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzyme). However, reported apparent Michaelis-Menten constant (Km) values for terfenadine metabolism in human liver microsomes are generally in the range of 9-18 µM.[1][4] For instance, one study reported an apparent Km of 11 ± 5 µM for N-dealkylation and 18 ± 3 µM for C-hydroxylation.[1] Another study using human liver microsomes found a Km of 9.58 ± 2.79 µM for the overall consumption of terfenadine.[4]
Q4: What are the most common in vitro systems used to study this interaction?
A4: The most common in vitro systems include human liver microsomes (HLMs), recombinant human CYP3A4 enzymes (supersomes), and intact cellular systems like primary human hepatocytes or immortalized cell lines (e.g., HepG2).[3][4][5] HLMs provide a physiologically relevant environment with other metabolizing enzymes, while recombinant systems allow for the specific investigation of CYP3A4's role. Hepatocytes offer the advantage of intact cellular structures and the inclusion of uptake and efflux transporters.[5]
Q5: Which analytical techniques are most suitable for quantifying terfenadine and its metabolites?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[3][6] For detection, mass spectrometry (LC-MS) offers high sensitivity and specificity for identifying and quantifying the parent drug and its various metabolites.[4] Fluorescence detection can also be used, providing good selectivity for certain compounds.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in metabolite formation between experiments. | Inconsistent microsomal protein concentrations. Pipetting errors. Degradation of NADPH. Variability in incubation time or temperature. | Ensure accurate protein quantification (e.g., Bradford or BCA assay). Use calibrated pipettes. Prepare NADPH solutions fresh daily and keep on ice. Use a temperature-controlled incubator/water bath and a precise timer. |
| No or very low metabolite formation detected. | Inactive enzyme (CYP3A4). Incorrect buffer pH. Insufficient NADPH. Substrate or inhibitor precipitation. Analytical instrument sensitivity issues. | Use a new lot of microsomes or recombinant enzyme and verify its activity with a positive control substrate. Ensure the buffer pH is optimal (typically pH 7.4).[1] Check the concentration and purity of the NADPH. Ensure the final concentration of organic solvent (e.g., methanol, DMSO) is low (<1%) to prevent precipitation. Optimize MS parameters or check the detector on the HPLC. |
| Observed inhibition is much weaker than expected for a known inhibitor. | Inhibitor is not pre-incubated with microsomes (for time-dependent inhibitors). Substrate concentration is too high relative to the Ki of the inhibitor. Inhibitor has low solubility. | For time-dependent inhibitors like troleandomycin, pre-incubate the inhibitor with microsomes and NADPH before adding terfenadine.[8] Use a terfenadine concentration at or below the Km value to maximize sensitivity to competitive inhibition. Check the solubility of the inhibitor in the final incubation mixture. |
| Metabolite profile does not match literature. | Involvement of other CYP isoforms. Contamination of reagents. Incorrect identification of metabolite peaks. | While CYP3A4 is predominant, other enzymes like CYP2D6 may contribute to a lesser extent.[9][10] Use specific inhibitors or recombinant enzymes to confirm the role of CYP3A4. Run blank samples to check for contamination. Use authentic metabolite standards for positive identification of HPLC or LC-MS peaks. |
| Matrix effects in LC-MS analysis. | Interference from components in the microsomal or cellular lysate. | Use solid-phase extraction (SPE) or liquid-liquid extraction for sample cleanup.[6] Incorporate a stable isotope-labeled internal standard for both terfenadine and its key metabolites to normalize for matrix effects. |
Data Presentation: Kinetic Parameters of Terfenadine Metabolism
The following table summarizes published kinetic data for CYP3A4-mediated terfenadine metabolism.
| Experimental System | Metabolic Pathway | Km (µM) | Vmax (pmol/min/nmol CYP) | Reference |
| Human Liver Microsomes | Parent Drug Consumption | 9.58 ± 2.79 | 801 ± 78.3 | [4] |
| Human Liver Microsomes | t-butyl hydroxylation (M4) | 12.9 ± 3.74 | 643 ± 62.5 | [4] |
| Recombinant CYP3A4 | Parent Drug Consumption | 14.1 ± 1.13 | 1670 ± 170 | [4] |
| Recombinant CYP3A4 | t-butyl hydroxylation (M4) | 30.0 ± 2.55 | 1050 ± 141 | [4] |
| Human Liver Microsomes | N-dealkylation | 11 ± 5 | Not Reported | [1] |
| Human Liver Microsomes | C-hydroxylation | 18 ± 3 | Not Reported | [1] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
1. Objective: To determine the inhibitory potential (IC50) of a test compound on terfenadine metabolism.
2. Materials:
- Human Liver Microsomes (HLMs)
- Terfenadine (Substrate)
- Test Compound (Inhibitor)
- Ketoconazole (Positive Control Inhibitor)
- Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)[1]
- NADPH (Cofactor)
- Acetonitrile (B52724) (Quenching Solution)
- Internal Standard (e.g., Labetalol)
3. Procedure:
- Prepare a master mix containing HLMs (final concentration e.g., 0.5 mg/mL) in potassium phosphate buffer.[1]
- Add the test compound at various concentrations (e.g., 0.1 to 100 µM) or the positive control (ketoconazole) to the reaction tubes. Include a vehicle control (e.g., methanol, DMSO).
- Pre-warm the tubes at 37°C for 5 minutes.
- Initiate the reaction by adding terfenadine (at a concentration near its Km, e.g., 10 µM).
- Immediately after adding the substrate, add NADPH (final concentration e.g., 1 mM) to start the enzymatic reaction.[1]
- Incubate at 37°C for a predetermined time (e.g., 10-30 minutes, within the linear range of metabolite formation).
- Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
- Transfer the supernatant to HPLC vials for analysis.
4. Data Analysis:
- Quantify the formation of a major metabolite (e.g., terfenadine alcohol) using a validated LC-MS method.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Terfenadine Metabolic Pathway by CYP3A4
Caption: Metabolic conversion of terfenadine by CYP3A4.
General Workflow for a CYP3A4 Inhibition Assay
Caption: Standard workflow for an in vitro CYP3A4 inhibition assay.
References
- 1. Terfenadine-antidepressant interactions: an in vitro inhibition study using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of terfenadine block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of terfenadine by a purified recombinant fusion protein containing cytochrome P4503A4 and NADPH-P450 reductase. Comparison to human liver microsomes and precision-cut liver tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of drug interactions in intact hepatocytes: Inhibitors of terfenadine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of terfenadine and terfenadine acid metabolite in plasma using solid-phase extraction and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6. | Semantic Scholar [semanticscholar.org]
- 10. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Histamine Challenge Tests with Terfenadine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of histamine (B1213489) challenge tests, particularly when investigating the effects of antihistamines like terfenadine (B1681261).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of terfenadine in a histamine challenge test?
A1: Terfenadine is a potent and selective antagonist of the histamine H1 receptor.[1] It acts as a prodrug and is metabolized in the liver to its active form, fexofenadine.[2] In a histamine challenge test, terfenadine or its active metabolite competitively binds to H1 receptors on various cells, such as smooth muscle and endothelial cells, preventing histamine from binding and eliciting a response, like the characteristic wheal and flare in a skin test.[1][3]
Q2: What are the common causes of high variability in histamine challenge test results?
A2: High variability in histamine challenge tests can stem from several factors:
-
Inter-operator variability: Differences in the technique of applying histamine, such as the pressure used in a skin prick test, can significantly affect the results.[4][5]
-
Patient-specific factors: Age, gender, and BMI can influence the response to histamine.[6][7] Skin reactivity can also vary depending on the time of day and the location of the test on the body.[5][6]
-
Environmental factors: Recent viral infections can temporarily increase airway responsiveness in bronchial challenges.[8]
-
Medications: Concurrent use of other medications that affect the immune or nervous systems can interfere with the results.[6][8]
Q3: How long before a histamine challenge test should a subject discontinue terfenadine or other antihistamines?
A3: Antihistamines must be discontinued (B1498344) for a sufficient period before a histamine challenge test to ensure that the drug does not interfere with the results. For many antihistamines, a washout period of at least 4 to 5 days is recommended.[6] However, some long-acting antihistamines may require a longer washout period.[6] For terfenadine, its suppressive effect on the histamine-induced wheal and flare can persist for an extended duration.[6] Therefore, a washout period of at least 7 days is advisable.[9]
Q4: Can the histamine concentration used in the test affect reproducibility?
A4: Yes, the concentration of histamine can impact the reproducibility of the test. Using a higher concentration of histamine, such as 10 mg/ml, has been shown to produce more consistent wheal reactions compared to lower concentrations like 1 mg/ml.[10][11]
Q5: What are the expected effects of terfenadine on the wheal and flare response?
A5: Terfenadine significantly suppresses the wheal and flare response induced by histamine. Studies have shown that terfenadine can reduce the area and perimeter of both the wheal and flare.[12][13] The inhibitory effect is dose-dependent and can last for up to 24 hours after a single dose.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent Wheal and Flare Size in Cutaneous Histamine Challenge
| Potential Cause | Troubleshooting Step |
| Inter-operator variability in skin prick technique. | Standardize the skin prick test procedure. Ensure all operators are trained on the same technique, applying consistent pressure and using the same type of lancet.[4] |
| Variability in skin reactivity. | Conduct tests at the same time of day to minimize circadian variations in skin response.[6] Use a consistent location on the body for all tests, as skin reactivity can differ between sites.[5] |
| Inconsistent histamine application. | Use a calibrated device to apply a consistent volume of histamine solution for each test. |
| Subject's skin condition. | Ensure the test area is free of any skin conditions, such as dermatographism, which can cause a wheal in the negative control.[14] |
Issue 2: Unexpectedly Low or No Response to Histamine (False Negative)
| Potential Cause | Troubleshooting Step |
| Inadequate washout of antihistamines. | Confirm that the subject has adhered to the required washout period for all antihistamines, including terfenadine.[6] |
| Poor quality or low potency histamine solution. | Use a fresh, properly stored, and validated histamine solution. Unrefrigerated extracts can lose potency.[6] |
| Decreased skin reactivity. | Be aware that skin reactivity can be lower in infants and the elderly.[6] Consider using a higher concentration of histamine as a positive control.[10] |
| Improper test administration. | Ensure the skin prick is performed correctly to introduce the histamine into the epidermis. |
Issue 3: High Variability in Bronchial Histamine Challenge Results
| Potential Cause | Troubleshooting Step |
| Recent respiratory infection. | Postpone the test if the subject has had a recent viral infection, as this can temporarily increase airway hyperresponsiveness.[8] |
| Inconsistent nebulizer output. | Calibrate and standardize the nebulizer to ensure consistent delivery of the histamine aerosol. |
| Variability in inhalation technique. | Instruct the subject on a consistent breathing pattern during the challenge. Tidal breathing for a set duration is a common method.[8] |
| Subject's medication and caffeine (B1668208) intake. | Ensure the subject has avoided bronchodilators, inhaled steroids, and caffeine for the specified period before the test.[9] |
Quantitative Data Summary
Table 1: Effect of Terfenadine on Histamine-Induced Wheal and Flare Response
| Terfenadine Dose | Time After Dosing | Mean Wheal Area Inhibition (%) | Mean Flare Area Inhibition (%) | Reference |
| 60 mg | 4 hours | ~90% | Not specified | [13] |
| 200 mg | 4 hours | ~90% | Not specified | [13] |
| 120 mg | 12 hours | Significant | Significant | [12] |
| 120 mg | 18 hours | Significant | Significant | [12] |
| 120 mg | 24 hours | Significant | Significant | [12] |
Table 2: Reproducibility of Histamine Skin Prick Test
| Histamine Concentration | Parameter | Coefficient of Variation (%) | Reference |
| 1 mg/ml | Wheal Area (< 15 mm²) | 30-60% | [10] |
| 5 mg/ml | Wheal Area (> 15 mm²) | 20-30% | [10] |
| 10 mg/ml | Wheal Area (> 15 mm²) | 20-30% | [10] |
Experimental Protocols
Protocol 1: Cutaneous Histamine Challenge (Skin Prick Test)
1. Subject Preparation:
-
Ensure the subject has discontinued all antihistamines and other interfering medications for the specified washout period.[6]
-
The subject should avoid caffeine and strenuous exercise on the day of the test.
-
The test should be performed on a clear area of skin, typically the volar surface of the forearm.[15]
2. Materials:
-
Histamine dihydrochloride (B599025) solutions (e.g., 1 mg/mL and 10 mg/mL in a suitable buffer).[10]
-
Negative control (e.g., saline or diluent).
-
Sterile, single-use skin prick lancets.
-
Marking pen and ruler or a digital imaging system for measuring wheal and flare size.
3. Procedure:
-
Clean the test area with an alcohol swab and allow it to dry.
-
Mark the test sites with a pen, ensuring they are at least 2 cm apart.[6]
-
Apply a small drop of the negative control, positive control (histamine), and any test solutions to the marked sites.
-
Using a new sterile lancet for each site, prick the skin through the drop of liquid.[15]
-
After one minute, gently wipe away the excess liquid.
-
Read the results at 15-20 minutes, which is typically the peak reaction time.[6]
-
Measure the largest diameter of the wheal and the surrounding flare.
Protocol 2: Bronchial Histamine Challenge
1. Subject Preparation:
-
The subject must be free from respiratory infections for at least 6 weeks prior to the test.[9]
-
A baseline spirometry (FEV1) should be performed to ensure it is within an acceptable range.[8]
-
The subject must withhold medications such as bronchodilators and inhaled corticosteroids for a specified period before the test.[9]
2. Materials:
-
A nebulizer system calibrated to deliver a known output.
-
Increasing concentrations of histamine solution.
-
Spirometer.
-
Emergency medical equipment and bronchodilators (e.g., albuterol).
3. Procedure:
-
The subject inhales an aerosol of a control solution (e.g., saline).
-
Spirometry is performed after a set time (e.g., 2 minutes).
-
The subject then inhales aerosols of progressively increasing concentrations of histamine.
-
Spirometry is repeated after each histamine concentration.
-
The test is stopped when the FEV1 has fallen by a predetermined amount (e.g., 20% from baseline) or the highest histamine concentration has been administered.
-
A bronchodilator is administered at the end of the test to reverse the bronchoconstriction.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Terfenadine's Site of Action.
References
- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. Reproducibility of skin sensitivity using a quantitative skin prick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Reproducibility of the skin prick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability of allergy skin testing [radoslawspiewak.net]
- 6. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 8. A double-blind, single-dose, crossover comparison of cetirizine, ebastine, epinastine, fexofenadine, terfenadine, and loratadine versus placebo: suppression of histamine-induced wheal and flare response for 24 h in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Reproducibility of histamine skin prick test. Inter- and intravariation using histamine dihydrochloride 1, 5, and 10 mg/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproducibility of Histamine Skin Prick Test | Semantic Scholar [semanticscholar.org]
- 12. Assessment of the duration of action of terfenadine on histamine induced weals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory activity of terfenadine on histamine-induced skin wheals in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atlantaallergydoctor.com [atlantaallergydoctor.com]
Technical Support Center: Enhancing the Predictive Value of Preclinical Cardiotoxicity Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the predictive value of preclinical cardiotoxicity models.
Frequently Asked Questions (FAQs)
Q1: Why do traditional animal models often fail to predict clinical cardiotoxicity?
A1: Traditional animal models have limitations in predicting human cardiotoxicity due to inherent inter-species differences in cardiac physiology, ion channel expression, and metabolic pathways.[1][2] These differences can lead to both false positives, where a compound is incorrectly flagged as cardiotoxic, and false negatives, where a truly cardiotoxic compound is missed.[1] Furthermore, animal studies are often conducted with high doses that may not be clinically relevant and the study designs can lack the rigor of clinical trials, such as blinding and hypothesis testing.[1]
Q2: What are the main advantages of using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in cardiotoxicity screening?
A2: hiPSC-CMs offer a more clinically relevant model as they are human-derived and recapitulate the genetic, biochemical, and electrophysiological properties of human heart cells.[3] They can be used to create patient-specific models, allowing for the investigation of individual differences in drug response and the potential for precision medicine.[4][5] These models are also amenable to high-throughput screening, enabling earlier and more efficient identification of potential cardiotoxic liabilities in the drug discovery pipeline.[6]
Q3: What is the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative and how is it improving cardiotoxicity prediction?
A3: The CiPA initiative is a paradigm shift in cardiac safety assessment, moving away from a sole reliance on the hERG assay and animal models towards a more comprehensive, mechanistically-based approach.[1][6] It integrates data from in vitro assays on multiple human cardiac ion channels with in silico computational models of the human ventricular cardiomyocyte to predict proarrhythmic risk.[1][7] This approach is expected to provide a more accurate assessment of a drug's proarrhythmic potential, reducing the unwarranted attrition of potentially valuable therapeutics.[6]
Q4: What are "organ-on-a-chip" models and how do they enhance cardiotoxicity assessment?
A4: Organ-on-a-chip models are microfluidic devices that culture living cells in a 3D microenvironment to mimic the structure and function of human organs, such as the heart.[8][9] These "heart-on-a-chip" platforms can recreate key physiological aspects like mechanical stretch and fluid flow, and allow for the co-culture of different cell types (e.g., cardiomyocytes, endothelial cells, fibroblasts) to better represent the complexity of the heart.[8][10] This provides a more physiologically relevant context for assessing a drug's impact on cardiac function and cell-cell interactions.[10][11]
Q5: What is the role of in silico modeling in modern cardiotoxicity prediction?
A5: In silico models are computational tools that can integrate data from various sources, including in vitro assays, to simulate the effects of a drug on cardiac electrophysiology.[12] They play a crucial role in the CiPA initiative by predicting the proarrhythmic risk of a compound based on its effects on multiple ion channels.[1] By incorporating inter-individual variability, these models can also help identify subpopulations that may be more susceptible to drug-induced arrhythmias.[12] Machine learning algorithms are also being increasingly used to predict various forms of cardiotoxicity based on a compound's chemical structure and biological data.[13][14]
Troubleshooting Guides
In Vitro hiPSC-Cardiomyocyte Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in beating rate between wells | - Inconsistent cell seeding density- Edge effects in the culture plate- Immature cardiomyocyte phenotype | - Ensure a homogenous cell suspension and use a calibrated pipette for seeding.- Avoid using the outer wells of the plate. Fill them with sterile media or PBS to maintain humidity.- Culture hiPSC-CMs for a longer duration (e.g., >30 days) to promote maturation. Consider using maturation media supplements.[15] |
| Compound shows no effect on cardiomyocyte function | - Low compound concentration- Poor compound solubility or stability- Insufficient treatment duration | - Perform a dose-response study to determine the optimal concentration range.- Check the solubility of the compound in the assay medium. Consider using a vehicle like DMSO at a final concentration of <0.1%.- Extend the incubation time (e.g., 24-72 hours) to allow for the manifestation of toxic effects.[15] |
| High background noise in calcium transient assays | - Inadequate dye loading- Phototoxicity or photobleaching- Suboptimal imaging parameters | - Optimize the concentration and incubation time of the calcium-sensitive dye.- Reduce the intensity and duration of light exposure. Use an anti-fade reagent if possible.- Adjust camera gain, exposure time, and frame rate to maximize the signal-to-noise ratio. |
| Arrhythmic or irregular beating in control wells | - Suboptimal culture conditions (temperature, CO2, pH)- Mycoplasma or other contamination- Spontaneous arrhythmias in some hiPSC-CM lines | - Ensure the incubator is properly calibrated and maintained. Use buffered media.- Regularly test cultures for mycoplasma contamination.- Characterize the baseline electrophysiological properties of the hiPSC-CM line. If spontaneous arrhythmias are common, consider using a different cell line. |
Organ-on-a-Chip Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty establishing a stable co-culture | - Incompatible cell seeding ratios- Suboptimal media formulation for all cell types- Poor cell adhesion to the chip material | - Titrate the seeding ratios of different cell types to find the optimal balance.- Test different media formulations or use a universal medium that supports the growth of all cell types.- Ensure proper coating of the chip channels with extracellular matrix proteins (e.g., fibronectin, laminin). |
| Leakage between microfluidic channels | - Improper device assembly- High perfusion rates causing excessive pressure- Delamination of the chip layers | - Double-check the assembly of the device according to the manufacturer's protocol.- Gradually increase the perfusion rate to allow the cells to adapt.- Inspect the chip for any signs of delamination before and during the experiment. |
| Air bubbles in the microfluidic channels | - Introduction of air during media changes or perfusion- Outgassing from the chip material | - Use degassed media and ensure a bubble-free connection of the tubing to the chip.- Prime the chip and tubing with media before introducing cells.- If bubbles appear, try to flush them out with a gentle increase in the flow rate. |
Quantitative Data Summary
Table 1: Comparison of Predictive Accuracy for Cardiotoxicity Models
| Model Type | Endpoint | Sensitivity | Specificity | Accuracy | Reference |
| In silico population of models | Torsade de Pointes (TdP) risk | - | - | 80.1% | [12] |
| Baseline in silico model | Torsade de Pointes (TdP) risk | - | - | 62.4% | [12] |
| hiPSC-CMs (HCI, CaT, ScreenSeq) at 10x Cmax | Structural/Functional Cardiotoxicity | 82% | 100% | 86% | [6] |
| hiPSC-CMs (HCI, CaT, ScreenSeq) at 25x Cmax | Structural/Functional Cardiotoxicity | 91% | 89% | 90% | [6] |
HCI: High-Content Imaging, CaT: Calcium Transience, ScreenSeq: High-Throughput RNA-Sequencing, Cmax: Maximum plasma concentration.
Key Experimental Protocols
Protocol 1: hiPSC-CM Cardiotoxicity Assessment using Multi-Electrode Array (MEA)
Objective: To assess the electrophysiological effects of a test compound on hiPSC-CMs.
Methodology:
-
Cell Culture: Plate hiPSC-CMs on fibronectin-coated MEA plates at a sufficient density to form a confluent, spontaneously beating monolayer. Culture the cells for at least 14-30 days to allow for functional maturation.
-
Baseline Recording: Record the baseline field potential duration (FPD) and beat rate of the cardiomyocytes for at least 10 minutes before compound addition.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Post-Dose Recording: After a 30-minute incubation period, record the FPD and beat rate for another 10 minutes.[16]
-
Data Analysis: Analyze the data to determine the concentration-dependent effects of the compound on FPD, beat rate, and the occurrence of arrhythmic events. Normalize the post-dose data to the baseline values for each well.
Protocol 2: Organ-on-a-Chip Model of Cardiotoxicity
Objective: To evaluate the cardiotoxic effects of a compound in a more physiologically relevant, multi-cellular environment.
Methodology:
-
Chip Preparation: Prime and coat the microfluidic channels of the organ-on-a-chip device with an appropriate extracellular matrix protein.
-
Cell Seeding: Seed hiPSC-CMs in one channel and human cardiac endothelial cells in an adjacent channel. Allow the cells to adhere and form confluent layers.
-
Perfusion and Stimulation: Perfuse the channels with culture medium at a low flow rate. If the system allows, apply cyclical mechanical stretch to mimic the beating of the heart.
-
Compound Perfusion: Introduce the test compound into the perfusion medium and monitor the cells for changes in viability, contractility, and barrier function of the endothelial layer.
-
Endpoint Analysis: After the desired exposure time, perform endpoint assays such as immunofluorescence staining for cell morphology, measurement of cardiac troponin release as a marker of cell injury, and assessment of changes in gene expression.
Visualizations
Caption: Integrated workflow for preclinical cardiotoxicity assessment.
Caption: Key signaling pathways in drug-induced cardiotoxicity.
References
- 1. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cardiac Tissue Models: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research [ar.iiarjournals.org]
- 6. Improved Predictive Power in Cardiac Risk Assessment - Evotec [evotec.com]
- 7. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Multi-Lineage Heart-Chip Models Drug Cardiotoxicity and Enhances Maturation of Human Stem Cell-Derived Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ittbiomed.com [ittbiomed.com]
- 12. Prediction of Drug-Induced Arrhythmogenic Risk Using In Silico Populations of Models | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Scientists use machine learning to predict major clinical forms of drug cardiotoxicity | EurekAlert! [eurekalert.org]
- 14. Machine Learning for Predicting Human Drug-Induced Cardiotoxicity: A Scoping Review [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
Technical Support Center: Optimizing Terfenadine Co-administration Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of terfenadine (B1681261) with other drugs.
Frequently Asked Questions (FAQs)
Q1: Why are co-administration studies with terfenadine important?
A1: Terfenadine is extensively metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] Co-administration with drugs that inhibit this enzyme can lead to a significant increase in the plasma concentration of unmetabolized terfenadine.[3][4][5] Elevated levels of the parent terfenadine compound are associated with a risk of serious cardiac adverse effects, including QTc interval prolongation and a life-threatening arrhythmia known as torsade de pointes.[5][6][7] Therefore, co-administration studies are crucial to identify potential drug-drug interactions that could compromise safety.
Q2: What are the primary metabolites of terfenadine and how are they formed?
A2: Terfenadine is primarily metabolized by CYP3A4 through two main pathways: C-hydroxylation to an alcohol intermediate which is then oxidized to the active, non-cardiotoxic carboxylic acid metabolite (fexofenadine), and N-dealkylation to an inactive metabolite, azacyclonol.[1][5][8] The formation of the terfenadine alcohol is about three times faster than that of azacyclonol.[1]
Q3: Which drugs are known to inhibit the metabolism of terfenadine?
A3: Several classes of drugs are known to be potent inhibitors of CYP3A4 and therefore inhibit terfenadine metabolism. These include:
-
Azole antifungals: such as ketoconazole (B1673606) and itraconazole.[5]
-
Macrolide antibiotics: such as erythromycin (B1671065) and clarithromycin.[5]
-
Certain antidepressants: including nefazodone (B1678010) and sertraline.[5]
-
It is also important to note that grapefruit juice can inhibit terfenadine metabolism.
Q4: My in vitro results show weak inhibition of terfenadine metabolism, but I'm still concerned about in vivo effects. What should I consider?
A4: Even weak in vitro inhibition can sometimes translate to a clinically significant interaction in vivo. Factors to consider include:
-
Therapeutic plasma concentrations of the inhibitor: A weak inhibitor that reaches high concentrations in the body may still cause a significant interaction.
-
Patient-specific factors: Genetic variability in CYP3A4 expression and activity, as well as underlying liver conditions, can influence the extent of the drug-drug interaction.
-
Lipophilicity of the inhibitor: Highly lipophilic drugs may accumulate in the liver, leading to higher localized concentrations at the site of metabolism than what is observed in plasma.
Q5: How can I assess the cardiotoxic potential of a terfenadine drug-drug interaction?
A5: The primary method is to measure the QTc interval on an electrocardiogram (ECG).[6][9] A significant prolongation of the QTc interval is a key indicator of increased risk for cardiac arrhythmias.[6][10] In preclinical studies, animal models, such as the guinea pig, can be used to assess cardiotoxic effects.[1]
Troubleshooting Guides
Problem 1: High variability in my in vitro terfenadine metabolism assay results.
-
Possible Cause: Inconsistent quality or activity of human liver microsomes.
-
Troubleshooting Steps:
-
Ensure consistent sourcing and lot-to-lot qualification of human liver microsomes.
-
Pre-test each new batch of microsomes with a known CYP3A4 substrate and inhibitor to verify activity.
-
Thaw microsomes on ice and use them promptly. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Substrate or inhibitor instability in the incubation buffer.
-
Troubleshooting Steps:
-
Prepare fresh solutions of terfenadine and the test inhibitor for each experiment.
-
Verify the stability of your compounds in the incubation buffer over the time course of the experiment.
-
-
Possible Cause: Issues with the analytical method (HPLC).
-
Troubleshooting Steps:
-
Ensure the HPLC method is properly validated for linearity, accuracy, and precision.
-
Check for interfering peaks from the vehicle (e.g., DMSO) or other components of the incubation mixture.
-
Use an appropriate internal standard to account for variations in sample processing and injection volume.
-
Problem 2: No significant QTc prolongation observed in my in vivo study despite evidence of a pharmacokinetic interaction.
-
Possible Cause: Insufficient statistical power.
-
Troubleshooting Steps:
-
Review the sample size calculation to ensure the study is adequately powered to detect a clinically meaningful change in QTc.
-
Consider a crossover study design to reduce inter-individual variability.
-
-
Possible Cause: Timing of ECG measurements.
-
Troubleshooting Steps:
-
Ensure that ECGs are recorded at the time of expected peak plasma concentration (Tmax) of terfenadine.
-
Collect ECGs at multiple time points post-dose to capture the full time course of any potential effect.
-
-
Possible Cause: High baseline variability in QTc intervals.
-
Troubleshooting Steps:
-
Obtain multiple baseline ECG recordings to establish a stable baseline for each subject.
-
Ensure subjects are in a rested and relaxed state during ECG recordings to minimize fluctuations due to autonomic tone.
-
Data Presentation
Table 1: In Vitro Inhibition of Terfenadine Metabolism by Antidepressants
| Inhibitor | Metabolic Pathway | Inhibition Constant (Ki) (μM) |
| Nefazodone | N-dealkylation | 10 ± 4 |
| C-hydroxylation | 41 ± 4 | |
| Sertraline | N-dealkylation | 10 ± 3 |
| C-hydroxylation | 67 ± 13 | |
| Fluoxetine | N-dealkylation | 68 ± 15 |
| C-hydroxylation | 310 ± 40 |
Data from an in vitro study using human liver microsomes.[5]
Table 2: Pharmacokinetic Interaction between Terfenadine and Erythromycin
| Parameter | Terfenadine Alone | Terfenadine + Erythromycin | % Change |
| Metabolite Cmax | - | - | +107% |
| Metabolite AUC | - | - | +170% |
Data from a study in healthy volunteers. Cmax (maximum concentration) and AUC (area under the curve) refer to the terfenadine metabolite.[11]
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential of a test compound on the CYP3A4-mediated metabolism of terfenadine.
Materials:
-
Pooled human liver microsomes
-
Terfenadine
-
Test inhibitor compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for HPLC analysis
-
HPLC system with UV or MS detector
Methodology:
-
Prepare a stock solution of terfenadine and the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes, terfenadine, and the test inhibitor (at various concentrations) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Quantify the formation of the terfenadine metabolite (e.g., fexofenadine) using a validated HPLC method.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolite formation) and subsequently the Ki value.
In Vivo Pharmacokinetic and Pharmacodynamic (QTc) Co-administration Study
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of terfenadine and its impact on the QTc interval in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy male and female volunteers. Obtain informed consent and perform a thorough medical screening, including a baseline ECG.
-
Treatment Periods:
-
Period 1: Subjects receive either the test drug or a placebo for a specified duration to reach steady-state concentrations. On the last day of this period, a single dose of terfenadine is co-administered.
-
Washout Period: A sufficient washout period is required between treatment periods to ensure complete elimination of all drugs.
-
Period 2: Subjects are crossed over to the alternate treatment (test drug or placebo) and the procedure is repeated.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before and after terfenadine administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze plasma samples for concentrations of terfenadine and its major metabolite using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacodynamic Assessment (ECG):
-
Record triplicate 12-lead ECGs at the same time points as the pharmacokinetic blood draws.
-
Measure the QT interval and correct for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for terfenadine and its metabolite in the presence and absence of the co-administered drug.
-
Compare the mean QTc intervals between the treatment groups at each time point.
-
Perform statistical analysis to determine the significance of any observed differences.
-
Visualizations
Caption: Terfenadine Metabolism Pathway.
Caption: In Vitro CYP3A4 Inhibition Assay Workflow.
Caption: Troubleshooting High In Vitro Variability.
References
- 1. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6. | Semantic Scholar [semanticscholar.org]
- 3. Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Terfenadine-antidepressant interactions: an in vitro inhibition study using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug interactions associated with terfenadine and related nonsedating antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dose-response relation between terfenadine (Seldane) and the QTc interval on the scalar electrocardiogram: distinguishing a drug effect from spontaneous variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug‐Induced QT Prolongation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Differentiating Terfenadine and Fexofenadine Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in refining experimental methods to differentiate the effects of terfenadine (B1681261) and its active metabolite, fexofenadine (B15129).
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological difference between terfenadine and fexofenadine?
A1: The primary difference lies in their cardiac safety profiles. Terfenadine is a pro-drug that, at sufficiently high concentrations, can block the human Ether-à-go-go-Related Gene (hERG) potassium channel in the heart.[1][2][3][4][5] This blockade can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[1][2][3][4] Fexofenadine is the active metabolite of terfenadine and is responsible for the desired antihistaminic effects.[6][7][8] Crucially, fexofenadine does not block the hERG channel and is therefore not associated with this cardiotoxicity.[1][2][3][8][9]
Q2: Why is it important to differentiate between the two compounds in our experiments?
A2: Differentiating between terfenadine and fexofenadine is critical for several reasons:
-
Safety Assessment: In pre-clinical and clinical studies, it is imperative to ensure that terfenadine is not accumulating to toxic levels. This is particularly important when investigating drug-drug interactions that may inhibit the metabolism of terfenadine to fexofenadine.[1][2][4]
-
Pharmacokinetic (PK) Studies: Accurate measurement of both the parent drug (terfenadine) and its active metabolite (fexofenadine) is essential for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic (PD) Studies: To accurately correlate the observed antihistaminic effects with the concentration of the active moiety, it is necessary to measure fexofenadine levels.
Q3: What are the main analytical techniques to distinguish and quantify terfenadine and fexofenadine in biological samples?
A3: The most common and reliable analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC, can effectively separate terfenadine and fexofenadine.[10][11][12][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of terfenadine and fexofenadine in complex biological matrices like plasma and urine.[14][15][16][17][18]
-
Chiral Chromatography: Since terfenadine is a racemic mixture, chiral HPLC can be used to separate its enantiomers.[10][11][12][19] This can be important as there might be stereoselective metabolism.[11]
Troubleshooting Guides
Guide 1: In Vitro hERG Channel Assays
Issue: High variability or rundown in patch-clamp recordings for hERG inhibition.
Possible Causes & Solutions:
-
Cell Line Health: The health and passage number of the cell line expressing hERG channels (e.g., HEK293 or CHO cells) are critical.
-
Solution: Use cells at a low passage number and ensure they are healthy and have a high level of hERG expression. If expression is low, incubating cells at a lower temperature (e.g., 8°C for 1-3 hours) after harvesting may improve current amplitudes.[20]
-
-
Current Rundown: The hERG current can decrease over the course of an experiment (rundown).[21][22]
-
Voltage Protocol: An inappropriate voltage protocol can lead to inconsistent results.
-
Solution: Use a standardized voltage protocol. A common protocol involves a holding potential of -80 mV, followed by a depolarization step to +20 mV or +40 mV to activate and then inactivate the channels, and a repolarization step to a negative potential (e.g., -50 mV) to measure the tail current.[20]
-
-
Leak Currents: Large leak currents can obscure the hERG signal.
-
Solution: Add a short step to a potential where hERG channels are closed (e.g., -120 mV for 50 msec) before the depolarization step to allow for leak subtraction.[21]
-
Issue: Difficulty in establishing a clear dose-response curve for terfenadine.
Possible Causes & Solutions:
-
Compound Precipitation: Terfenadine is lipophilic and may precipitate out of solution at higher concentrations, especially in aqueous buffers.
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and be mindful of the final solvent concentration in the assay buffer. Visually inspect solutions for any signs of precipitation.
-
-
Slow Binding Kinetics: Terfenadine may have slow on- and off-rates for binding to the hERG channel.
-
Solution: Increase the incubation time at each concentration to ensure that the binding has reached equilibrium before taking measurements.
-
Guide 2: Analytical Chromatography (LC-MS/MS)
Issue: Poor separation or peak tailing for terfenadine and fexofenadine.
Possible Causes & Solutions:
-
Mobile Phase Composition: The pH and organic modifier content of the mobile phase are critical for good separation.
-
Solution: For reversed-phase chromatography, a mobile phase consisting of an acidic buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.[17][23] Adjust the gradient or isocratic composition to optimize resolution.
-
-
Column Choice: The stationary phase of the column plays a significant role in the separation.
-
Sample Preparation: Inadequate sample cleanup can lead to matrix effects and poor chromatography.
Issue: Inconsistent quantification results.
Possible Causes & Solutions:
-
Internal Standard (IS) Selection: The choice of internal standard is crucial for accurate and precise quantification.
-
Solution: Use a stable, isotopically labeled internal standard (e.g., fexofenadine-d6) if available.[16] If not, select a structural analog that has similar chromatographic behavior and ionization efficiency.
-
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analytes, leading to inaccurate results.
-
Solution: Optimize the chromatography to separate the analytes from the majority of the matrix components. A thorough validation of the method, including an assessment of matrix effects, is essential.
-
Data Presentation
Table 1: Comparative hERG Channel Inhibition
| Compound | IC50 (nM) | Assay System | Reference |
| Terfenadine | 27.7 | hERG peak tail currents in whole-cell patch clamp | [24] |
| Terfenadine | 1,885 | Rb+ efflux assay | [25] |
| Terfenadine | 6.9 µM (intracellular application) | hERG peak tail currents in whole-cell patch clamp | [24] |
| Fexofenadine | No significant inhibition at therapeutic concentrations | Not applicable | [1][2][3][8][9] |
Experimental Protocols
Protocol 1: In Vitro hERG Inhibition Assay using Manual Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of terfenadine on the hERG potassium channel.
Materials:
-
CHO or HEK293 cell line stably expressing the hERG channel
-
Cell culture medium and supplements
-
External solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH[21]
-
Internal (pipette) solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na; pH 7.2 with KOH[21]
-
Terfenadine stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Methodology:
-
Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Prepare serial dilutions of terfenadine in the external solution.
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Pull glass micropipettes and fill with the internal solution. The pipette resistance should be 2-5 MΩ.
-
Establish a gigaohm seal with a single, healthy-looking cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit hERG currents. A typical protocol is a depolarizing step to +40 mV for 2 seconds, followed by a repolarizing step to -40 mV for 5 seconds to record the tail current.[21]
-
Record baseline currents in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of terfenadine, allowing the current to stabilize at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each terfenadine concentration.
-
Normalize the current to the baseline (vehicle) current.
-
Plot the normalized current as a function of terfenadine concentration and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: LC-MS/MS Method for Quantification of Terfenadine and Fexofenadine in Human Plasma
Objective: To simultaneously quantify terfenadine and fexofenadine in human plasma samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., 5 µm, 100 x 2.1 mm)[17]
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) with 0.1% formic acid in water[17]
-
Mobile Phase B: Methanol[17]
-
Acetonitrile
-
Internal Standard (IS): Glipizide or a stable isotope-labeled analog[17]
-
Human plasma samples
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.[14]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[14]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[14]
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 100 x 2.1 mm[17]
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A and ramp up to a high percentage of B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Integrate the peak areas for fexofenadine, terfenadine, and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of fexofenadine and terfenadine in the unknown samples from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of terfenadine and its effect on the hERG channel.
Caption: Workflow for an in vitro hERG patch-clamp experiment.
Caption: Workflow for LC-MS/MS analysis of terfenadine and fexofenadine.
References
- 1. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. scispace.com [scispace.com]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fexofenadine: New preparation of terfenadine, without cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety profile of fexofenadine HCl: a unique therapeutic option in H1-receptor antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of terfenadine enantiomers by beta-cyclodextrin chiral stationary phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the stereoselective metabolism of the chiral H1-antihistaminic drug terfenadine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. bepls.com [bepls.com]
- 14. benchchem.com [benchchem.com]
- 15. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Terfenadine: a mixture of equipotent antihistamine enantiomers without a clear 'isomeric ballast' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous determination of fexofenadine and its related compounds by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Terfenadine and Fexofenadine on the hERG Channel: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of terfenadine (B1681261) and its active metabolite, fexofenadine (B15129), on the human Ether-a-go-go-Related Gene (hERG) potassium channel. The significant difference in their interaction with this channel is the primary determinant of their distinct cardiovascular safety profiles. Terfenadine, a second-generation antihistamine, was withdrawn from the market due to its potential to cause life-threatening cardiac arrhythmias, a side effect not associated with fexofenadine.[1] This document synthesizes experimental data to elucidate the molecular and pharmacological basis for these differences, offering valuable insights for researchers in pharmacology and drug development.
Pharmacological Impact on hERG Channel Function
The crux of the difference between terfenadine and fexofenadine lies in their potency as hERG channel blockers. The hERG channel is critical for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram, increasing the risk of Torsades de Pointes (TdP), a potentially fatal ventricular arrhythmia.[2][3]
Terfenadine is a potent blocker of the hERG channel, with reported half-maximal inhibitory concentration (IC50) values in the nanomolar range.[2][4] In contrast, fexofenadine, the carboxylated metabolite of terfenadine, is virtually devoid of hERG-blocking activity, with IC50 values that are several orders of magnitude higher.[2][5] This pharmacological distinction is the reason fexofenadine superseded terfenadine as a safe and effective non-sedating antihistamine.[6]
Quantitative Comparison of hERG Channel Inhibition
The following table summarizes the IC50 values for terfenadine and fexofenadine from various electrophysiological studies.
| Compound | IC50 Value | Cell Type / System | Reference(s) |
| Terfenadine | 26 nM | HEK293 cells (hERG transfected) | [4] |
| 56 - 350 nM | Xenopus oocytes / Various | [2] | |
| 350 nmol/L (0.35 µM) | Xenopus oocytes | [7] | |
| Fexofenadine | 65 µM | Not specified in source | [2] |
| No inhibition at 100 µM | Xenopus oocytes | [3][8] | |
| >350-fold lower affinity than terfenadine | Not specified in source | [9] |
Molecular Basis of hERG Channel Interaction
The disparity in hERG blockade is a direct result of their chemical structures. Terfenadine is a prodrug that is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to fexofenadine.[1] The metabolic process adds a carboxyl group, which fundamentally alters the molecule's ability to interact with the hERG channel.[5][9]
Terfenadine, being lipophilic, can access its binding site within the central cavity of the hERG channel pore from the cytoplasmic side.[10] Site-directed mutagenesis studies have identified key amino acid residues critical for terfenadine binding, including polar residues (T623, S624) near the base of the pore helix and aromatic residues (Y652, F656) in the S6 domain.[2][11][12] Terfenadine acts as an open-channel blocker, meaning it binds when the channel is in its open conformation, and can become trapped within the channel pore when it closes.[2]
The presence of the ionized carboxyl group on fexofenadine is believed to prevent it from effectively entering or binding to this site, thereby eliminating its blocking activity.[5]
Experimental Protocols for Assessing hERG Blockade
The evaluation of a compound's effect on the hERG channel is a critical step in preclinical safety pharmacology. The gold-standard method is electrophysiology, though higher-throughput methods are used for initial screening.
A. Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique provides a direct, high-fidelity measurement of ion channel currents.[13][14] It is used to determine the potency (IC50) and mechanism of channel blockade.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are cultured under standard conditions (37°C, 5% CO2).[15][16] For some protocols, cells are transferred to a lower temperature (e.g., 28°C) for several hours before the assay to enhance membrane expression of the hERG channel.[15]
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips at an appropriate density for recording individual cells.
-
Recording: A coverslip is placed in a recording chamber on the stage of an inverted microscope and superfused with an external bath solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is pressed against a cell. Suction is applied to rupture the cell membrane, establishing a "whole-cell" configuration that allows control of the membrane potential and measurement of the total current across the cell membrane.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV), followed by a depolarizing step to a positive potential (e.g., +60 mV) to open the channels, and then repolarizing to a negative potential (e.g., -40 mV) to measure the characteristic large "tail current" as channels deactivate.[4] This entire pulse is repeated at regular intervals (e.g., every 15 seconds).[4]
-
Drug Application: After recording a stable baseline current, the test compound (e.g., terfenadine) is added to the external solution and superfused over the cell. The effect of the drug is measured as the percentage reduction in the tail current amplitude.
-
Data Analysis: A concentration-response curve is generated by testing several concentrations of the compound. The IC50 value is calculated by fitting the data to the Hill equation.
B. High-Throughput Screening: Thallium Flux Assay
For screening large numbers of compounds, fluorescence-based assays that measure ion flux are employed. These assays use thallium (Tl+) as a surrogate for potassium (K+) due to the availability of Tl+-sensitive fluorescent dyes.[15][16]
General Protocol:
-
Cell Plating: hERG-expressing cells are plated in multi-well plates (e.g., 384-well or 1536-well).[15][16]
-
Dye Loading: Cells are incubated with a membrane-permeant, Tl+-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped inside the cells after cleavage by intracellular esterases.[16]
-
Compound Incubation: Test compounds are added to the wells and incubated for a set period.
-
Stimulation and Reading: A kinetic plate reader is used to measure fluorescence. A stimulus buffer containing Tl+ and a high concentration of K+ is added to the wells to depolarize the cells and open the hERG channels.
-
Data Analysis: As Tl+ flows into the cells through open hERG channels, it binds to the dye, causing an increase in fluorescence.[16] An inhibitor like terfenadine will prevent this influx, resulting in a significantly lower fluorescence signal.[17] The percentage of inhibition is calculated relative to control wells.
Conclusion
The comparative analysis of terfenadine and fexofenadine on the hERG channel serves as a quintessential case study in cardiovascular safety pharmacology. Terfenadine is a potent, high-affinity blocker of the hERG channel, a characteristic that directly underlies its cardiotoxic potential.[1][7] In stark contrast, its metabolite, fexofenadine, is virtually inactive on the hERG channel at therapeutic concentrations due to a structural modification—the addition of a carboxyl group—that prevents high-affinity binding.[2][3] This profound difference in hERG activity underscores the critical importance of early-stage screening for hERG liability in the drug development process to ensure the cardiovascular safety of new chemical entities.
References
- 1. Terfenadine - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The antihistamine fexofenadine does not affect I(Kr) currents in a case report of drug-induced cardiac arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride [jstage.jst.go.jp]
- 12. Molecular determinants of hERG channel block by terfenadine and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactivation gating determines drug potency: a common mechanism for drug blockade of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ionbiosciences.com [ionbiosciences.com]
Validating New In Vitro Models of Cardiotoxicity: A Comparative Guide Using Terfenadine
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of a drug candidate's potential for cardiotoxicity is a critical and challenging aspect of preclinical safety evaluation. The withdrawal of drugs from the market due to unforeseen cardiac adverse effects underscores the need for robust and predictive in vitro models. Terfenadine (B1681261), a non-sedating antihistamine removed from the market due to its association with life-threatening cardiac arrhythmias, serves as a crucial reference compound for validating new in vitro cardiotoxicity screening platforms. This guide provides a comparative overview of various in vitro models, their performance against terfenadine data, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most appropriate systems for your research.
Data Presentation: Comparing In Vitro Models for Terfenadine-Induced Cardiotoxicity
The following tables summarize quantitative data from various in vitro models assessing the cardiotoxic effects of terfenadine. These tables are designed to facilitate a clear comparison of the performance of different platforms.
Table 1: Terfenadine IC50 Values for hERG Potassium Channel Blockade
The primary mechanism of terfenadine cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to a prolongation of the cardiac action potential and an increased risk of Torsades de Pointes (TdP). The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
| In Vitro Model | Cell Type | Assay Method | Temperature (°C) | Terfenadine hERG IC50 | Reference |
| Heterologous Expression | HEK293 | Manual Patch Clamp | 37 | 31 nM | [1] |
| Heterologous Expression | HEK293 | Automated Patch Clamp | 37 | 165 nM | [1] |
| Heterologous Expression | Xenopus Oocytes | Two-electrode voltage clamp | Room Temp | 350 nM (in 2K solution) | [2] |
| Primary Cardiomyocytes | Guinea Pig Ventricular Myocytes | Patch Clamp | N/A | 50 nM | [3] |
| Primary Cardiomyocytes | Rabbit Ventricular Myocytes | Patch Clamp | 37 | 54 nM | [1] |
Note: IC50 values can vary significantly based on experimental conditions such as temperature, ionic concentrations in the assay buffer, and the specific patch-clamp protocol used.[4]
Table 2: Electrophysiological Effects of Terfenadine in Cardiomyocyte-Based Models
Beyond hERG channel blockade, it is crucial to assess the integrated electrophysiological response of cardiomyocytes. This includes changes in action potential duration (APD) and the emergence of pro-arrhythmic events like early afterdepolarizations (EADs).
| In Vitro Model | Key Parameter(s) | Terfenadine Concentration | Observed Effect(s) | Reference(s) |
| Guinea Pig Ventricular Myocytes | Action Potential Duration (APD) | > 50 nM | Significant, concentration-dependent prolongation of APD; induction of EADs | [3] |
| Rabbit Ventricular Myocytes | Action Potential Duration (APD) | Up to 10 µM | Little to no effect on APD, despite hERG blockade | [1][5][6] |
| hiPSC-CMs (2D Monolayer) | Field Potential Duration (FPD) | 11 drugs in the intermediate TdP risk category were terfenadine, astemizole (B1665302), chlorpromazine, cisapride, clarithromycin, clozapine, domperidone, droperidol, ondansetron, pimozide, and risperidone. | Terfenadine-induced repolarization prolongation occurred in 11 of 15 datasets. | [7] |
| Heart-on-a-Chip (Heart only) | Field Potential Duration (FPD) | 5 µM | 8-fold increase in FPD at 4 hours, leading to cessation of rhythmic beating | [8] |
| Heart-on-a-Chip (Heart + Liver) | Field Potential Duration (FPD) | 5 µM | Reduced FPD prolongation compared to heart-only model due to metabolic conversion of terfenadine to fexofenadine | [8] |
Note: The discrepancy in APD prolongation in rabbit models highlights species-specific differences and the importance of using human-based models for cardiotoxicity assessment.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and reliability of in vitro cardiotoxicity assays. Below are methodologies for key experiments cited in this guide.
hERG Potassium Channel Assay using Whole-Cell Patch Clamp in HEK293 Cells
This protocol describes the measurement of hERG currents in a stable cell line expressing the hERG channel to determine the IC50 of a test compound like terfenadine.
Cell Culture:
-
Culture HEK293 cells stably transfected with the hERG gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days and plate onto glass coverslips for electrophysiological recording.
Electrophysiological Recording:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).
-
Perform whole-cell patch-clamp recordings at 37°C.
-
Use a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, and a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.
-
Apply terfenadine at increasing concentrations via a perfusion system and record the steady-state block of the hERG tail current.
Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
This protocol outlines a general workflow for assessing the pro-arrhythmic potential of a compound using a 2D monolayer of hiPSC-CMs and a multi-electrode array (MEA) system.
Cell Culture and Plating:
-
Culture hiPSC-CMs according to the manufacturer's instructions. These cells are typically provided cryopreserved and can be thawed and plated directly onto MEA plates.
-
Plate a uniform monolayer of hiPSC-CMs onto fibronectin-coated MEA plates.
-
Allow the cells to recover and form a spontaneously beating syncytium for 7-10 days before conducting experiments.
MEA Recording:
-
Place the MEA plate in the recording system maintained at 37°C and 5% CO2.
-
Record baseline field potentials for a stable period (e.g., 10-15 minutes).
-
Prepare serial dilutions of terfenadine in the cell culture medium.
-
Add the different concentrations of terfenadine to the wells and record the electrophysiological response for a defined period at each concentration.
Data Analysis:
-
Analyze the recorded field potentials to extract key parameters, including:
-
Field Potential Duration (FPD): An in vitro surrogate for the QT interval.
-
Beating Rate: The frequency of spontaneous contractions.
-
Arrhythmic Events: The presence of EADs, fibrillatory patterns, or other irregularities.
-
-
Calculate the concentration-dependent changes in these parameters to assess the pro-arrhythmic risk of the compound.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in terfenadine cardiotoxicity and the validation of in vitro models.
Signaling Pathway of Terfenadine-Induced Cardiotoxicity
Caption: Terfenadine blocks the hERG channel, leading to APD prolongation and TdP.
Experimental Workflow for Validating a New In Vitro Cardiotoxicity Model
Caption: A stepwise workflow for validating new in vitro cardiotoxicity models.
References
- 1. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of action potential-prolonging effect of terfenadine on rabbit myocardial tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the potential of in vitro organ-chip models to define temporal pharmacokinetic-pharmacodynamic relationships - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of pseudoephedrine with other nasal decongestants
An Objective Comparison of the Efficacy of Pseudoephedrine and Alternative Nasal Decongestants for Professionals in Medical Research and Drug Development
This guide provides a comprehensive comparison of the efficacy of pseudoephedrine with other prevalent nasal decongestants, including oral phenylephrine (B352888) and topical agents such as oxymetazoline (B75379) and xylometazoline (B1196259). The information is synthesized from clinical trials and meta-analyses, with a focus on quantitative data, experimental design, and underlying pharmacological mechanisms to inform research and development in rhinology.
Mechanism of Action: Sympathomimetic Vasoconstriction
Pseudoephedrine, phenylephrine, and imidazoline (B1206853) derivatives (oxymetazoline, xylometazoline) are sympathomimetic amines that function as alpha-adrenergic agonists.[1] They stimulate α-adrenergic receptors on the vascular smooth muscle of nasal blood vessels, leading to vasoconstriction. This action reduces blood flow and capillary leakage into the nasal mucosa, thereby decreasing tissue swelling and alleviating nasal congestion.[1][2]
The primary signaling pathway for α1-adrenoceptor agonists, such as phenylephrine, involves the Gq-protein coupled receptor cascade.[1] Activation of the α1-receptor stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium promotes the contraction of vascular smooth muscle, leading to vasoconstriction.[2][3] α2-adrenoceptor agonists, on the other hand, are typically linked to Gi-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) that also contributes to smooth muscle contraction.[1][2]
Comparative Efficacy: Oral Decongestants
Clinical evidence consistently demonstrates a significant difference in the efficacy between oral pseudoephedrine and oral phenylephrine.
Table 1: Comparison of Oral Pseudoephedrine vs. Oral Phenylephrine
| Metric | Pseudoephedrine (60 mg) | Phenylephrine (10-12 mg) | Placebo | Key Findings | Citations |
| Nasal Congestion Score | Significantly more effective than placebo and phenylephrine (P < .01) | Not significantly different from placebo (P = .56) | Baseline | In a 6-hour observation, only pseudoephedrine showed significant improvement. | [4] |
| Bioavailability | ~100% | ~38% (extensive first-pass metabolism) | N/A | The poor bioavailability of phenylephrine is a primary reason for its lack of efficacy. | [5][6] |
| Clinical Consensus | Considered an effective oral decongestant. | Considered no more effective than placebo. | N/A | Multiple studies and expert reviews question phenylephrine's effectiveness. | [5][7][8] |
Comparative Efficacy: Oral vs. Topical Decongestants
Topical decongestants, such as oxymetazoline and xylometazoline, offer rapid and potent relief but are associated with a risk of rhinitis medicamentosa (rebound congestion) if used for more than three consecutive days.[6] The comparison with oral pseudoephedrine depends on the clinical context.
Table 2: Comparison of Oral Pseudoephedrine vs. Topical Decongestants
| Decongestant | Formulation | Onset of Action | Duration of Action | Key Findings | Citations |
| Pseudoephedrine | Oral (120 mg) | Slower | ~4-6 hours | Significantly more effective than placebo and topical oxymetazoline in preventing air travel-induced barotrauma (34% incidence vs. 64% for oxymetazoline and 71% for placebo). | [9] |
| Oxymetazoline | Topical (0.05%) | Rapid (within minutes) | Up to 12 hours | Provides fast and potent relief but is recommended for short-term use (≤3 days) only. | [6] |
| Xylometazoline | Topical (0.1%) | Rapid | ~8-10 hours | Showed a significant and long-lasting decongestive effect via rhinomanometry and MRI, whereas oral pseudoephedrine showed no significant effect in the same study. |
Experimental Protocols
The objective evaluation of nasal decongestant efficacy relies on standardized clinical methodologies to measure changes in nasal patency.
Key Method: Rhinomanometry
Rhinomanometry is the gold-standard technique for the objective measurement of nasal airway resistance (NAR).[10] It quantifies the relationship between nasal airflow and the pressure gradient required to produce that flow during respiration.[10][11]
Generalized Protocol for a Decongestant Efficacy Trial:
-
Patient Screening: Subjects with confirmed nasal congestion (e.g., due to allergic rhinitis or the common cold) are recruited. Exclusion criteria often include anatomical abnormalities or recent use of conflicting medications.
-
Baseline Measurement: Active anterior rhinomanometry is performed to establish a baseline NAR for each nasal passage before treatment.[12]
-
Randomization & Blinding: Subjects are randomly assigned to receive the active drug (e.g., pseudoephedrine), a comparator (e.g., phenylephrine), or a placebo in a double-blind fashion.
-
Drug Administration: The investigational product is administered according to the study protocol (e.g., a single oral dose).
-
Post-Dose Measurements: Rhinomanometry is repeated at specified time intervals (e.g., 30, 60, 120, 240, 360 minutes) to measure changes in NAR from baseline.
-
Subjective Data Collection: Patients may also record their subjective perception of nasal congestion using a Visual Analog Scale (VAS).
-
Data Analysis: Statistical analysis is performed to compare the mean change in NAR and subjective scores between the treatment groups and placebo.
Alternative Method: Acoustic Rhinometry
Acoustic rhinometry is another objective technique used to assess nasal patency. It uses sound waves to measure the cross-sectional area and volume of the nasal cavity as a function of distance from the nostril.[13] It is non-invasive and provides detailed information about the location of nasal obstruction, such as at the nasal valve or in the turbinate region.[13]
Conclusion for Drug Development
The available experimental data strongly supports the superior efficacy of oral pseudoephedrine over oral phenylephrine for the relief of nasal congestion. The poor bioavailability of phenylephrine presents a significant challenge to its formulation as an effective systemic decongestant.[5] Topical decongestants like oxymetazoline and xylometazoline demonstrate high potency and rapid onset, making them suitable for acute, short-term symptom relief.[6] However, the risk of rhinitis medicamentosa limits their utility for chronic applications. For systemic, longer-duration treatment, pseudoephedrine remains the more effective and well-documented oral agent. Future research and development may focus on novel delivery systems to enhance the efficacy of existing molecules or the development of new classes of agents with improved safety profiles for long-term use.
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 2. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A placebo-controlled study of the nasal decongestant effect of phenylephrine and pseudoephedrine in the Vienna Challenge Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. Phenylephrine vs. Pseudoephedrine: How Do they Compare? [verywellhealth.com]
- 8. Phenylephrine vs. pseudoephedrine: Differences, similarities, and which is better [singlecare.com]
- 9. A double-blind comparison between oral pseudoephedrine and topical oxymetazoline in the prevention of barotrauma during air travel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Objective monitoring of nasal patency and nasal physiology in rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A system of rhinomanometry in the clinical evaluation of nasal decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active anterior rhinomanometry: A study on nasal airway resistance, paradoxical reactions to decongestion, and repeatability in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Evaluation of the effects of nasal decongestants with acoustic rhinometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Terfenadine Detection
For researchers, scientists, and drug development professionals, the accurate quantification of terfenadine (B1681261) in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of common analytical methods for terfenadine detection, supported by experimental data from published studies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance of various techniques used for terfenadine quantification.
| Method | Matrix | Linearity Range (ng/mL) | Limit of Quantitation (LOQ) / Detection (LOD) | Precision (%RSD) | Accuracy (%RE) |
| HPLC-Fluorescence | Human Plasma | 2 - 1000[1] | 2 ng/mL (LOQ)[1] | Not explicitly stated | Not explicitly stated |
| HPLC-Fluorescence | Plasma | 10.0 - 84.2[2] | 10.0 ng/mL (LOQ)[2] | 5.7 - 30% (CV)[2] | Not explicitly stated |
| LC-MS/MS | Human Plasma | 0.1 - 5.0[3] | 0.1 ng/mL (LOQ)[3] | 1.0 - 5.9%[3] | +1.7 to +6.3%[3] |
| LC-ESI-MS | Human Plasma | 0.1 - 20[4] | 0.05 ng/mL (LOD)[4] | 2.54 - 9.28%[4] | Recovery: 88.62 - 91.67%[4] |
| Radioimmunoassay (RIA) | Plasma | Not explicitly stated | 0.25 ng/mL (Lower practical sensitivity limit)[5] | 8% (at 10 ng/mL) - 14% (at 1 ng/mL) (Between-assay CV)[5] | Not explicitly stated |
| Adsorptive Stripping Voltammetry | Pharmaceutical Formulation & Human Plasma | 6 x 10⁻⁸ - 9 x 10⁻⁷ mol/L | 0.4505 ng/mL (LOD in formulation), 0.6115 ng/mL (LOD in plasma)[6] | 0.16 - 1.14%[6] | Recovery: 98.97 - 101.08%[6] |
| UV Spectrophotometry (Ion Pair Complex) | Pharmaceutical Dosage Forms | 0.004 - 0.016 mg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the methods cited above.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers a balance of sensitivity and selectivity for terfenadine analysis.
-
Sample Preparation: Liquid-liquid extraction is a common approach. For instance, plasma samples can be extracted with a mixture of methyl-t-butyl ether and isopropyl alcohol (95:5 v/v)[1]. Another method involves solid-phase extraction for efficient clean-up of terfenadine from plasma[2].
-
Chromatographic Conditions:
-
Column: A cyanopropylsilane column (15 cm × 4.6 mm) is effective for separation[1].
-
Mobile Phase: A typical mobile phase consists of a mixture of 0.001 M acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (25:75% v/v)[1].
-
Detection: Fluorescence detection is employed with excitation at 230 nm and emission at 300 nm, using a 270 nm cut-off filter[1].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, making it suitable for detecting low concentrations of terfenadine in biological matrices.
-
Sample Preparation: A liquid-liquid extraction using a deuterium-labeled internal standard is employed[3]. Alternatively, solid-phase extraction using a mixed-mode cation exchange (MCX) sorbent can be used to remove interferences and achieve high recovery[7].
-
Chromatographic Conditions:
-
Column: An XBridge C18 column (2.1 mm x 30 mm, 3.5 µm) is a suitable choice[7].
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1 M ammonium (B1175870) formate (B1220265) (pH 9.5) in water and methanol (B129727) is used[7].
-
-
Mass Spectrometry Conditions:
Radioimmunoassay (RIA)
RIA is a highly sensitive immunological technique for the quantification of terfenadine.
-
Antiserum Production: An antiserum is generated by immunizing rabbits with a conjugate of a terfenadine analog (O-carboxymethyloxime derivative of the keto analog) and bovine thyroglobulin[5].
-
Radiolabeling: Tritium-labeled terfenadine is used as the radiotracer[5].
-
Assay Procedure: Plasma samples are extracted with hexane. The assay involves the competitive binding of unlabeled terfenadine (from the sample) and radiolabeled terfenadine to the specific antiserum. The amount of bound radioactivity is inversely proportional to the concentration of terfenadine in the sample[5].
Visualizing Analytical Workflows
The following diagrams illustrate the general workflows for analytical method cross-validation and the decision-making process for selecting an appropriate method.
Caption: Workflow for analytical method cross-validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of terfenadine and terfenadine acid metabolite in plasma using solid-phase extraction and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of terfenadine concentration in human plasma by LCMS [manu41.magtech.com.cn]
- 5. Scholars@Duke publication: Radioimmunoassay for terfenadine in human plasma. [scholars.duke.edu]
- 6. Assay of terfenadine in pharmaceutical formulation and human plasma by adsorptive stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Analysis of Side Effect Profiles: First vs. Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of first and second-generation antihistamines, supported by quantitative data from clinical and preclinical studies. The fundamental differences in their chemical properties and mechanisms of action, which dictate their clinical performance and adverse effect liability, are explored in detail.
Core Differences: A Mechanistic Overview
First and second-generation antihistamines exert their therapeutic effects primarily as inverse agonists at the H1 histamine (B1213489) receptor. The binding of these drugs to the H1 receptor prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms.[1] However, the key distinction between the two generations lies in their molecular structures, which significantly influences their pharmacokinetics and pharmacodynamics.
First-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier.[1] This property leads to significant central nervous system (CNS) penetration and subsequent interaction with H1 receptors in the brain, causing the characteristic sedative and cognitive-impairing side effects.[1][2] Furthermore, these older agents are less selective and often exhibit affinity for other receptors, such as muscarinic, alpha-adrenergic, and serotonin (B10506) receptors.[1][2] This off-target binding contributes to a broader range of adverse effects, including dry mouth, blurred vision, urinary retention, and dizziness.[3][4]
In contrast, second-generation antihistamines were developed to minimize these undesirable effects. They are generally more lipophobic and are substrates for the P-glycoprotein efflux transporter in the blood-brain barrier, which actively pumps them out of the CNS.[1] This results in a significantly lower incidence of sedation and cognitive impairment.[1][3] Additionally, they are more selective for the peripheral H1 receptor, leading to a more favorable side effect profile with minimal anticholinergic effects.[4]
Quantitative Comparison of Side Effects and Receptor Affinities
The following tables summarize key quantitative data from various experimental and clinical studies, providing a direct comparison between first and second-generation antihistamines.
Table 1: Receptor Binding Affinity (Ki in nM)
Lower Ki values indicate a higher binding affinity to the receptor. A high affinity for muscarinic receptors is associated with anticholinergic side effects.
| Drug | Generation | H1 Receptor | Muscarinic Receptors |
| Diphenhydramine (B27) | First | 16 | 130 (M1), 220 (M2), 190 (M3) |
| Chlorpheniramine | First | 3.2 | 1,600 |
| Hydroxyzine | First | 2 | >1,000 |
| Cetirizine | Second | 2.5 | >10,000 |
| Levocetirizine | Second | 3 | >10,000 |
| Loratadine (B1675096) | Second | 27 | >10,000 |
| Desloratadine (B1670295) | Second | 0.4 | >10,000 |
| Fexofenadine (B15129) | Second | 10 | >10,000 |
Note: Data compiled from various sources; experimental conditions may vary.[1]
Table 2: Central Nervous System (CNS) Effects
This table compares the CNS penetration and sedative effects of the two generations. Brain H1 receptor occupancy, measured by Positron Emission Tomography (PET), correlates with the degree of sedation.[5]
| Parameter | First-Generation (e.g., Diphenhydramine) | Second-Generation (e.g., Loratadine, Fexofenadine) |
| Blood-Brain Barrier Permeability | Readily crosses | Limited penetration[6] |
| Brain H1 Receptor Occupancy | >50%[5] | <20% (some as low as 0%)[5] |
| Sedation/Drowsiness Incidence | Common and significant (up to 80% with hydroxyzine)[3] | Minimal to no sedation at recommended doses (e.g., Fexofenadine 1.3%)[3][7] |
| Cognitive Impairment | Significant impairment of attention, memory, and psychomotor performance[8] | No significant impairment at recommended doses[8] |
Table 3: Incidence of Common Adverse Events from Comparative Clinical Trials
This table presents the frequency of common side effects observed in clinical trials comparing first and second-generation antihistamines.
| Adverse Event | Diphenhydramine (First-Gen) | Desloratadine (Second-Gen) | Placebo |
| Somnolence | 22.1% | 4.5% | 3.4% |
Data from a comparative study of diphenhydramine and desloratadine in seasonal allergic rhinitis.[7]
| Adverse Event | First-Generation Antihistamines | Fexofenadine (Second-Gen) |
| Any Adverse Event (Odds Ratio) | Higher Incidence (Reference) | 0.446 (Significantly Lower) |
Data from a meta-analysis comparing fexofenadine to first-generation antihistamines.[9]
Signaling Pathways
The diagrams below illustrate the key signaling pathways involved in the action and side effects of first and second-generation antihistamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of diphenhydramine vs desloratadine and placebo in patients with moderate-to-severe seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Terfenadine as a Gold Standard: A Comparative Guide to Reference Compounds in Safety Pharmacology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical safety pharmacology, the meticulous evaluation of a drug candidate's potential for cardiac toxicity is paramount. Historically, terfenadine (B1681261) has served as a critical reference compound, its well-characterized proarrhythmic profile providing a benchmark against which new chemical entities are measured. This guide provides a comprehensive comparison of terfenadine with other commonly used reference compounds, supported by experimental data, to validate its continued use and to aid researchers in selecting the most appropriate positive controls for their safety pharmacology studies.
The Legacy of Terfenadine: A Prototypical hERG Blocker
Terfenadine, a second-generation antihistamine, was withdrawn from the market due to its association with QT interval prolongation and a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[1] This adverse effect arises from the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[2][3] The parent drug, not its primary metabolite fexofenadine, is responsible for this cardiotoxicity.[1] This well-defined mechanism of action and its clinical consequences have established terfenadine as an indispensable tool in safety pharmacology, serving as a potent and reliable positive control in assays designed to de-risk new drug candidates for similar liabilities.
Comparative Analysis of Reference Compounds
The selection of an appropriate positive control is crucial for the validation and interpretation of safety pharmacology assays. Terfenadine is often compared with other compounds known to affect cardiac repolarization. The following tables provide a quantitative comparison of terfenadine with several alternative reference compounds.
In Vitro hERG Assay: Potency of Channel Inhibition
The in vitro hERG assay, typically performed using patch-clamp electrophysiology on cells stably expressing the hERG channel, is a cornerstone of cardiac safety assessment. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency in blocking the hERG channel.
| Compound | IC50 (nM) for hERG Inhibition | Assay System | Reference(s) |
| Terfenadine | 31 - 204 | Manual/Automated Patch Clamp (HEK293 cells) | [4][5] |
| Dofetilide (B1670870) | 7 - 13 | Manual/Automated Patch Clamp (HEK293, CHO cells) | [5] |
| Cisapride | 18 - 32.63 | Manual/Automated Patch Clamp (HEK293 cells) | [5][6] |
| Sotalol (B1662669) | 52,000 - 343,000 | Manual/Automated Patch Clamp (HEK293 cells) | [5][7] |
| E-4031 | 7.7 - 20.7 | Manual/Automated Patch Clamp (HEK293, CHO cells) | |
| Moxifloxacin | 35,700 | Manual Patch Clamp (HEK293 cells) | [7] |
| Ondansetron | >10,000 | Not Specified |
In Vivo QT Prolongation: A Clinical Surrogate
In vivo studies, often conducted in conscious, telemetered animals, are essential to evaluate the integrated effect of a compound on the QT interval. The following table summarizes the effects of various reference compounds on the corrected QT interval (QTc).
| Compound | Species | Dose | Route of Administration | QTc Prolongation | Reference(s) |
| Terfenadine | Guinea Pig | 2 µM | Perfusion | ~8% increase in QT | [8] |
| Moxifloxacin | Dog | 30 mg/kg | Oral | Significant increase | [7] |
| Moxifloxacin | Human | 400 mg | Oral | 5 - 10 ms (B15284909) increase | [7] |
| Dofetilide | Guinea Pig | 10 µg/kg | IV | Significant increase | [9] |
| Dofetilide | Human | 0.75 mg BID | Oral | 16.7 ± 8.7% increase at HR 60 bpm | [2][10] |
| Cisapride | Guinea Pig | 50 ng/mL (110 nM) | Perfusion | 40 - 44 ms increase | [11] |
| Sotalol | Guinea Pig | Dose causing 10% QTcF prolongation determined | Not Specified | Dose-related increase | [7] |
| Sotalol | Human | 80 mg | Oral | Significant increase | [8] |
Experimental Protocols
Manual Whole-Cell Patch-Clamp hERG Assay
This technique is considered the "gold standard" for assessing a compound's effect on the hERG channel.[4][12][13]
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are cultured under standard conditions.
2. Cell Preparation:
-
Cells are dissociated into a single-cell suspension.
3. Electrophysiology Recording:
-
A glass micropipette with a tip diameter of 1-2 µm, filled with an intracellular solution, is used to form a high-resistance "giga-ohm" seal with the cell membrane of a single cell.[13]
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of the total current across the entire cell membrane.
4. Voltage-Clamp Protocol:
-
A specific voltage protocol is applied to the cell to elicit the hERG current. A typical protocol involves:
-
Holding the cell at a negative potential (e.g., -80 mV).
-
A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels.
-
A repolarizing step to a less negative potential (e.g., -50 mV) to elicit the characteristic "tail current" as channels recover from inactivation.[14]
-
5. Compound Application:
-
A baseline hERG current is recorded.
-
The test compound (e.g., terfenadine) is then perfused into the recording chamber at various concentrations.
-
The effect of the compound on the hERG tail current is measured at each concentration to determine the IC50 value.
6. Data Analysis:
-
The percentage of inhibition of the hERG current is calculated for each concentration of the test compound relative to the baseline current.
-
A concentration-response curve is generated to calculate the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of terfenadine-induced cardiotoxicity, a typical experimental workflow, and a decision-making process for selecting reference compounds.
Conclusion: The Enduring Value of Terfenadine
Despite the availability of numerous other positive controls, terfenadine remains a cornerstone in safety pharmacology. Its well-documented and potent blockade of the hERG channel, leading to predictable and clinically relevant cardiotoxicity, provides a robust and reliable benchmark for assessing the proarrhythmic potential of new drug candidates. The extensive historical data available for terfenadine allows for confident interpretation of assay results and facilitates cross-study comparisons.
While other compounds offer varying potencies and may block multiple ion channels, the specificity and potency of terfenadine for the hERG channel make it an ideal reference for identifying this specific, and most common, mechanism of drug-induced QT prolongation. For researchers and drug development professionals, a thorough understanding of terfenadine's pharmacological profile, in comparison to other reference compounds, is essential for designing and interpreting pivotal cardiac safety studies, ultimately contributing to the development of safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Prolongation of the Q-T interval caused by sotalol--possible association with ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 6. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Can dl-Sotalol Prolong the QT Interval In Vivo Despite Its Weak Inhibitory Effect on hERG K(+) Channels In Vitro? Electrophysiological and Pharmacokinetic Analysis with the Halothane-Anesthetized Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QT prolongation and serum sotalol concentration are highly correlated following intravenous and oral sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolongation of the QT interval by dofetilide modulates rate-dependent effects of mexiletine on intraventricular conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of dofetilide on QT-interval duration and dispersion at various heart rates during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age-dependent effects on cisapride-induced QTc prolongation in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. porsolt.com [porsolt.com]
comparing the metabolic pathways of terfenadine in different species
For Researchers, Scientists, and Drug Development Professionals
Terfenadine (B1681261), a second-generation antihistamine, was withdrawn from the market in several countries due to the risk of cardiac arrhythmias. This toxicity was linked to the parent compound, while its major active metabolite, fexofenadine (B15129), was found to be non-cardiotoxic. The conversion of terfenadine to fexofenadine is a critical metabolic process that exhibits significant variability across different species. Understanding these species-specific metabolic pathways is paramount for preclinical safety assessment and the development of safer pharmaceuticals. This guide provides a detailed comparison of terfenadine metabolism in humans and key preclinical animal models, supported by experimental data and protocols.
Comparative Metabolic Pathways
In humans, terfenadine undergoes extensive first-pass metabolism primarily in the liver and gastrointestinal mucosa.[1] The two major metabolic routes are C-hydroxylation and N-dealkylation, both predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[2][3]
-
C-hydroxylation Pathway: This pathway involves the oxidation of the tert-butyl methyl group, leading to the formation of an intermediate, terfenadine alcohol. This alcohol is then rapidly oxidized to the pharmacologically active and non-toxic carboxylic acid metabolite, fexofenadine.[4]
-
N-dealkylation Pathway: This pathway results in the formation of azacyclonol, an inactive metabolite.[4]
The primary enzyme responsible for both pathways in humans is CYP3A4 .[3][4] Studies have shown that CYP2D6 and CYP2J2 may also contribute to a lesser extent to the hydroxylation of terfenadine.[5][6][7]
While data in animal models is less comprehensive, studies indicate that terfenadine is also extensively metabolized in species like dogs, rats, and monkeys. In dogs, terfenadine is rapidly metabolized, with plasma concentrations of the metabolite fexofenadine being significantly higher than the parent drug.[8][9] The canine orthologue to human CYP3A4 is CYP3A12, which is a key enzyme in drug metabolism in dogs.[10] In rats and mice, significant first-pass metabolism has also been observed.[11] Studies in marmoset and cynomolgus monkeys have identified the involvement of P450 2J2 and 4F12 enzymes in terfenadine metabolism.[6]
Quantitative Analysis of Metabolic Pathways
The efficiency and preference for metabolic pathways differ, leading to variations in metabolite profiles. The following tables summarize key quantitative data from in vitro studies using human liver microsomes and recombinant enzymes.
Table 1: Enzyme Kinetic Parameters for Terfenadine Hydroxylation in Humans
| Enzyme | K_m (μM) | V_max (pmol/min/nmol P450) | Data Source |
| CYP3A4 | 13 | 1257 | [5] |
| CYP2D6 | 9 | 206 | [5] |
K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests a higher affinity of the enzyme for the substrate. V_max (maximum reaction velocity) represents the maximum rate of the reaction.
Table 2: Relative Formation Ratios of Terfenadine Metabolites in Human Liver Microsomes
| Metabolic Step | Product Ratio | Enzyme | Data Source |
| Terfenadine → Terfenadine Alcohol vs. Azacyclonol | 3 : 1 | CYP3A4 | [4] |
| Terfenadine Alcohol → Fexofenadine vs. Azacyclonol | ~9 : 1 | CYP3A4 | [4] |
| Net Result | Fexofenadine : Azacyclonol = 2 : 1 | CYP3A4 | [4] |
Table 3: Comparative Pharmacokinetics in Dogs
| Compound | Peak Plasma Concentration | Note | Data Source |
| Terfenadine | Lower | Rapidly metabolized | [8][9] |
| Fexofenadine | 3.7 to 11.2 times higher than Terfenadine | Accumulates as the major metabolite | [8][9] |
Experimental Protocols
The characterization of metabolic pathways relies on robust in vitro and in vivo experimental models. Below is a detailed methodology for a typical in vitro experiment using liver microsomes.
Protocol: In Vitro Metabolism of Terfenadine using Liver Microsomes
1. Objective: To determine the metabolic stability, identify metabolites, and characterize the enzyme kinetics of terfenadine in liver microsomes from different species (e.g., human, dog, rat).
2. Materials:
-
Pooled liver microsomes (human, dog, rat)
-
Terfenadine
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
3. Experimental Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system. Pre-warm all solutions to 37°C.
-
Reaction Initiation: In a microcentrifuge tube, add the liver microsomes, terfenadine (at various concentrations for kinetic studies, or a single concentration for stability), and the buffer/cofactor master mix. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C. For metabolic stability, take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes). For kinetic studies, incubate for a fixed time within the linear range of metabolite formation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched samples (e.g., at 14,000 rpm for 10 minutes) to pellet the protein. Transfer the supernatant for analysis.
-
Reaction Phenotyping (Optional): To identify the specific CYPs involved, pre-incubate the microsomes with known CYP-specific inhibitors for 10-15 minutes before adding terfenadine. A significant reduction in metabolite formation in the presence of an inhibitor indicates the involvement of that specific enzyme.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to separate and quantify the parent drug (terfenadine) and its metabolites (fexofenadine, azacyclonol).[4]
4. Data Analysis:
-
Metabolic Stability: Plot the percentage of remaining terfenadine against time to determine the half-life (t_½) and intrinsic clearance (CL_int).
-
Metabolite Identification: Compare the retention times and mass spectra of potential metabolites with those of authentic standards.
-
Enzyme Kinetics: Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max values.[2]
Conclusion
The metabolism of terfenadine is a classic example of how species differences in drug-metabolizing enzymes can have profound toxicological implications. In humans, the rapid conversion of terfenadine to fexofenadine by CYP3A4 is a crucial detoxification pathway. While similar pathways exist in preclinical models like dogs and rats, quantitative differences in enzyme activity and expression necessitate careful cross-species extrapolation. The provided data and protocols serve as a valuable resource for researchers in drug development, highlighting the importance of comprehensive metabolic profiling in early-stage discovery to ensure the safety and efficacy of new chemical entities.
References
- 1. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terfenadine-antidepressant interactions: an in vitro inhibition study using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Terfenadine metabolism of human cytochrome P450 2J2 containing genetic variations (G312R, P351L and P115L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of electropharmacological effects between terfenadine and its active derivative fexofenadine using a cross-over study in halothane-anesthetized dogs to analyze variability of pharmacodynamic and pharmacokinetic profiles of terfenadine and torsadogenic risk of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dvm360.com [dvm360.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Terfenadine-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biomarkers used to assess the cardiotoxicity of terfenadine (B1681261), a withdrawn antihistamine that serves as a critical positive control in cardiac safety studies. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying mechanisms and experimental workflows to aid in the validation of cardiotoxicity screening platforms.
Data Presentation: Comparing Biomarkers of Terfenadine Cardiotoxicity
The primary mechanism of terfenadine-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to a prolongation of the cardiac action potential and an increased risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[1][2][3] However, terfenadine also affects other cardiac ion channels, albeit at higher concentrations. The following table summarizes quantitative data for various in vitro biomarkers of terfenadine's effects.
| Biomarker | Assay System | Key Parameter | Terfenadine Potency (IC50/EC50) | Reference(s) |
| hERG Potassium Channel Blockade | Xenopus oocytes expressing hERG | hERG current inhibition | 330 - 350 nM | [4][5] |
| HEK293 cells expressing hERG | hERG current inhibition | 26 - 31 nM | [1][6] | |
| hiPSC-Cardiomyocytes | Action Potential Duration (APD90) prolongation | 20 nM (significant prolongation) | [7] | |
| Sodium Channel Blockade | Rabbit ventricular myocytes | I_Na current inhibition | 6.9 µM | [1] |
| Human atrial myocytes | I_Na current inhibition (use-dependent at 2 Hz) | 1.7 µM | [1] | |
| General Cytotoxicity | In vitro cell lines | Cell viability | Significant toxicity observed (concentration not specified) | [8] |
| Effect on Cardiac Tissue | Isolated rabbit hearts | QT interval prolongation | 1 µM (significant prolongation) | [1] |
| Anesthetized guinea pigs | QTc interval prolongation | 10 mg/kg IV | [9] |
Signaling Pathway: From hERG Blockade to Torsades de Pointes
The arrhythmogenic effect of terfenadine is initiated by its direct interaction with the hERG potassium channel. The subsequent cascade of events at the cellular and tissue level culminates in the clinical presentation of Torsades de Pointes.
Experimental Protocols
hERG Potassium Channel Assay using Whole-Cell Patch Clamp
This protocol describes the measurement of hERG currents in a stable cell line (e.g., HEK293) expressing the hERG channel, using terfenadine as a positive control.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium and conditions.
-
Cell Preparation: On the day of the experiment, detach cells and plate them onto glass coverslips at a suitable density for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
Terfenadine Stock Solution: Prepare a high-concentration stock solution of terfenadine in DMSO and dilute to final concentrations in the external solution.
-
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings at room temperature (20-22 °C) or physiological temperature (32-37°C).[10][11]
-
Use a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2 seconds to activate the channels, and then repolarizing to -40 mV for 2 seconds to measure the tail current.[10][12]
-
Establish a stable baseline recording in the external solution before applying terfenadine.
-
Perfuse the cells with increasing concentrations of terfenadine and record the steady-state block of the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each terfenadine concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Cytotoxicity and Contractility Assays in hiPSC-Cardiomyocytes
This protocol outlines a method to assess the cytotoxic and functional effects of terfenadine on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Methodology:
-
hiPSC-CM Culture: Culture hiPSC-CMs as a spontaneously beating monolayer in appropriate maintenance medium.
-
Drug Treatment:
-
Prepare a range of terfenadine concentrations in the culture medium.
-
Expose the hiPSC-CMs to the different terfenadine concentrations for a specified period (e.g., 24, 48, or 72 hours).[13]
-
-
Cytotoxicity Assessment (e.g., using a resazurin-based assay):
-
After the incubation period, remove the drug-containing medium.
-
Add a resazurin-based cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to quantify cell viability.
-
Calculate the LD50 value from the concentration-response curve.[13]
-
-
Contractility Assessment (e.g., using video microscopy and motion vector analysis):
-
Acquire videos of the beating hiPSC-CMs before and after acute or chronic drug exposure.
-
Use software to analyze the videos and extract parameters such as beat rate, amplitude, and regularity.
-
Determine the concentration at which beating ceases or becomes irregular.[13]
-
-
Data Analysis:
-
Generate concentration-response curves for both cytotoxicity and effects on contractility.
-
Compare the concentrations at which these effects occur to the concentrations that block ion channels.
-
Experimental Workflow for Biomarker Validation
The validation of biomarkers for drug-induced cardiotoxicity follows a tiered approach, starting with high-throughput in vitro assays and progressing to more complex and physiologically relevant models.
Comparison of In Vitro Models for Terfenadine Cardiotoxicity
Different in vitro models offer varying levels of complexity and physiological relevance for assessing cardiotoxicity. The choice of model depends on the specific question being addressed in the drug discovery pipeline.
References
- 1. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torsades de pointes with terfenadine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Development and the Use of Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Disease Modeling and Drug Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. sophion.com [sophion.com]
- 12. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Seldane-D Versus its Individual Components: Terfenadine and Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of the combination drug Seldane-D (terfenadine and pseudoephedrine) against its individual constituents. The data presented is synthesized from published clinical trials to offer a comprehensive overview for research and drug development professionals. Due to the withdrawal of this compound from the market, this guide is intended for informational and research purposes only.
Executive Summary
This compound, a formulation combining the antihistamine terfenadine (B1681261) and the decongestant pseudoephedrine, was developed to provide comprehensive relief from the symptoms of allergic rhinitis. Clinical studies have consistently demonstrated that the combination therapy is more effective than either terfenadine or pseudoephedrine administered alone, particularly in addressing the full spectrum of nasal symptoms. The synergistic effect of the two components provides a greater overall therapeutic benefit. Terfenadine primarily addresses histamine-mediated symptoms such as sneezing, itching, and rhinorrhea, while pseudoephedrine is more effective in relieving nasal congestion.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from comparative clinical trials. These studies typically employed double-blind, randomized, and placebo-controlled designs to evaluate the efficacy of the treatments.
| Treatment Group | Excellent Efficacy Rating (%) | p-value (vs. Terfenadine alone) |
| Terfenadine-Pseudoephedrine Combination | 45.45% | < 0.05[1] |
| Terfenadine Alone | 10.53% | - |
A randomized, double-blind clinical trial involving 41 adult patients demonstrated that a significantly higher percentage of patients receiving the combination therapy reported "excellent" relief of their allergic rhinitis symptoms compared to those receiving terfenadine alone[1]. The combination was also found to provide faster relief in a greater number of patients[1].
| Symptom | This compound vs. Placebo (p-value) | Terfenadine Contribution (p-value) | Pseudoephedrine Contribution (p-value) |
| Nasal Itch | < 0.02[2] | < 0.01[2] | - |
| Sneezing | < 0.01[2] | < 0.01[2] | - |
| Nasal Discharge | < 0.01[2] | < 0.01[2] | - |
| Nasal Blockage | < 0.003[2] | - | < 0.04[2] |
In a double-blind, placebo-controlled, cross-over study, this compound was shown to be significantly more effective than placebo in reducing all major nasal symptoms of allergic rhinitis[2]. The study also highlighted the complementary actions of the individual components, with terfenadine having a predominant effect on itching, sneezing, and discharge, while pseudoephedrine was the primary contributor to the relief of nasal blockage[2].
| Treatment Group | Mean Total Symptom Score Improvement | Adverse Events (%) |
| Terfenadine-Pseudoephedrine Combination | Statistically greater than pseudoephedrine alone[3] | 45%[3] |
| Terfenadine Alone | Favored over pseudoephedrine alone[3] | 21%[3] |
| Pseudoephedrine Alone | Less improvement than terfenadine alone[3] | 26%[3] |
A single-center, double-blind, parallel randomized study found that all three treatments provided good control of hayfever symptoms[3]. However, terfenadine alone provided a statistically greater improvement in the mean total symptom score compared to pseudoephedrine alone[3]. The combination of terfenadine and pseudoephedrine was also favored over pseudoephedrine alone[3]. It is important to note that the incidence of adverse events was highest in the combination group[3].
Experimental Protocols
The clinical trials cited in this guide generally followed rigorous methodologies to ensure the validity of their findings. Below are detailed descriptions of the typical experimental protocols used.
Randomized, Double-Blind Clinical Trial for General Efficacy
-
Objective: To compare the efficacy and safety of the terfenadine-pseudoephedrine combination with terfenadine alone in patients with allergic rhinitis.
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: Adult patients with a confirmed diagnosis of allergic rhinitis.
-
Intervention:
-
Group A: Combination tablet of terfenadine and pseudoephedrine.
-
Group B: Terfenadine tablet.
-
-
Duration: Typically 2 weeks.
-
Efficacy Assessment:
-
Primary Endpoint: Physician and patient evaluation of treatment efficacy, often rated on a categorical scale (e.g., excellent, good, fair, poor).
-
Secondary Endpoints: Onset of symptom relief and the number of patients experiencing relief.
-
-
Safety Assessment: Monitoring and recording of all adverse events reported by the participants.
-
Statistical Analysis: The statistical significance of the difference in efficacy ratings between the treatment groups was typically determined using non-parametric tests, with a p-value of < 0.05 considered significant[1].
Nasal Provocation Test Protocol
-
Objective: To objectively assess the effects of terfenadine, pseudoephedrine, and their combination on the nasal response to an allergen.
-
Study Design: A double-blind, placebo-controlled, cross-over study.
-
Participants: Adult males with a documented allergy to a specific pollen (e.g., grass pollen).
-
Intervention: Participants received two daily doses of one of the following treatments for two days preceding each nasal provocation test:
-
Placebo
-
Terfenadine 60 mg
-
Pseudoephedrine 120 mg
-
Combination of terfenadine 60 mg and pseudoephedrine 120 mg
-
-
Procedure:
-
A baseline measurement of nasal airflow and symptoms is taken.
-
The specific allergen is introduced into the nasal passages.
-
Symptoms such as rhinorrhea, sneezing, and nasal inspiratory peak flow rate are measured at regular intervals.
-
-
Efficacy Assessment: The primary endpoint is the allergic reaction threshold, which is the amount of allergen required to elicit a defined level of symptoms. A higher threshold indicates greater protection.
-
Statistical Analysis: A repeated measures analysis of variance is typically used to determine the significance of the effects of the different treatments[4].
Mandatory Visualization
Signaling Pathways
The therapeutic effects of this compound's components are mediated through distinct signaling pathways.
Caption: Terfenadine's antihistaminic action via H1 receptor blockade.
Caption: Pseudoephedrine's decongestant effect through vasoconstriction.
Experimental Workflow
Caption: Workflow of a comparative clinical trial for this compound.
References
- 1. Comparative efficacy and safety of terfenadine with pseudoephedrine and terfenadine alone in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of terfenadine and pseudo-ephedrine alone and in combination on allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of seasonal allergic rhinitis: a comparison of a combination tablet of terfenadine and pseudoephedrine with the individual ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of terfenadine and pseudoephedrine, alone and in combination in a nasal provocation test and in perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Computational Models of Terfenadine-hERG Channel Binding
For Researchers, Scientists, and Drug Development Professionals
The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug development due to the risk of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[1][2] Terfenadine (B1681261), a non-sedating antihistamine, was withdrawn from the market because of its potent blockade of the hERG channel, making it a crucial reference compound in preclinical safety pharmacology.[3] Validating computational models that can accurately predict terfenadine-hERG binding is paramount for early-stage cardiotoxicity screening of new chemical entities.
This guide provides an objective comparison of common computational models of terfenadine-hERG binding and the experimental data that supports them. We will delve into the detailed methodologies for key validation experiments and present quantitative data in a clear, comparative format.
Comparing Computational Models of Terfenadine-hERG Interaction
Several computational approaches are employed to model the binding of terfenadine to the hERG channel. Each has its strengths and is often used in a complementary fashion to build a comprehensive understanding of the drug-channel interaction.
| Computational Model | Description | Key Strengths | Common Alternatives/Complements |
| Homology Modeling | Constructs a 3D model of the hERG channel based on the known atomic coordinates of homologous proteins (e.g., other potassium channels). This model serves as the structural framework for docking studies. | Provides a structural basis for understanding drug-receptor interactions when an experimental structure is unavailable. | Cryo-electron microscopy (Cryo-EM) structures of the hERG channel are now available, providing a more accurate template. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules in the terfenadine-hERG complex over time. This allows for the exploration of binding stability, conformational changes, and the role of individual amino acids. | Provides a dynamic view of the binding process, revealing insights into the stability of the drug-receptor complex and the mechanism of channel blockade. | Enhanced sampling methods can be used to explore larger conformational spaces and longer timescales. |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) / Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (pharmacophore) of molecules that bind to the hERG channel. This model can then be used to predict the binding affinity of new compounds.[4] | Enables rapid virtual screening of large compound libraries to identify potential hERG blockers early in the drug discovery process.[4] | Machine learning and deep learning models are increasingly being used to develop more predictive QSAR models. |
Experimental Validation: The Ground Truth
The predictive power of any computational model is ultimately determined by its agreement with experimental data. Electrophysiological assays are the gold standard for quantifying the inhibitory effect of compounds on the hERG channel.
Quantitative Data: Terfenadine IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency in blocking the hERG channel. However, reported IC50 values for terfenadine can vary significantly depending on the experimental conditions.[3][5]
| IC50 (nM) | Cell Line | Temperature | Assay Method | Key Voltage Clamp Protocol Details | Reference |
| 11.0 ± 3 | CHO | Not Specified | Planar Patch Clamp (Port-a-Patch®) | HP: -80 mV, Depolarization: +40 mV (500 ms), Repolarization: -40 mV (500 ms) | [3] |
| 27.7 | HEK293 | Not Specified | Manual Patch Clamp | Not Specified | [6] |
| 31 | HEK293 | 37°C | Manual Patch Clamp | Not Specified | [3] |
| 56 - 350 | Xenopus oocytes | Room Temp. (22-24°C) | Two-microelectrode voltage clamp | HP: -90 mV, Depolarization: 0 mV (5 s), Tail current at -80 mV | [3][5] |
| 165 | HEK293 | 37°C | Automated Patch Clamp | Not Specified | [3] |
| 350 | Xenopus oocytes | Room Temp. | Two-microelectrode voltage clamp | Not Specified | [3] |
Note: HP = Holding Potential
Key Amino Acid Residues in Terfenadine Binding
Site-directed mutagenesis studies, coupled with electrophysiological recordings, have identified several key amino acid residues within the hERG channel's pore domain that are crucial for terfenadine binding. Computational docking studies have further corroborated the importance of these residues.
| Residue | Location | Role in Terfenadine Binding |
| Tyrosine 652 (Y652) | S6 helix | Forms a key aromatic interaction with terfenadine. Mutation to alanine (B10760859) significantly reduces binding affinity.[6][7] |
| Phenylalanine 656 (F656) | S6 helix | Another critical aromatic residue for terfenadine binding. Mutation to alanine markedly decreases inhibitory potency.[7] |
| Threonine 623 (T623) | Pore helix | A polar residue that contributes to the binding pocket. |
| Serine 624 (S624) | Pore helix | A polar residue that interacts with the drug molecule. |
Experimental Protocols
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus oocytes
This technique is a robust method for expressing and characterizing ion channels.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the wild-type or mutant hERG channel and incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[8]
-
The oocyte is voltage-clamped at a holding potential (e.g., -80 mV).
-
A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step (e.g., to +20 mV) to activate and inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the tail current, which is a hallmark of hERG channel activity.
-
Terfenadine is perfused at increasing concentrations, and the inhibition of the hERG current is measured.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
Whole-Cell Patch Clamp in Mammalian Cells (HEK293 or CHO)
This is the gold standard for studying ion channel pharmacology, providing high-resolution recordings.[9]
-
Cell Culture: HEK293 or CHO cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, is pressed against the cell membrane.
-
Suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane.
-
A brief, strong suction pulse is then applied to rupture the cell membrane within the pipette, establishing the "whole-cell" configuration.
-
The cell is voltage-clamped, and hERG currents are elicited using a voltage protocol similar to that used in TEVC.[2]
-
The effect of terfenadine is assessed by perfusing the cell with solutions containing different concentrations of the drug.
-
Automated Patch Clamp
Automated patch-clamp systems (e.g., QPatch, Patchliner) have been developed to increase the throughput of ion channel drug screening.[10]
-
Cell Suspension: A single-cell suspension of hERG-expressing cells is prepared.
-
Automated Procedure: The instrument automatically performs the following steps:
-
Captures a cell on a planar patch-clamp chip.
-
Forms a giga-seal.
-
Establishes the whole-cell configuration.
-
Applies the voltage protocol and records the hERG current.
-
Perfusion of control and test compounds.
-
-
Data Analysis: The system's software analyzes the data to determine the IC50 values.
Visualizing the Validation Workflow and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the validation of terfenadine-hERG binding models.
Conclusion
Validating computational models of terfenadine-hERG binding requires a synergistic approach that combines in silico predictions with robust experimental data. By understanding the nuances of different computational methods and the experimental conditions that can influence validation outcomes, researchers can develop more accurate and predictive models for assessing the cardiotoxic risk of new drug candidates. This integrated strategy is essential for ensuring the development of safer medicines.
References
- 1. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 10. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Terfenadine's Interaction with Potassium Channels: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of terfenadine (B1681261) on various potassium channels. Terfenadine, a second-generation antihistamine, was withdrawn from the market due to its association with QT prolongation and cardiac arrhythmias. This adverse effect is primarily attributed to its potent blockade of specific potassium channels, disrupting normal cardiac repolarization. Understanding the differential affinity and mechanism of terfenadine's interaction with these channels is crucial for the development of safer pharmaceuticals. This document summarizes key experimental data, details the methodologies used for their acquisition, and visualizes the relevant pathways and workflows.
Quantitative Data Summary
The inhibitory effects of terfenadine on a range of potassium channels have been quantified using various electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating a stronger inhibitory effect. The table below summarizes the IC50 values for terfenadine's blockade of several key potassium channels.
| Channel Subfamily | Channel | Experimental System | Electrophysiology Method | Temperature | IC50 | Reference(s) |
| Voltage-gated (Kv) | hERG (Kv11.1) | Xenopus laevis oocytes | Two-electrode voltage clamp | Room Temp. | 350 nM | [1] |
| hERG (Kv11.1) | HEK293 cells | Whole-cell patch-clamp | 37°C | 31 nM | ||
| Kv1.5 | Xenopus laevis oocytes | Two-electrode voltage clamp | Room Temp. | 2.7 µM | ||
| Kv1.5 | Ltk⁻ cells | Whole-cell patch-clamp | Not specified | ~1 µM (42.4% block) | [2] | |
| Inwardly-rectifying (Kir) | KATP (Kir6.2/SUR1) | RINm5F cells (native) | Inside-out patch-clamp | Room Temp. | 1.2 µM | [3] |
| Kir6.2Δ26 | COS-7 cells | Inside-out patch-clamp | Room Temp. | 3.0 µM | [3] | |
| Kir2.1 | HEK293 cells | Whole-cell patch-clamp | Room Temp. | 27.8 µM | [4][5] | |
| Kir2.3 | HEK293 cells | Whole-cell patch-clamp | Room Temp. | 1.06 µM | [4][5] | |
| Kir3.1/Kir3.2 | Xenopus laevis oocytes | Two-electrode voltage clamp | Room Temp. | 9.8 µM | [6] | |
| Kir3.1/Kir3.4 | Xenopus laevis oocytes | Two-electrode voltage clamp | Room Temp. | 11.5 µM | [6] |
Experimental Protocols
The data presented in this guide were primarily obtained through patch-clamp and two-electrode voltage-clamp electrophysiology. These techniques allow for the direct measurement of ion channel activity and the effects of pharmacological agents.
Whole-Cell Patch-Clamp for hERG and Kir2.x Channels in HEK293 Cells
This technique is used to record the summed electrical activity of all ion channels of a specific type on the entire cell membrane.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are transiently or stably transfected with the cDNA encoding the potassium channel of interest (e.g., hERG, Kir2.1, or Kir2.3) using standard transfection methods like lipofection. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.[7]
-
Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.[7]
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell's membrane potential is clamped at a holding potential (typically -80 mV).
3. Voltage-Clamp Protocol (for hERG):
-
From the holding potential of -80 mV, the membrane is depolarized to a potential between +20 mV and +60 mV for 1-2 seconds to activate the channels.
-
The membrane is then repolarized to a potential between -40 mV and -50 mV to record the characteristic "tail current" which is used for analysis.[1]
4. Drug Application and Data Analysis:
-
A stable baseline current is recorded before the application of terfenadine.
-
Terfenadine, dissolved in the external solution, is perfused onto the cell at various concentrations.
-
The steady-state block at each concentration is measured, and the percentage of current inhibition is calculated.
-
A concentration-response curve is generated and fitted with the Hill equation to determine the IC50 value.
Inside-Out Patch-Clamp for KATP Channels
This configuration allows for the study of single-channel activity with direct application of substances to the intracellular face of the membrane.
1. Cell Preparation:
-
RINm5F cells (an insulinoma cell line endogenously expressing KATP channels) or transfected COS-7 cells are used.
2. Electrophysiological Recording:
-
Pipette (Extracellular) Solution (in mM): Typically contains a high concentration of potassium to measure inward currents, for example, 140 KCl, 1.2 MgCl₂, 2.6 CaCl₂, and 10 HEPES, with the pH adjusted to 7.4 with KOH.
-
Bath (Intracellular) Solution (in mM): Similar to the pipette solution but may contain ATP to study its inhibitory effect. For terfenadine studies, a solution with low or no ATP is used to maximize channel opening. A typical composition is 140 KCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.15 with KOH.[3]
-
After forming a giga-seal in the cell-attached mode, the pipette is retracted to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
The membrane potential is clamped at a specific voltage (e.g., -60 mV) to record single-channel currents.[3]
3. Drug Application and Data Analysis:
-
Terfenadine is added to the bath solution at different concentrations.
-
The effect on channel open probability (Po) and single-channel conductance is measured.
-
The concentration-response data is used to calculate the IC50.
Visualizations
Experimental Workflow for Potassium Channel Blockade Assessment
References
- 1. sophion.com [sophion.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Inhibitory effect of terfenadine on Kir2.1 and Kir2.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non‐sedating antihistamines block G‐protein‐gated inwardly rectifying K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmicrosystems.com [cellmicrosystems.com]
Fexofenadine: A Comparative Analysis of its Superior Cardiovascular Safety Profile
For Immediate Release
[City, State] – [Date] – This comprehensive guide provides a detailed comparison of the cardiovascular safety profile of fexofenadine (B15129) with other antihistamines, particularly its predecessor terfenadine (B1681261). The data presented herein confirms the significant lack of cardiotoxicity associated with fexofenadine, a critical consideration for researchers, scientists, and drug development professionals.
Executive Summary
Fexofenadine, the active carboxylic acid metabolite of terfenadine, was developed to provide the therapeutic benefits of a non-sedating antihistamine without the serious cardiotoxic effects observed with its parent compound.[1][2] Terfenadine was withdrawn from the market due to its association with QT interval prolongation and a potentially fatal ventricular arrhythmia known as Torsades de Pointes.[3][4][5][6][7][8] This adverse effect is a direct result of the parent drug's ability to block the delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG).[3][4][5][6][8][9] In stark contrast, extensive preclinical and clinical studies have consistently demonstrated that fexofenadine does not significantly interact with the hERG channel and is devoid of proarrhythmic effects, even at supratherapeutic doses.[10][11][12][13]
Comparative Cardiovascular Safety Data
The following tables summarize the key quantitative data from comparative studies, highlighting the superior cardiovascular safety of fexofenadine.
Table 1: Comparative Effects on hERG Potassium Channel
| Compound | IC50 for hERG Channel Blockade | Notes |
| Fexofenadine | > 100 µM[9] | Minimal to no blockade at concentrations far exceeding therapeutic levels. |
| Terfenadine | 0.35 µM[9] | Potent blockade at clinically relevant concentrations, leading to cardiotoxicity. |
| Astemizole | Potent Blocker | Withdrawn from the market due to cardiotoxicity.[8] |
Table 2: Clinical Effects on QTc Interval
| Drug Administration | Study Population | Key Findings on QTc Interval |
| Fexofenadine HCl (up to 800 mg single dose; up to 690 mg b.i.d. for 28 days) | Healthy Volunteers | No increases in QTc; changes were similar to placebo.[10][11] |
| Fexofenadine HCl (60 mg b.i.d. for 6 months; 240 mg q.d. for 12 months) | Patients | No statistically significant QTc increases compared with placebo.[10][11] |
| Fexofenadine HCl (120 mg b.i.d.) with Erythromycin (500 mg t.i.d.) or Ketoconazole (400 mg q.d.) | Healthy Volunteers | No statistically significant increases in QTc detected.[10][11] |
| Terfenadine with Erythromycin or Ketoconazole | Patients/Volunteers | Significant prolongation of the QT interval.[7] |
Experimental Protocols
In Vitro Electrophysiology: hERG Channel Blockade Assay
-
Objective: To determine the inhibitory concentration (IC50) of compounds on the hERG potassium channel.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK) cells stably expressing the hERG channel.
-
Technique: Whole-cell patch-clamp technique.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
Various concentrations of the test compound (e.g., fexofenadine, terfenadine) are perfused over the cells.
-
The peak tail current amplitude is measured before and after drug application.
-
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated using a standard sigmoidal fitting algorithm.
-
Clinical Trial: Assessment of QTc Interval
-
Objective: To evaluate the effect of fexofenadine on the corrected QT interval (QTc) in human subjects.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Healthy volunteers or patients with seasonal allergic rhinitis.
-
Procedure:
-
Baseline 12-lead electrocardiograms (ECGs) are recorded.
-
Participants are randomized to receive fexofenadine at various doses (including supratherapeutic doses) or a placebo over a specified period.
-
Serial ECGs are obtained at predefined time points, including at the time of peak plasma concentration (Tmax) of the drug.
-
-
Data Analysis:
-
The QT interval is measured and corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction).
-
The change in QTc from baseline is calculated for each treatment group.
-
Statistical analyses (e.g., ANOVA) are performed to compare the mean change in QTc between the fexofenadine and placebo groups.
-
Outliers, defined as QTc > 440 msec with a ≥ 10 msec increase from baseline, are also analyzed.[10][11]
-
-
Mechanism of Cardiotoxicity and the Safety of Fexofenadine
The cardiotoxicity of certain second-generation antihistamines, like terfenadine and astemizole, stems from their ability to block the IKr potassium current in the heart.[3][4][6][8] This blockade delays cardiac repolarization, leading to a prolongation of the QT interval on the ECG. A prolonged QT interval is a risk factor for developing Torsades de Pointes, a life-threatening ventricular arrhythmia.[3][4][5][7]
Fexofenadine's safety is attributed to its chemical structure. As the carboxylated metabolite of terfenadine, it lacks the structural components necessary to bind to and block the hERG channel.[3][4][9] Even at concentrations significantly higher than those achieved with therapeutic doses, fexofenadine does not inhibit this critical potassium current.[3][9]
Figure 1. Mechanism of terfenadine cardiotoxicity vs. fexofenadine safety.
Conclusion
The extensive body of evidence from both preclinical and clinical studies unequivocally confirms the lack of cardiotoxicity of fexofenadine. Unlike its predecessor terfenadine, fexofenadine does not block the hERG potassium channel and does not cause QT interval prolongation, even at high doses or when co-administered with metabolic inhibitors. This superior cardiovascular safety profile makes fexofenadine a preferred option in the development of new antihistamine therapies and a benchmark for safety in its class. Newer generation antihistamines like fexofenadine, cetirizine, and loratadine (B1675096) are considered safe for the heart, with fexofenadine often cited as the safest option for individuals at risk of arrhythmia.[14] While combination products containing decongestants may pose a risk for individuals with hypertension or heart conditions, fexofenadine itself does not negatively impact blood pressure.[14][15]
References
- 1. Fexofenadine: New preparation of terfenadine, without cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexofenadine: new preparation. Terfenadine, without cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. scispace.com [scispace.com]
- 6. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular safety of fexofenadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. advancedentpc.com [advancedentpc.com]
- 15. oklahomaheart.com [oklahomaheart.com]
Bridging the Gap: Validating Preclinical Cardiovascular Findings of Pseudoephedrine for Clinical Relevance
A Comparative Guide for Researchers and Drug Development Professionals
The sympathomimetic amine pseudoephedrine, a common component of over-the-counter decongestants, exerts well-known cardiovascular effects through its interaction with the adrenergic system. For researchers and drug development professionals, understanding the translation of preclinical findings on these cardiovascular effects to the clinical setting is paramount for accurate risk-benefit assessment and the development of safer alternatives. This guide provides a comparative analysis of pseudoephedrine and other sympathomimetic decongestants, focusing on the validation of preclinical cardiovascular data with clinical outcomes. Detailed experimental protocols and visual representations of key pathways and workflows are included to support robust research and development.
I. Comparative Cardiovascular Effects: Preclinical vs. Clinical Data
The following tables summarize the dose-dependent cardiovascular effects of pseudoephedrine and its common alternatives—phenylephrine, oxymetazoline (B75379), and xylometazoline (B1196259)—as observed in both preclinical animal models and human clinical trials. This direct comparison highlights the species-specific differences and similarities, crucial for predicting clinical outcomes from preclinical data.
Table 1: Preclinical Cardiovascular Effects of Sympathomimetic Decongestants in Animal Models
| Drug | Animal Model | Dose/Route | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Other Hemodynamic Effects | Citation |
| Pseudoephedrine | Rat | 210, 420, 630 mcg/kg IV | Dose-dependent increase | Dose-dependent increase | - | [1] |
| Dog | 5 mg/kg IV | Increase | Decrease (reflex bradycardia) | - | [1] | |
| Phenylephrine | Pig | 50% & 100% increase in MAP target | Significant increase | Reflex decrease | Increased SVR, SV, CO, GEDV, CFI, dPmax | [2] |
| Mouse | Intraperitoneal | Significant increase | Significant decrease | Increased SV and TPR | [3][4][5] | |
| Rat | Infusion | ~2x increase | - | Decreased aortic blood flow (~15%) | [6] | |
| Rabbit | 2.0 µg/kg/min IV | Significant increase (from 45 to 62 mmHg) | Significant decrease | Increased SVRI, no change in CO | [7][8] | |
| Oxymetazoline | Rat | 4 µg/kg intra-arterial | Marked increase | Marked bradycardia | - | [9] |
| Rat | 10 to 60 µg/kg IV | - | Dose-dependent decrease | - | [9] | |
| Rabbit | Topical nasal | Dose-dependent decrease in nasal mucosal blood flow | - | - | [10] | |
| Xylometazoline | Rabbit | Topical nasal | - | - | Dose-dependent decrease in nasal mucosal blood flow | [11] |
SVR: Systemic Vascular Resistance; SV: Stroke Volume; CO: Cardiac Output; GEDV: Global End-Diastolic Volume; CFI: Cardiac Function Index; dPmax: Maximum rate of pressure rise in the ventricle; TPR: Total Peripheral Resistance; SVRI: Systemic Vascular Resistance Index.
Table 2: Clinical Cardiovascular Effects of Sympathomimetic Decongestants in Humans
| Drug | Study Population | Dose/Route | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Change in Heart Rate (HR) | Citation |
| Pseudoephedrine | Healthy Adults | 120 mg & 180 mg oral | Small, statistically significant increase | No significant effect | Small, statistically significant increase | [12] |
| Healthy Adults | 60 mg oral | No significant effect | No significant effect | No significant effect | [12] | |
| Controlled Hypertensives | 120 mg sustained-release oral (twice daily) | Minimal, not statistically significant increase | Minimal, not statistically significant increase | Minimal, not statistically significant increase | [13][14] | |
| Oxymetazoline | Healthy Adults | 0.3 mg & 0.6 mg intranasal | No significant effect | Significant increase (5.9 mmHg with 0.6 mg) | Small, significant decrease (6.1-7.5 bpm) | [15] |
II. Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and accurate interpretation of preclinical and clinical findings. Below are representative methodologies for assessing the cardiovascular effects of sympathomimetic amines.
A. Preclinical Protocol: In Vivo Cardiovascular Assessment in Anesthetized Rodents
This protocol describes the measurement of hemodynamic parameters in anesthetized rats or mice following the administration of a test compound.
1. Animal Preparation:
- Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane).
- Intubate the animal endotracheally for mechanical ventilation to maintain stable respiratory function.
- Place the animal on a heating pad to maintain body temperature at 37°C.
2. Catheterization and Probe Placement:
- Arterial Catheterization: Insert a solid-state catheter into a major artery (e.g., carotid or femoral artery) for direct and continuous measurement of arterial blood pressure.
- Venous Catheterization: Insert a catheter into a major vein (e.g., jugular or femoral vein) for intravenous administration of the test compound.
- Cardiac Output Measurement: Place a flow probe around the ascending aorta to measure cardiac output.
3. Data Acquisition:
- Connect the arterial catheter and the flow probe to a data acquisition system to continuously record blood pressure and cardiac output.
- Record baseline hemodynamic parameters for a stable period before drug administration.
- Administer the test compound (e.g., pseudoephedrine, phenylephrine) or vehicle control intravenously.
- Continuously record all hemodynamic parameters for a specified duration post-administration.
4. Data Analysis:
- Calculate mean arterial pressure (MAP), heart rate (HR), stroke volume (SV), and systemic vascular resistance (SVR) from the recorded data.
- Compare the changes in these parameters between the drug-treated and vehicle-treated groups using appropriate statistical methods.
B. Clinical Protocol: Randomized, Double-Blind, Placebo-Controlled Crossover Study
This protocol outlines a robust design for evaluating the cardiovascular effects of a decongestant in human volunteers.[13][14]
1. Study Population:
- Recruit a cohort of healthy volunteers or patients with specific characteristics (e.g., medically controlled hypertension).
- Obtain informed consent from all participants.
2. Study Design:
- Employ a randomized, double-blind, placebo-controlled, crossover design. Each participant will receive both the active drug and a placebo in a randomized order, separated by a washout period.
- Neither the participants nor the investigators are aware of the treatment allocation.
3. Treatment Administration:
- Administer a single oral dose of the test drug (e.g., 120 mg sustained-release pseudoephedrine) or a matching placebo.
4. Cardiovascular Monitoring:
- Measure blood pressure and heart rate at baseline and at regular intervals post-administration for a specified period (e.g., up to 4 hours).
- Use a standardized and calibrated device for all measurements.
5. Data Analysis:
- Compare the changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline between the active drug and placebo treatment periods.
- Use appropriate statistical tests to determine the significance of any observed differences.
III. Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes is essential for a comprehensive understanding of the translation from preclinical to clinical research. The following diagrams were generated using Graphviz (DOT language).
A. Signaling Pathways of Adrenergic Receptor Activation
Pseudoephedrine and its alternatives exert their cardiovascular effects by interacting with alpha (α) and beta (β) adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Caption: Adrenergic receptor signaling pathways.
B. Experimental Workflow: Preclinical to Clinical Validation
The validation of preclinical findings is a structured process that bridges basic research with clinical application.
Caption: Preclinical to clinical validation workflow.
C. Logical Relationships in Validating Preclinical Findings
This diagram illustrates the key considerations and logical steps involved in translating preclinical cardiovascular data to predict clinical outcomes.
Caption: Logical flow for validating preclinical findings.
IV. Conclusion
The translation of preclinical findings on the cardiovascular effects of pseudoephedrine and its alternatives to the clinical setting is a complex but critical process. This guide highlights that while preclinical models provide essential initial data on hemodynamic effects and mechanisms of action, careful consideration of species differences, dose-response relationships, and robust study design is necessary to accurately predict clinical outcomes. For instance, while high doses of pseudoephedrine consistently increase blood pressure and heart rate in animal models, the effects at clinically relevant doses in humans, particularly those with controlled hypertension, are often minimal and not statistically significant.[1][12][13][14] Phenylephrine, a common alternative, demonstrates potent vasoconstrictive effects in preclinical models, which translates to increases in blood pressure in humans, often accompanied by a reflex bradycardia.[2][3][4][5][6][7][8] Topical decongestants like oxymetazoline and xylometazoline show pronounced local vasoconstriction in animal models, with clinical data suggesting minimal systemic cardiovascular effects at recommended doses, although some changes in diastolic blood pressure and heart rate have been observed.[9][10][11][15]
By utilizing the comparative data, detailed protocols, and visual frameworks provided, researchers and drug development professionals can better navigate the challenges of preclinical to clinical translation, ultimately contributing to the development of safer and more effective sympathomimetic drugs.
References
- 1. youtube.com [youtube.com]
- 2. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]
- 3. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 4. An In-depth Analysis of Xylometazoline Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Myogenic Vasoconstriction Requires Canonical Gq/11 Signaling of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulators of G Protein Signaling in the Heart and their Potential as Therapeutic Targets: Zhang and Mende RGS Proteins in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Xylometazoline Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. m.youtube.com [m.youtube.com]
- 13. droracle.ai [droracle.ai]
- 14. Acute coronary syndrome presenting after pseudoephedrine use and regression with beta-blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
comparative analysis of the anti-inflammatory properties of different antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties exhibited by various antihistamines, extending beyond their primary H1-receptor antagonist activity. Many second-generation antihistamines, in particular, have demonstrated the ability to modulate key inflammatory pathways, suggesting a broader therapeutic potential in allergic and inflammatory conditions.[1][2] This document synthesizes experimental data on their mechanisms, compares their effects on inflammatory mediators, and provides detailed experimental protocols for their evaluation.
Mechanisms of Anti-Inflammatory Action
Antihistamines exert their anti-inflammatory effects through both receptor-dependent and receptor-independent pathways.[1]
-
Receptor-Dependent Mechanisms: The primary anti-inflammatory action is the blockade of histamine (B1213489) receptors.[3] Histamine, a key mediator in allergic inflammation, binds to four types of G protein-coupled receptors (H1, H2, H3, and H4).[4][5][6] The H1 receptor is most associated with potentiating pro-inflammatory activity.[7][8] By acting as inverse agonists, H1-antihistamines stabilize the inactive state of the H1 receptor, inhibiting downstream signaling cascades that lead to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and adhesion molecules.[1][9] The H4 receptor, highly expressed on immune cells like mast cells and eosinophils, is also a key target for modulating immune responses and inflammation.[10][11] Antagonism of H4 receptors can inhibit mast cell and eosinophil chemotaxis, amplifying anti-inflammatory effects.[10]
-
Receptor-Independent Mechanisms: Several studies have shown that certain antihistamines can inhibit inflammatory processes at concentrations higher than those required for H1-receptor blockade.[1][12] These effects include the reduced release of pre-formed mediators from mast cells and basophils, suppression of cytokine and chemokine production, and inhibition of inflammatory cell chemotaxis and activation, particularly of eosinophils.[2] For instance, loratadine (B1675096) has been shown to suppress the AP-1 signaling pathway by targeting TAK1, thereby reducing the expression of pro-inflammatory genes.[13]
Comparative Data on Anti-inflammatory Effects
The following table summarizes quantitative data from various studies comparing the effects of different antihistamines on key inflammatory markers.
| Antihistamine | Target Mediator/Cell | Effect | Source |
| Desloratadine | IL-3, IL-6, TNF-α, GM-CSF (from human mast cells) | Inhibition of 32.1%, 32.6%, 64.5%, and 27.8%, respectively.[7] | [7] |
| IL-4 (in nasal lavage fluid) | No significant effect.[14] | [14] | |
| Plasma IL-1β, IL-6, IL-8, TNF-α | Significant reduction after 4 weeks of treatment.[15] | [15] | |
| Levocetirizine | Plasma IL-1β, IL-6, IL-8, TNF-α | Significant reduction after 4 weeks of treatment; demonstrated a better anti-inflammatory effect than desloratadine.[15] | [15] |
| Nasal Congestion | Significantly greater improvement compared to desloratadine.[15] | [15] | |
| Cetirizine | NLF Leukocytes, IL-4, Total Protein | Comparable inhibition to hydroxyzine.[14] | [14] |
| Fexofenadine | NLF Leukocytes | Moderate inhibition.[14] | [14] |
| IL-4 (in nasal lavage fluid) | No significant effect.[14] | [14] | |
| Loratadine | MMP1, MMP3, MMP9 mRNA expression | Dramatic reduction in LPS-stimulated macrophages.[13] | [13] |
| AP-1 Transcriptional Activation | Inhibition in LPS-stimulated macrophages.[13] | [13] | |
| Olopatadine (H1R antagonist) + JNJ7777120 (H4R antagonist) | Dermatitis Score, Scratching Behavior | Synergistic improvement in a mouse model of chronic dermatitis.[16] | [16] |
| TARC/CCL17 and MDC/CCL22 Production (from mast cells) | JNJ7777120 showed dose-dependent inhibition.[16] | [16] |
NLF: Nasal Lavage Fluid
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of anti-inflammatory properties. Below are representative in vitro and in vivo protocols.
Protocol 1: In Vitro Cytokine Release Assay in LPS-Stimulated Macrophages
This protocol determines the effect of an antihistamine on the production of pro-inflammatory cytokines.[13][17]
Objective: To quantify the dose-dependent effect of a test antihistamine on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Drug Treatment: Pre-treat the cells with various concentrations of the test antihistamine (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 30-60 minutes. Include a positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone).
-
Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
Data Analysis: Calculate the percentage inhibition of cytokine production for each antihistamine concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration causing 50% inhibition).
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating acute anti-inflammatory activity.[17][18]
Objective: To evaluate the efficacy of a test antihistamine in reducing acute localized inflammation in rats.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions with free access to food and water.
-
Grouping: Divide animals into multiple groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% CMC solution)
-
Positive Control (e.g., Diclofenac, 5 mg/kg)
-
Test Antihistamine (multiple dose levels, e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test antihistamine, positive control, or vehicle via oral gavage (p.o.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of antihistamine anti-inflammatory properties.
Caption: H1 Receptor signaling pathway and antihistamine intervention point.
Caption: Experimental workflow for Carrageenan-Induced Paw Edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Histamine receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Histamine: A mediator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine release theory and roles of antihistamine in the treatment of cytokines storm of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence – ScienceOpen [scienceopen.com]
- 9. Antiinflammatory effects of H1-antihistamines: clinical and immunological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 12. A comparison of the anti-inflammatory properties of intranasal corticosteroids and antihistamines in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [mdpi.com]
- 14. Characterization of anti-inflammatory properties and evidence for no sedation liability for the novel antihistamine SUN-1334H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between CYP3A4 Inhibition and Terfenadine Toxicity: A Clinical Data Comparison
For Researchers, Scientists, and Drug Development Professionals
The interaction between the second-generation antihistamine terfenadine (B1681261) and inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme serves as a critical case study in drug development, highlighting the profound clinical consequences of metabolic drug-drug interactions. This guide provides an objective comparison of clinical data that validates the link between CYP3A4 inhibition and the cardiotoxicity of terfenadine, a phenomenon that ultimately led to its withdrawal from the market.[1][2][3][4][5]
The Metabolic Pathway of Terfenadine and the Mechanism of Toxicity
Terfenadine is a prodrug that is typically rapidly and extensively metabolized by CYP3A4 in the liver and gut wall to its active, non-cardiotoxic metabolite, fexofenadine (B15129).[6][7][8] Fexofenadine is responsible for the desired antihistaminic effects.[7] However, when the metabolic activity of CYP3A4 is inhibited, the concentration of the parent drug, terfenadine, increases significantly in the plasma.[6][8] Unmetabolized terfenadine has been shown to block the delayed rectifier potassium current (Ikr) in cardiac myocytes, which is encoded by the human ether-a-go-go-related gene (hERG).[6][9][10] This blockade leads to a prolongation of the QT interval on an electrocardiogram (ECG), a condition that can precipitate a life-threatening cardiac arrhythmia known as torsades de pointes.[6][9][11][12]
Clinical Data Summary: Terfenadine and CYP3A4 Inhibitors
The following tables summarize key quantitative data from clinical studies investigating the interaction between terfenadine and potent CYP3A4 inhibitors, ketoconazole and erythromycin (B1671065).
Table 1: Pharmacokinetic Interaction of Terfenadine and Ketoconazole
| Parameter | Terfenadine Alone | Terfenadine + Ketoconazole | Fold Increase | Reference |
| Terfenadine Peak Plasma Concentration (Cmax) | Undetectable | Detectable | - | [13][14] |
| Terfenadine Area Under the Curve (AUC) | Undetectable | Significantly Increased | - | [14] |
| Fexofenadine Cmax | Baseline | Increased | - | [14] |
| Fexofenadine AUC | Baseline | Significantly Increased | - | [14] |
| Corrected QT Interval (QTc) | Baseline | Significantly Prolonged | - | [13][14][15] |
Table 2: Pharmacokinetic Interaction of Terfenadine and Erythromycin
| Parameter | Terfenadine Alone | Terfenadine + Erythromycin | Fold Increase | Reference |
| Terfenadine Peak Plasma Concentration (Cmax) | Undetectable in most | Detectable in a subset | - | [16] |
| Fexofenadine Cmax | Baseline | 107% Increase (Mean) | 2.07 | [16][17] |
| Fexofenadine Area Under the Curve (AUC) | Baseline | 170% Increase (Mean) | 2.70 | [16][17] |
| Corrected QT Interval (QTc) | Baseline | Altered in subjects with detectable terfenadine | - | [16] |
Experimental Protocols
The clinical studies cited above generally followed a prospective, crossover, or parallel-group design with healthy adult volunteers. A typical experimental workflow is outlined below.
Key Methodologies:
-
Subject Recruitment: Healthy male and female volunteers with no history of cardiac abnormalities or concurrent medication use were typically enrolled.[13][14]
-
Dosing Regimen:
-
Terfenadine: Subjects received a standard oral dose of terfenadine (e.g., 60 mg every 12 hours) for a period to achieve steady-state concentrations (typically 7 days).[13][14][16]
-
CYP3A4 Inhibitor: Following the initial terfenadine phase, a potent CYP3A4 inhibitor such as ketoconazole (e.g., 200 mg every 12 hours) or erythromycin (e.g., 500 mg every 8 hours) was co-administered.[13][14][16]
-
-
Pharmacokinetic Analysis: Serial blood samples were collected at predefined intervals after drug administration. Plasma concentrations of terfenadine and its metabolite, fexofenadine, were quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[18]
-
Pharmacodynamic Assessment: Electrocardiograms (ECGs) were recorded at baseline and throughout the study to measure the QT interval. The QT interval was corrected for heart rate (QTc) using Bazett's or Fridericia's formula to allow for accurate comparisons.[13][14]
-
In Vitro Confirmation: In vitro studies using human liver microsomes were conducted to determine the inhibitory potential (Ki) of various compounds on terfenadine metabolism, further corroborating the clinical findings.[19][20]
Comparison with Alternatives
The cardiotoxic potential of terfenadine, when its metabolism is inhibited, stands in stark contrast to its active metabolite, fexofenadine, and other second-generation antihistamines.
-
Fexofenadine (Allegra): As the active metabolite of terfenadine, fexofenadine does not block cardiac potassium channels and is not associated with QT prolongation, even at high doses.[21][22] Its development and approval were a direct result of the safety concerns surrounding terfenadine.[2][3]
-
Loratadine (Claritin) and Cetirizine (Zyrtec): These second-generation antihistamines have different metabolic pathways and do not exhibit the same propensity for clinically significant drug interactions leading to cardiotoxicity.[6][23][24]
Conclusion
The clinical data unequivocally validates the critical link between the inhibition of CYP3A4 and the manifestation of terfenadine-induced cardiotoxicity. The co-administration of potent CYP3A4 inhibitors, such as ketoconazole and erythromycin, leads to a significant increase in plasma concentrations of unmetabolized terfenadine.[13][14][16] This accumulation results in the blockade of hERG potassium channels, prolongation of the QTc interval, and the risk of life-threatening arrhythmias like torsades de pointes.[6][9][11] This body of evidence serves as a cornerstone in drug development, emphasizing the importance of thoroughly investigating metabolic pathways and potential drug-drug interactions to ensure patient safety. The withdrawal of terfenadine from the market underscores the regulatory and clinical response to such significant safety findings.[1][2][4][5]
References
- 1. Terfenadine Uses, Side Effects & Warnings [drugs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bmj.com [bmj.com]
- 4. Seldane Removed From U.S. Market Over Safety Concerns [medicinenet.com]
- 5. FDA announces plan to halt marketing of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terfenadine and Erythromycin Interaction: Serious Cardiac Risk Warning | empathia.ai [empathia.ai]
- 7. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Terfenadine and Ketoconazole Interaction: Serious Cardiac Risk Warning | empathia.ai [empathia.ai]
- 9. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. scispace.com [scispace.com]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Terfenadine-ketoconazole interaction. Pharmacokinetic and electrocardiographic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terfenadine-ketoconazole interaction. Pharmacokinetic and electrocardiographic consequences. | Semantic Scholar [semanticscholar.org]
- 16. scilit.com [scilit.com]
- 17. Erythromycin and pseudoephedrine / terfenadine Interactions - Drugs.com [drugs.com]
- 18. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro prediction of the terfenadine-ketoconazole pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of terfenadine metabolism in vitro by azole antifungal agents and by selective serotonin reuptake inhibitor antidepressants: relation to pharmacokinetic interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Seldane-D: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Seldane-D (terfenadine and pseudoephedrine), a medication that has been removed from the market. This guide is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices.
This compound, a combination of the antihistamine terfenadine (B1681261) and the decongestant pseudoephedrine, was removed from the U.S. market due to safety concerns related to potentially severe drug interactions.[1] Proper disposal of any remaining this compound is crucial to prevent environmental contamination and potential harm. This document outlines the recommended procedures for its disposal in a laboratory or research setting, adhering to current regulatory guidelines.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, through the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management.[2][3] Additionally, many states have their own, sometimes more stringent, regulations.[2] For healthcare and laboratory facilities, the EPA's Subpart P of the RCRA provides specific management standards for hazardous waste pharmaceuticals, including a ban on disposing of them down the drain.[3][4]
This compound is not classified as a controlled substance, so DEA regulations for controlled substance disposal do not apply. However, it must be managed as pharmaceutical waste according to federal and state environmental regulations.
Disposal Procedures for a Laboratory Setting
Researchers and laboratory personnel must follow established protocols for pharmaceutical waste disposal. The following steps provide a clear, procedural guide for the proper disposal of this compound.
Step 1: Segregation of Pharmaceutical Waste
Proper segregation is the first critical step. Do not mix this compound with general trash, sharps, or other types of chemical waste.
-
Action: Place any remaining this compound, including tablets, capsules, or solutions, into a designated pharmaceutical waste container. These containers are often color-coded to distinguish different waste streams. For non-hazardous pharmaceutical waste, blue or white containers are commonly used.
Step 2: Container Management
Ensure that waste containers are properly managed to prevent spills, leaks, or diversion.
-
Action: Use secure, leak-proof containers that are clearly labeled as "Pharmaceutical Waste" or "Incinerate Only." Keep containers closed when not in use.
Step 3: Partner with a Licensed Waste Management Vendor
The most critical step for ensuring compliance is to work with a qualified vendor specializing in medical and pharmaceutical waste disposal.
-
Action: Contract with a licensed waste hauler who is permitted to transport and dispose of pharmaceutical waste. These vendors will provide the appropriate containers and ensure that the waste is transported to a permitted treatment facility.
Step 4: Treatment and Final Disposal
The standard and recommended method for destroying pharmaceutical waste is incineration.[3]
-
Action: Your waste management vendor will transport the sealed containers to a facility where the this compound will be incinerated. Incineration is the EPA's recommended method for treating pharmaceuticals from take-back events and is the required method for hazardous pharmaceutical waste.[3][5] This process destroys the active pharmaceutical ingredients, preventing their release into the environment.
Step 5: Documentation
Maintain accurate records of all disposed pharmaceutical waste.
-
Action: Keep a log of the substances, quantities, and dates of disposal. Your waste management vendor should provide you with a manifest or certificate of destruction. Retain these documents to demonstrate regulatory compliance.
Summary of Disposal Options
For easy reference, the table below summarizes the appropriate and inappropriate disposal methods for this compound in a professional laboratory context.
| Disposal Method | Recommendation | Rationale |
| Licensed Waste Vendor | Highly Recommended | Ensures compliance with all federal and state regulations (EPA, RCRA). Provides a secure chain of custody and proper destruction, typically through incineration. |
| Sewer Disposal (Flushing) | Prohibited | Banned for hazardous waste pharmaceuticals in healthcare facilities under EPA Subpart P.[3][4] Flushing can introduce active pharmaceutical ingredients into waterways, harming aquatic life and potentially impacting human health.[4][6][7] |
| Regular Trash Disposal | Not Recommended in a Laboratory Setting | While there are guidelines for household trash disposal, this method is not appropriate for the larger quantities or regulatory requirements of a laboratory. It poses a risk of environmental contamination and does not meet professional standards for pharmaceutical waste management. |
| Drug Take-Back Programs | Primarily for Households | These programs are the preferred method for the general public but are not designed for the disposal of pharmaceutical waste from healthcare or research facilities. |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound in a research or laboratory environment.
References
- 1. Seldane Removed From U.S. Market Over Safety Concerns [medicinenet.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 5. epa.gov [epa.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Personal protective equipment for handling Seldane-D
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Seldane-D, a withdrawn pharmaceutical product. This compound contains the active ingredients terfenadine (B1681261) and pseudoephedrine hydrochloride.[1][2][3] Due to the cardiotoxic potential of terfenadine, which led to its market withdrawal, stringent safety protocols are imperative when handling this compound in a laboratory setting.[4][5][6][7][8]
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid form where dust generation is possible, a comprehensive suite of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[9][10] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[9][10] Consider double gloving for enhanced protection.[11] | Prevents skin contact with the chemical compounds. |
| Body Protection | A disposable, low-permeability lab coat or gown with a solid front and long sleeves.[10][11] | Minimizes contamination of personal clothing. |
| Respiratory Protection | A dust respirator or N95 mask should be worn, especially when handling the powder form or if ventilation is insufficient.[9][11][12] | Prevents inhalation of fine particles. |
Operational Plan: Safe Handling Procedure
A systematic approach is essential to minimize exposure risk and prevent contamination during the handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Avoid all direct personal contact with the substance, including inhalation of any dust.[9]
-
Work in a well-ventilated area to prevent the concentration of airborne particles.[9]
-
Do not eat, drink, or smoke in the designated handling area.[9][11]
-
Use dry clean-up procedures to avoid generating dust if a minor spill occurs. A vacuum cleaner with a HEPA filter is recommended for cleaning up any residual dust.[9]
-
-
Post-Handling:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable local, state, and federal regulations.[9][10]
Waste Disposal Protocol
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from heat and ignition sources.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[10] Incineration is often the preferred method for destroying this type of pharmaceutical waste.[10]
-
Experimental Workflow
The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.
References
- 1. This compound [ssl.adam.com]
- 2. Terfenadine - brand name list from Drugs.com [drugs.com]
- 3. This compound | C42H57ClN2O3 | CID 3083008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Headed for the chopping block? - ProQuest [proquest.com]
- 5. Terfenadine - Wikipedia [en.wikipedia.org]
- 6. Seldane Removed From U.S. Market Over Safety Concerns [medicinenet.com]
- 7. | BioWorld [bioworld.com]
- 8. Seldane Pulled for a Safer Allergy Drug - Los Angeles Times [latimes.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
